molecular formula C6H7Cl2N3 B1582910 4,6-Dichloro-5-ethylpyrimidin-2-amine CAS No. 6343-68-6

4,6-Dichloro-5-ethylpyrimidin-2-amine

カタログ番号: B1582910
CAS番号: 6343-68-6
分子量: 192.04 g/mol
InChIキー: RFDSRYRJLQXWBR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4,6-Dichloro-5-ethylpyrimidin-2-amine is a useful research compound. Its molecular formula is C6H7Cl2N3 and its molecular weight is 192.04 g/mol. The purity is usually 95%.
The exact mass of the compound 4,6-Dichloro-5-ethylpyrimidin-2-amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49720. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,6-Dichloro-5-ethylpyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dichloro-5-ethylpyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4,6-dichloro-5-ethylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Cl2N3/c1-2-3-4(7)10-6(9)11-5(3)8/h2H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDSRYRJLQXWBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N=C1Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70287220
Record name 4,6-Dichloro-5-ethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70287220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6343-68-6
Record name 6343-68-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49720
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-Dichloro-5-ethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70287220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Monograph: 4,6-Dichloro-5-ethylpyrimidin-2-amine

[1]

Executive Summary

4,6-Dichloro-5-ethylpyrimidin-2-amine (CAS: 6343-68-6) is a highly functionalized pyrimidine scaffold used primarily as an intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors and purine mimetics.[1][2] Distinguished by its C2-amino handle (for solubility and hydrogen bonding) and C5-ethyl group (for hydrophobic tuning), this molecule offers a versatile platform for divergent synthesis via nucleophilic aromatic substitution (

1

Its structural symmetry at the C4 and C6 positions allows for controlled mono-substitution, making it a critical "branch point" molecule in fragment-based drug discovery (FBDD).[1]

Physicochemical Profile

The introduction of the ethyl group at C5 increases lipophilicity compared to the methyl analog, altering the pharmacokinetic profile of downstream derivatives.

PropertyValue / DescriptionNote
CAS Number 6343-68-6
IUPAC Name 4,6-Dichloro-5-ethylpyrimidin-2-amine
Molecular Formula

Molecular Weight 192.05 g/mol
Physical State Solid (Crystalline powder)Typically off-white to pale yellow.[1]
Solubility DMSO, DMF, Methanol, DichloromethaneLow solubility in water; soluble in polar organic solvents.
pKa (Calculated) ~2.5 (Pyrimidine N)The electron-withdrawing chlorines significantly lower basicity compared to unsubstituted pyrimidines.[1]
LogP (Predicted) ~2.1Moderate lipophilicity suitable for drug-like intermediates.[1]
Storage 2–8°C, Inert AtmosphereMoisture sensitive; store under Nitrogen/Argon.

Synthetic Methodology

The synthesis of 4,6-dichloro-5-ethylpyrimidin-2-amine is a robust, two-stage process involving the construction of the pyrimidine ring followed by deformylative chlorination.[1]

Stage 1: Cyclocondensation

The pyrimidine core is established by condensing diethyl ethylmalonate with guanidine hydrochloride under basic conditions. The ethyl group at the C2 position of the malonate is crucial, as it becomes the C5-ethyl substituent in the final ring.

  • Reagents: Diethyl 2-ethylmalonate, Guanidine HCl, Sodium Ethoxide (NaOEt).[1]

  • Solvent: Absolute Ethanol.[3]

  • Conditions: Reflux (4–6 hours).

  • Intermediate: 2-Amino-5-ethyl-4,6-dihydroxypyrimidine (tautomerizes to pyrimidone form).[1]

Stage 2: Chlorination

The dihydroxy intermediate is converted to the dichloro derivative using phosphorus oxychloride (

  • Reagent:

    
     (Phosphorus oxychloride).[4]
    
  • Catalyst:

    
    -Dimethylaniline or Tetraethylammonium chloride (optional but improves yield).[1]
    
  • Conditions: Reflux (100–110°C) for 4–8 hours.

  • Workup: Quench carefully onto crushed ice/ammonia to neutralize. The product precipitates as a solid.

Synthetic Pathway Diagram

SynthesisStart1Diethyl ethylmalonateInter2-Amino-5-ethyl-4,6-dihydroxypyrimidineStart1->InterNaOEt, EtOHRefluxStart2Guanidine HClStart2->InterProduct4,6-Dichloro-5-ethyl-pyrimidin-2-amineInter->ProductPOCl3Reflux

Caption: Two-step synthesis starting from diethyl ethylmalonate and guanidine.

Reactivity & Functionalization[5]

The core value of this scaffold lies in the differential reactivity of its three functional handles: the C2-amine and the equivalent C4/C6 chlorides.[1]

Regioselective Nucleophilic Aromatic Substitution ( )

The C4 and C6 positions are chemically equivalent due to the molecule's symmetry. However, the first substitution breaks this symmetry.

  • First Substitution: Reaction with 1 equivalent of a nucleophile (amine, alkoxide, thiol) yields the mono-substituted product. The C5-ethyl group exerts a steric influence, often requiring elevated temperatures compared to 5-H analogs.[1]

  • Second Substitution: The remaining chlorine is deactivated by the electron-donating nature of the first nucleophile (if it is an amine/alkoxide), often requiring harsher conditions or catalysis to displace.

Palladium-Catalyzed Couplings[1]
  • Suzuki-Miyaura: The chlorides are excellent leaving groups for boronic acid coupling, allowing the introduction of aryl or heteroaryl groups.

  • Buchwald-Hartwig: Used to introduce sterically hindered amines that fail to react via standard

    
    .[1]
    
C2-Amine Protection

The exocyclic amine at C2 is relatively non-nucleophilic due to the electron-withdrawing pyrimidine ring but can be acylated or protected (e.g., with Boc anhydride) to prevent side reactions during C4/C6 elaboration.[1]

Functionalization Logic Diagram

ReactivityCore4,6-Dichloro-5-ethyl-pyrimidin-2-amineMonoMono-substitutedIntermediateCore->MonoSNAr (1 eq. Nucleophile)Symmetry BreakingDiDi-substitutedScaffoldMono->DiSNAr (2nd Nucleophile)or Pd-CatalysisCyclicBicyclic Heterocycles(e.g., Purine analogs)Mono->CyclicCyclization(e.g., with Orthoesters)

Caption: Divergent synthesis pathways from the symmetric dichloro core.

Applications in Medicinal Chemistry

Kinase Inhibitor Scaffolds

The 2-aminopyrimidine motif is a classic adenine mimitic , capable of binding to the hinge region of kinase ATP-binding pockets.[1]

  • Role of C5-Ethyl: The ethyl group projects into the hydrophobic "gatekeeper" region or the solvent-exposed front pocket, depending on binding mode.[1] This steric bulk can improve selectivity against kinases with smaller gatekeeper residues.

  • Case Study (CDK Inhibitors): Analogs of this scaffold have been utilized in the design of Cyclin-Dependent Kinase (CDK) inhibitors.[1] The C4-substitution is typically used to introduce a solubilizing group or a shape-complementary heterocycle (e.g., thiazole), while the C2-amine forms critical hydrogen bonds with the hinge region backbone (e.g., Leu83 in CDK2).[1]

Purine Isosteres

This compound serves as a precursor for 7,8-disubstituted purines.[1] By reacting the C4-chloride with an amine and subsequently cyclizing the resulting diamine with an orthoester or aldehyde, researchers can generate novel purine bioisosteres that function as antagonists for adenosine receptors or HSP90 inhibitors.

Handling and Safety Protocols

Signal Word: WARNING

Hazard ClassHazard StatementPrecaution
Acute Toxicity H302: Harmful if swallowed.[1]Do not eat, drink, or smoke when using.
Skin Irritation H315: Causes skin irritation.Wear nitrile gloves and lab coat.
Eye Irritation H319: Causes serious eye irritation.Wear safety goggles/face shield.
STOT-SE H335: May cause respiratory irritation.[1]Handle in a fume hood.

Spill Response: Sweep up solid spills to avoid dust generation. Neutralize surfaces with weak bicarbonate solution if acidic residues (

References

  • Lead Sciences. (n.d.). 4,6-Dichloro-5-ethylpyrimidin-2-amine Product Analysis. Retrieved from [1]

  • BenchChem. (2025). Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine. Retrieved from [1]

  • National Institutes of Health (NIH). (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. Journal of Organic Chemistry. Retrieved from [1]

  • American Chemical Society (ACS). (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [1]

  • Google Patents. (2010). Method for preparing 2-amino-4,6-dichloro-5-formylaminopyrimidine. CN101003511B. Retrieved from

Technical Whitepaper: 4,6-Dichloro-5-ethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 6343-68-6 Formula: C₆H₇Cl₂N₃ Molecular Weight: 192.05 g/mol [1][2][3]

Executive Summary: The "Privileged Scaffold"

In the landscape of medicinal chemistry, 4,6-Dichloro-5-ethylpyrimidin-2-amine represents a critical "privileged scaffold."[2][3] Unlike its simpler 5-hydrogen or 5-methyl analogs, the 5-ethyl group introduces specific lipophilic bulk (


 modulation) and steric occlusion that can drastically alter the binding kinetics of kinase inhibitors and GPCR ligands.[2][3]

This guide provides a rigorous technical breakdown of its synthesis, reactivity profile, and handling protocols.[3] It is designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) library generation.[2][3]

Physicochemical Identity

Accurate characterization is the bedrock of reproducible synthesis.[2][3] The following data establishes the baseline for purity assessment.

PropertyValueContext
Appearance Off-white to pale yellow solidColoration often indicates oxidation or residual chlorinated byproducts.[2][3]
Melting Point 160–165 °C (Lit.)Sharp melting point range is the primary indicator of successful recrystallization.[2][3]
Solubility DMSO, DMF, MeOH, DCMPoor solubility in water; critical for extractive workups.[3]
pKa (Calculated) ~2.5 (Pyrimidine N)The electron-withdrawing chlorines significantly reduce basicity compared to non-halogenated pyrimidines.[2][3]
Storage 2–8 °C, Inert AtmosphereHydrolytically unstable over long periods; protect from moisture to prevent hydrolysis to the pyrimidinone.[3]

Synthesis Protocol: The "Make"

The synthesis of CAS 6343-68-6 follows a classic Traube-type purine synthesis logic, adapted for pyrimidines.[2][3] It involves a two-stage workflow: cyclization followed by deformylative chlorination.[2][3]

Stage 1: Cyclocondensation

Reaction: Guanidine Carbonate + Diethyl Ethylmalonate


 2-Amino-5-ethyl-4,6-dihydroxypyrimidine.[2][3]
  • Reagents: Sodium ethoxide (NaOEt) in absolute ethanol.

  • Mechanism: Double nucleophilic acyl substitution.[2][3]

  • Critical Control Point: The reaction must be kept strictly anhydrous. Water competes with guanidine, leading to saponification of the ester (malonic acid formation) and lower yields.[3]

Stage 2: Chlorination (The Vilsmeier-Haack Type)

Reaction: Dihydroxy intermediate +




4,6-Dichloro product.[2][3]
  • Reagent: Phosphorus Oxychloride (

    
    ).[2][3][4]
    
  • Catalyst:

    
    -Dimethylaniline (PhNMe₂) or Diethylaniline.[2][3]
    
  • Protocol:

    • Suspend the dry dihydroxy intermediate in neat

      
       (excess, acts as solvent).[3]
      
    • Add catalytic base slowly (exothermic).[2][3]

    • Reflux (approx. 105 °C) for 4–6 hours until evolution of HCl gas ceases.

    • Quench (Hazard): Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Maintain temperature

      
       °C to prevent hydrolysis of the product back to the monochloro-hydroxy species.
      
Visualization: Synthetic Workflow

Synthesis Start1 Guanidine Carbonate Inter Intermediate: 2-Amino-5-ethyl- 4,6-dihydroxypyrimidine Start1->Inter NaOEt, EtOH Cyclization Start2 Diethyl Ethylmalonate Start2->Inter Product Target: 4,6-Dichloro-5-ethyl- pyrimidin-2-amine Inter->Product Vilsmeier-Haack Conditions Reagent POCl3 / Reflux (Chlorination) Reagent->Product

Figure 1: Step-wise synthesis from commodity precursors to the dichloropyrimidine scaffold.

Reactivity & Library Generation: The "Use"

The utility of CAS 6343-68-6 lies in its Nucleophilic Aromatic Substitution (


)  potential.[2][3][5]
Symmetry & Desymmetrization

The molecule is pseudo-symmetrical regarding the C4 and C6 positions.[3]

  • First Substitution (

    
     1):  Reaction with 1 equivalent of a nucleophile (e.g., a primary amine) yields a mixture of regioisomers if the C5 substituent were non-symmetric.[3] However, with a simple 5-ethyl group, C4 and C6 are chemically equivalent.[2][3] The first substitution yields a single mono-chloro product.[2][3]
    
  • Second Substitution (

    
     2):  The introduction of an electron-donating group (like an amine) at C4 deactivates the ring, making the second chlorine at C6 much less reactive.[3] This allows for the controlled synthesis of non-symmetrical 4,6-disubstituted pyrimidines .[2][3]
    
Experimental Heuristics
  • Solvents: DMF or NMP are preferred for their high dielectric constants, stabilizing the Meisenheimer complex intermediate.[3]

  • Bases: DIPEA (Hünig's base) or

    
     are standard to scavenge HCl.[2][3]
    
  • Temperature:

    • 
       1: Usually proceeds at 0 °C to Room Temperature.[2][3]
      
    • 
       2: Often requires heating (80–120 °C) or microwave irradiation.[2][3]
      
Visualization: Divergent Synthesis

Reactivity Core 4,6-Dichloro-5-ethyl- pyrimidin-2-amine Mono Mono-Substituted Intermediate Core->Mono S_NAr 1 (Fast) Nu1 Nucleophile 1 (R-NH2, 1 eq, 0°C) Nu1->Mono Final Hetero-Disubstituted Scaffold Mono->Final S_NAr 2 (Slow/Forced) Nu2 Nucleophile 2 (R'-SH, Heat) Nu2->Final

Figure 2: Sequential displacement strategy for generating hetero-functionalized libraries.

Safety & Handling Protocols

This compound and its precursors pose specific hazards.[2][3][6] Protocols must be self-validating (i.e., include checkpoints).[2][3]

Hazard ClassRisk DescriptionMitigation Protocol
Skin/Eye Corrosive Dichloropyrimidines hydrolyze on moist skin to release HCl.[2][3]Checkpoint: Double-glove (Nitrile).[2][3] If irritation occurs, wash with 5% sodium bicarbonate, not just water.[3]
Respiratory Irritant Dust is highly irritating to mucous membranes.[2][3]Checkpoint: All weighing must occur inside a fume hood. Use anti-static gun to prevent powder dispersal.[2][3]
Reactivity (

)
Synthesis reagent reacts violently with water.[2][3]Checkpoint: Quench

reactions only into excess ice. Never add water to the reaction vessel directly.[2][3]

References

  • Lead Sciences . (n.d.). 4,6-Dichloro-5-ethylpyrimidin-2-amine Product Data. Retrieved from

  • BenchChem . (2025).[2][3][5] Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine. Retrieved from

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 736674 (Analog Reference). Retrieved from

  • Fisher Scientific . (2021).[2][3] Safety Data Sheet: 5-Amino-4,6-dichloropyrimidine. Retrieved from

Sources

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 4,6-Dichloro-5-ethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Structure and Physicochemical Properties

4,6-Dichloro-5-ethylpyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine ring, which is a foundational scaffold in numerous biologically active molecules, including several approved drugs. The core structure is functionalized with two chlorine atoms at positions 4 and 6, an amino group at position 2, and an ethyl group at position 5.

Key Identifiers and Properties:

PropertyValueSource
CAS Number 6343-68-6[1][2]
Molecular Formula C₆H₇Cl₂N₃[3]
Molecular Weight 192.05 g/mol [3]
Canonical SMILES CCC1=C(N=C(N=C1Cl)N)Cl
Storage Conditions Keep in dark place, inert atmosphere, 2-8°C[3]

The presence of both electron-donating (amino, ethyl) and electron-withdrawing (dichloro) groups on the pyrimidine ring creates a unique electronic landscape that dictates its reactivity and potential for selective chemical transformations. The two chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), making them excellent leaving groups for the introduction of diverse functionalities.

Caption: 2D structure of 4,6-Dichloro-5-ethylpyrimidin-2-amine.

Proposed Synthesis Pathway

Step 1: Condensation to form 2-Amino-5-ethyl-4,6-dihydroxypyrimidine

The initial step is a base-catalyzed condensation reaction between diethyl ethylmalonate and guanidine. Sodium ethoxide is a commonly used base for this transformation, acting to deprotonate the guanidine and facilitate the cyclization.

Step 2: Chlorination of the Dihydroxypyrimidine Intermediate

The resulting 2-amino-5-ethyl-4,6-dihydroxypyrimidine is then subjected to chlorination. A standard and effective method for converting dihydroxypyrimidines to their corresponding dichlorinated analogs is treatment with phosphorus oxychloride (POCl₃).[4][5] This reaction often requires elevated temperatures to proceed to completion.

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Chlorination start Diethyl ethylmalonate + Guanidine reagent1 Sodium Ethoxide (Base) start->reagent1 product1 2-Amino-5-ethyl-4,6-dihydroxypyrimidine reagent1->product1 reagent2 Phosphorus Oxychloride (POCl3) product1->reagent2 product2 4,6-Dichloro-5-ethylpyrimidin-2-amine reagent2->product2

Caption: Proposed two-step synthesis of the target molecule.

Experimental Protocol (Generalized)

Step 1: Synthesis of 2-Amino-5-ethyl-4,6-dihydroxypyrimidine

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • To this solution, add guanidine hydrochloride and stir for 15-20 minutes to allow for the formation of free guanidine.

  • Slowly add diethyl ethylmalonate to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

  • Filter the solid, wash with cold ethanol and then water, and dry under vacuum to obtain 2-amino-5-ethyl-4,6-dihydroxypyrimidine.

Step 2: Synthesis of 4,6-Dichloro-5-ethylpyrimidin-2-amine

  • In a flask equipped with a reflux condenser and a gas trap, carefully add 2-amino-5-ethyl-4,6-dihydroxypyrimidine to an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours.

  • After the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure 4,6-dichloro-5-ethylpyrimidin-2-amine.

Known Applications and Reactivity

The primary utility of 4,6-dichloro-5-ethylpyrimidin-2-amine lies in its role as a chemical intermediate. The two chlorine atoms serve as reactive handles for introducing a wide array of substituents through nucleophilic aromatic substitution.

A recent patent application in the field of medicinal chemistry has described the use of this compound as a starting material for the synthesis of pyrimidin-2-yl sulfonamide derivatives.[1]

Example Application: Synthesis of (5-ethyl-4,6-dimethoxy-pyrimidin-2-yl)amine

In a documented procedure, 4,6-dichloro-5-ethylpyrimidin-2-amine is converted to its dimethoxy analog through reaction with sodium methoxide in methanol.[1]

Experimental Protocol:

  • A suspension of (4,6-dichloro-5-ethyl-pyrimidin-2-yl)amine (100 mg, 0.521 mmol) and sodium methoxide (296.11 mg, 5.21 mmol) in methanol (2.5 mL) is prepared.

  • The mixture is heated to 100°C and stirred for 15 hours.

  • An additional portion of sodium methoxide (148.04 mg, 2.6 mmol) is added, and stirring is continued at 100°C for another 20 hours.

  • The reaction mixture is concentrated in vacuo.

  • The residue is taken up in water and extracted twice with ethyl acetate (EtOAc).

  • The combined organic layers are dried over sodium sulfate, filtered, and concentrated in vacuo to provide (5-ethyl-4,6-dimethoxy-pyrimidin-2-yl)amine.

This reaction demonstrates the lability of the chloro groups to nucleophilic displacement by alkoxides, a common and predictable transformation for this class of compounds.

reaction_pathway reactant 4,6-Dichloro-5-ethylpyrimidin-2-amine product (5-ethyl-4,6-dimethoxy-pyrimidin-2-yl)amine reactant->product SNAr reagents Sodium Methoxide Methanol, 100°C

Caption: Nucleophilic substitution on the title compound.

Prospective Research and Development

The structural features of 4,6-dichloro-5-ethylpyrimidin-2-amine make it an attractive scaffold for the development of new chemical entities. The differential reactivity of the chloro- and amino- substituents allows for sequential and regioselective modifications.

  • Drug Discovery: The pyrimidine core is a well-established pharmacophore. By strategically replacing the chlorine atoms with various amines, thiols, or other nucleophiles, libraries of novel compounds can be generated for screening against a range of biological targets. The 2-amino group can also be further functionalized.

  • Materials Science: Substituted pyrimidines have been explored for their applications in organic electronics and as ligands in coordination chemistry. The reactive nature of this molecule could allow for its incorporation into larger polymeric or supramolecular structures.

Conclusion

4,6-Dichloro-5-ethylpyrimidin-2-amine is a valuable, albeit under-characterized, synthetic intermediate. Its molecular architecture, featuring a pyrimidine core with strategically placed reactive sites, provides a versatile platform for the synthesis of more complex molecules. While a detailed experimental characterization is yet to be published, its synthesis and reactivity can be reliably predicted from the extensive literature on analogous compounds. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, molecules such as this will undoubtedly play an increasingly important role.

References

  • Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM). ProQuest. [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]

  • Method For Producing 2 Amino 4, 6 Dichloro 5 Formamidopyrimidine. Quick Company. [Link]

  • Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. Quick Company. [Link]

  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. National Institutes of Health. [Link]

  • Process for preparing 4,6-dichloro-pyrimidine.
  • 4,6-Dichloro-2-methylpyrimidin-5-amine | C5H5Cl2N3 | CID 736674. PubChem. [Link]

  • Preparation method of 4, 6-dichloropyrimidine.
  • Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
  • Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine.
  • 4,6-Dichloropyrimidine | C4H2Cl2N2 | CID 70943. PubChem. [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]

  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Institutes of Health. [Link]

  • Pyrimidin-2-yl sulfonamide derivatives.
  • Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry. [Link]

  • Process for preparing 2-amino-4,6-dichloropyrimidine.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics. Wavefunction, Inc. [Link]

  • 2,4-Dichloropyrimidine. ResearchGate. [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. National Institutes of Health. [Link]

  • Chemical Properties of 2-Propenoyl chloride (CAS 814-68-6). Cheméo. [Link]

  • acryloyl chloride - 814-68-6, C3H3ClO, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

Sources

Technical Whitepaper: Scalable Synthesis of 4,6-Dichloro-5-ethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis pathway for 4,6-Dichloro-5-ethylpyrimidin-2-amine , a critical pyrimidine scaffold used in the development of pharmaceuticals (specifically kinase inhibitors) and agrochemicals. The synthesis is defined by a two-stage process: the cyclocondensation of guanidine with diethyl ethylmalonate to form the dihydroxy intermediate, followed by a high-temperature chlorination using phosphorus oxychloride (


).

This document addresses the specific engineering challenges of this route, including the management of rapid precipitation during cyclization and the thermodynamic hazards associated with quenching


 on a kilogram scale.

Retrosynthetic Analysis

The structural dissection of 4,6-Dichloro-5-ethylpyrimidin-2-amine reveals a linear construction logic. The 5-ethyl substituent is pre-installed via the malonate ester, avoiding difficult regioselective alkylation on the pyrimidine ring later.

Strategic Disconnection
  • C-Cl Bond Formation: The 4,6-dichloro functionality is derived from the tautomeric 4,6-dihydroxyl (or di-oxo) groups via Vilsmeier-Haack type chlorination.

  • Pyrimidine Ring Construction: The heterocycle is formed via a [3+3] cyclocondensation between a 1,3-dielectrophile (diethyl ethylmalonate) and a 1,3-dinucleophile (guanidine).

Retrosynthesis Target 4,6-Dichloro-5-ethylpyrimidin-2-amine (Target) Intermediate 2-Amino-5-ethyl-4,6-dihydroxypyrimidine (Key Intermediate) Target->Intermediate Chlorination (POCl3) Precursors Diethyl ethylmalonate + Guanidine HCl Intermediate->Precursors Cyclocondensation (NaOEt/EtOH)

Figure 1: Retrosynthetic breakdown showing the derivation of the target molecule from commercially available diethyl ethylmalonate.

Step 1: Cyclocondensation

Objective: Synthesis of 2-Amino-5-ethyl-4,6-dihydroxypyrimidine. Reaction Type: Base-catalyzed condensation.

Mechanism & Causality

The reaction utilizes Sodium Ethoxide (NaOEt) to deprotonate the guanidine hydrochloride, generating free guanidine base. Simultaneously, the base facilitates the nucleophilic attack of guanidine nitrogens on the carbonyl carbons of diethyl ethylmalonate. The "5-ethyl" group provides steric bulk but does not significantly impede the ring closure compared to unsubstituted malonates.

Experimental Protocol
ParameterSpecification
Reagents Guanidine HCl (1.1 eq), Diethyl ethylmalonate (1.0 eq), NaOEt (2.5 eq).
Solvent Anhydrous Ethanol (EtOH).[1]
Temperature Reflux (78–80°C).
Reaction Time 4–6 Hours.
Yield Target >85%
Step-by-Step Methodology
  • Catalyst Preparation: In a dry reactor under

    
     atmosphere, dissolve Sodium metal (or use commercial 21% wt solution) in anhydrous Ethanol. Note: Moisture control is critical to prevent ester hydrolysis.
    
  • Guanidine Activation: Add Guanidine Hydrochloride to the ethoxide solution at 25°C. Stir for 30 minutes to ensure formation of free guanidine and NaCl.

  • Addition: Add Diethyl ethylmalonate dropwise over 45 minutes. Causality: Slow addition prevents localized concentration hotspots that could lead to oligomerization side products.

  • Reflux: Heat the mixture to reflux (approx. 78°C).

    • Observation: The reaction mixture will thicken significantly as the product (sodium salt of the pyrimidine) precipitates. High-torque mechanical stirring is required.

  • Workup:

    • Distill off approximately 70% of the ethanol.

    • Add water to dissolve the solids (hydrolysis of the sodium salt).

    • Critical Step: Adjust pH to 5.0–6.0 using glacial Acetic Acid or dilute HCl. The free base product will precipitate massively.

    • Filter, wash with water (to remove NaCl), and dry at 80°C.

Step 2: Chlorination

Objective: Conversion to 4,6-Dichloro-5-ethylpyrimidin-2-amine. Reaction Type: Nucleophilic Aromatic Substitution (


) / Deoxychlorination.
Mechanism & Causality

Phosphorus Oxychloride (


) acts as both the solvent and the reagent. The reaction proceeds via the formation of a dichlorophosphate intermediate, which is then displaced by chloride ions. The addition of a tertiary amine (e.g., N,N-Dimethylaniline) or a quaternary ammonium salt acts as a catalyst, facilitating the formation of the reactive Vilsmeier-Haack species.
Experimental Protocol
ParameterSpecification
Reagents Dihydroxy Intermediate (1.0 eq),

(4.0–6.0 eq).
Catalyst N,N-Dimethylaniline (1.0 eq) or Et4NCl (0.1 eq).
Temperature Reflux (105–110°C).
Reaction Time 6–10 Hours.
Safety High Hazard: Corrosive vapors, violent water reactivity.
Step-by-Step Methodology
  • Charging: Charge the solid 2-Amino-5-ethyl-4,6-dihydroxypyrimidine into a glass-lined or Hastelloy reactor.

  • Solvent Addition: Add

    
     slowly. Ensure the scrubber system (NaOH) is active to capture HCl gas evolved during the initial mixing.
    
  • Catalyst: Add N,N-Dimethylaniline.

  • Reaction: Heat to reflux.[2][3][4][5] The slurry will gradually turn into a dark solution as the chlorination proceeds.

    • Endpoint Monitoring: HPLC should show <1% unreacted intermediate.

  • Quenching (The "Reverse Quench"):

    • Do NOT add water to the reaction.

    • Cool the reaction mass to 40°C.

    • Slowly pour the reaction mass into a separate vessel containing crushed ice/water, maintaining the temperature <30°C.

    • Why: The hydrolysis of excess

      
       is extremely exothermic. A reverse quench allows better thermal control.
      
  • Isolation:

    • The quenched solution will be acidic. Neutralize carefully with Ammonium Hydroxide (

      
      ) to pH 7–8.
      
    • The product precipitates as a solid.[1][2][6][7] Filter, wash with water, and dry.[2][8]

ChlorinationWorkflow Reactor Reactor A: Intermediate + POCl3 (Reflux 105°C) Cooling Cooling to 40°C Reactor->Cooling Quench Reactor B: Ice/Water Bath (Temp < 30°C) Cooling->Quench Slow Addition (Reverse Quench) Neutralization pH Adjust (NH4OH) to pH 7-8 Quench->Neutralization Filtration Filtration & Drying Neutralization->Filtration

Figure 2: Process flow for the chlorination step, emphasizing the safety-critical reverse quench technique.

Process Safety & Impurity Profile

Critical Safety Parameters (CSP)
  • POCl3 Quench: The heat of hydrolysis for

    
     is high. On a scale >1kg, a "drown-out" (reverse quench) into circulating chilled water is mandatory. Failure to control temperature leads to "runaway" boiling and release of HCl clouds.
    
  • Hydrogen Gas: In Step 1, if metallic sodium is used to generate ethoxide,

    
     gas is evolved. Proper venting and grounding are required to prevent ignition.
    
Impurity Profile
  • Monochloro Impurity: Incomplete reaction in Step 2 leads to 2-amino-4-chloro-6-hydroxypyrimidine. This is difficult to remove by crystallization. Ensure the reaction runs to completion (excess

    
     helps).
    
  • Phosphoramides: The 2-amino group can react with

    
     to form 
    
    
    
    species. These usually hydrolyze back to the amine during the aqueous acidic quench, but rapid neutralization can sometimes trap them. An acidic stir period (1 hour at pH 1) before neutralization ensures the amine is deprotected.

Analytical Characterization

To validate the identity of 4,6-Dichloro-5-ethylpyrimidin-2-amine:

  • 1H NMR (DMSO-d6):

    • 
       ~1.05 ppm (t, 3H, 
      
      
      
      )
    • 
       ~2.60 ppm (q, 2H, 
      
      
      
      )
    • 
       ~7.20 ppm (s, broad, 2H, 
      
      
      
      )
    • Note: Absence of signals around 5.5-6.0 ppm confirms no aromatic proton at the 5-position (successful ethyl incorporation).

  • HPLC:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (0.1% TFA).

    • Retention time will be significantly higher than the dihydroxy intermediate due to increased lipophilicity.

References

  • Eli Lilly and Company. (2010). Pyrrolopyrimidine compounds as CDK4/6 inhibitors. WO Patent 2010/075074. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 56943634 (Related 4,6-dichloro-pyrimidine derivatives). PubChem. Link

  • BenchChem. (2025).[2][4] Protocol for Synthesis of 2-Amino-4,6-dihydroxypyrimidine derivatives.Link

  • Organic Syntheses. (1951). Chlorination of Pyrimidines with POCl3.[7] Coll. Vol. 3, p. 3011. Link

  • Technical Disclosure Commons. (2025). Improved process for the preparation of Abemaciclib intermediates.[9]Link

Sources

Comprehensive Spectroscopic Guide: 4,6-Dichloro-5-ethylpyrimidin-2-amine

[1]

Executive Summary

This technical guide provides a definitive spectroscopic profile for 4,6-Dichloro-5-ethylpyrimidin-2-amine (CAS: 6343-68-6), a critical heterocyclic intermediate employed in the synthesis of bioactive pyrimidine derivatives, including antiviral and anti-inflammatory agents.

Correct structural characterization of this intermediate is pivotal for downstream yield optimization and impurity control. This document synthesizes experimental nuclear magnetic resonance (NMR) data, mass spectrometry (MS) fragmentation patterns, and synthesis workflows to establish a self-validating quality control standard.

Chemical Identity & Physical Profile[1][2][3]

ParameterSpecification
IUPAC Name 4,6-Dichloro-5-ethylpyrimidin-2-amine
CAS Registry Number 6343-68-6
Molecular Formula C

H

Cl

N

Molecular Weight 192.05 g/mol
Appearance White solid / crystalline powder
Melting Point 183–185 °C (Experimental)
Solubility Soluble in DMSO, DMF; sparingly soluble in water
Structural Visualization

The molecule features a pyrimidine core substituted at the 2-position with an amino group, at the 4 and 6 positions with chlorine atoms, and at the 5-position with an ethyl chain. The symmetry of the molecule (C

Synthesis & Isolation Workflow

To understand the spectroscopic impurities often found in crude samples, one must analyze the synthesis pathway. The compound is typically generated via the chlorination of the dihydroxy intermediate.

SynthesisWorkflowReactantsDiethyl ethylmalonate+ GuanidineIntermediate2-Amino-5-ethyl-4,6-dihydroxypyrimidineReactants->IntermediateCondensation(NaOEt/EtOH)Product4,6-Dichloro-5-ethyl-pyrimidin-2-amineIntermediate->ProductRefluxReagentPOCl3(Chlorination)Reagent->Intermediate

Figure 1: Synthetic pathway. Note that incomplete chlorination may lead to monochloro-monohydroxy impurities, which are distinct in LC-MS analysis.

Spectroscopic Analysis (The Core)

The following data is based on high-purity isolates analyzed in DMSO-d

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d

Frequency:



H NMR Data

The proton spectrum is characterized by three distinct signals: the exchangeable amine protons and the ethyl group coupling pattern.

Shift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
AssignmentStructural Insight
7.32 Broad Singlet (bs)2H--NH

Exchangeable. Chemical shift varies with concentration and water content.
2.61 Quartet (q)2H7.4H-1' (-CH

-)
Deshielded by the aromatic ring.
1.07 Triplet (t)3H7.4H-2' (-CH

)
Classic methyl triplet.

Interpretation:

  • The absence of aromatic protons (singlets in the 6.0–9.0 ppm range) confirms full substitution at positions 4, 5, and 6.

  • The quartet at 2.61 ppm is diagnostic for the ethyl group attached to an aromatic system.


C NMR Data

Due to molecular symmetry, C-4 and C-6 are chemically equivalent, appearing as a single peak.

Shift (

ppm)
AssignmentCarbon TypeNotes
160.83 C-2Quaternary (C-NH

)
Deshielded by adjacent nitrogens.
160.76 C-4, C-6Quaternary (C-Cl)Equivalent carbons. High shift due to electronegative Cl and N.
118.90 C-5Quaternary (C-Et)Shielded relative to C-4/6; diagnostic of 5-substitution.
22.41 C-1'Methylene (-CH

-)
Ethyl linker.
12.92 C-2'Methyl (-CH

)
Terminal methyl.
Mass Spectrometry (MS)

Method: Electron Impact (EI) or ESI+[1]

  • Molecular Ion (M

    
    ):  Observed at m/z 191 .[1]
    
  • Isotope Pattern: The presence of two chlorine atoms creates a distinct isotopic signature.

    • M (191):

      
      Cl + 
      
      
      Cl (Relative Intensity: ~100%)
    • M+2 (193):

      
      Cl + 
      
      
      Cl (Relative Intensity: ~65%)
    • M+4 (195):

      
      Cl + 
      
      
      Cl (Relative Intensity: ~10%)
  • Fragmentation:

    • Loss of ethyl group (M - 29).

    • Loss of Cl (M - 35).

Quality Control & Assay Development

For researchers developing HPLC assays, the following parameters are recommended for initial method development.

HPLC Method Parameters (Recommended)
  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or Phosphate Buffer pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic absorption) and 290 nm.

Elemental Analysis Validation

To confirm bulk purity, elemental analysis should align with theoretical values:

  • Calculated: C: 37.52%, H: 3.67%, N: 21.88%, Cl: 36.92%[1]

  • Acceptance Criteria: ±0.4% deviation.

Characterization Logic Flow

The following diagram illustrates the logical decision tree for validating a sample of this compound.

QC_LogicSampleUnknown SampleMeltingPointMelting Point TestTarget: 183-185°CSample->MeltingPointHNMR1H NMR (DMSO-d6)Check for Ethyl PatternSample->HNMRMSMass Spec (EI/ESI)Check m/z 191/193Sample->MSDecisionData IntegrationMeltingPoint->DecisionHNMR->DecisionMS->DecisionResultIdentity ConfirmedDecision->ResultAll Criteria Met

Figure 2: Analytical decision tree for confirming chemical identity.

References

  • Primary Characterization Source: Klinotová, E., et al. (2011). "5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production." PMC (PubMed Central). Available at: [Link] (Source of specific NMR shifts, melting point, and synthesis yield data).

  • General Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." Available at: [Link] (Recommended for comparing general pyrimidine ring fragmentation patterns).

An In-Depth Technical Guide to the Solubility Profile of 4,6-Dichloro-5-ethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility profile of 4,6-dichloro-5-ethylpyrimidin-2-amine, a substituted dichloropyrimidine of interest in medicinal chemistry and drug discovery. While specific experimental solubility data for this compound is not extensively documented in public literature, this document outlines the core principles, predictive assessments, and detailed experimental methodologies required to generate a robust and reliable solubility profile. By synthesizing theoretical concepts with practical, field-proven protocols, this guide serves as an essential resource for researchers aiming to understand and optimize the physicochemical properties of this and related compounds for downstream applications.

Introduction: The Importance of a Well-Defined Solubility Profile

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. The compound 4,6-dichloro-5-ethylpyrimidin-2-amine features a reactive pyrimidine scaffold, making it a valuable intermediate for the synthesis of targeted kinase inhibitors, antivirals, and other novel chemical entities. However, the successful development of any new chemical entity is fundamentally dependent on its physicochemical properties, with aqueous solubility being a critical determinant of bioavailability, formulation feasibility, and overall clinical success.

Poor solubility can lead to erratic absorption, underestimated toxicity, and significant delays in development timelines. Therefore, a thorough understanding and empirical determination of a compound's solubility profile is not merely a routine task but a strategic necessity. This guide provides the foundational knowledge and actionable protocols to comprehensively characterize the solubility of 4,6-dichloro-5-ethylpyrimidin-2-amine.

Physicochemical Characterization and Predicted Solubility Behavior

A molecule's structure dictates its properties. An initial analysis of 4,6-dichloro-5-ethylpyrimidin-2-amine allows for an expert prediction of its solubility behavior, guiding experimental design.

Chemical Structure:

Predicted Physicochemical Properties

The following table summarizes the key physicochemical properties of 4,6-dichloro-5-ethylpyrimidin-2-amine. These values are calculated or estimated based on its structure and data from analogous compounds, as direct experimental data is sparse. They provide a crucial baseline for experimental planning.

PropertyPredicted Value / EstimateRationale & Impact on Solubility
Molecular Formula C₆H₇Cl₂N₃Derived from the chemical structure.
Molecular Weight 192.05 g/mol Calculated from the molecular formula.
Predicted logP ~2.0 - 2.5The two chloro groups and the ethyl group significantly increase lipophilicity, which tends to decrease aqueous solubility. This value is an estimate based on related dichloropyrimidine structures.
Predicted pKa ~2.5 - 3.5 (for the protonated amine)The 2-amino group is a weak base. The electron-withdrawing effects of the pyrimidine ring and chloro-substituents reduce its basicity compared to a simple alkylamine. Solubility is expected to increase significantly at pH values below the pKa.
Hydrogen Bond Donors 1 (from the -NH₂ group)The amine group can donate hydrogen bonds, which aids in solvation by protic solvents.
Hydrogen Bond Acceptors 3 (from the ring nitrogens)The nitrogen atoms in the pyrimidine ring can accept hydrogen bonds, contributing to solubility in polar protic solvents.
Structural Analysis and Causality
  • Pyrimidine Core & Chloro-Substituents: The aromatic pyrimidine ring is relatively nonpolar. The two chlorine atoms are strongly electron-withdrawing and significantly increase the molecule's lipophilicity (hydrophobicity), which is a primary driver for low intrinsic aqueous solubility.

  • 2-Amino Group: This is the key functional group for modulating solubility via pH. As a weak base, it will become protonated and positively charged in acidic conditions (pH < pKa). This ionization dramatically increases the molecule's interaction with polar solvents like water, thereby increasing solubility.

  • 5-Ethyl Group: This alkyl group further contributes to the molecule's lipophilicity, likely decreasing its aqueous solubility compared to an unsubstituted analogue.

Foundational Concepts in Solubility Measurement

A precise understanding of solubility terminology is critical for data interpretation. The two most important classifications are thermodynamic and kinetic solubility.

Thermodynamic vs. Kinetic Solubility

Supersaturated solutions, which are thermodynamically metastable, can form under certain conditions, leading to solubility values that exceed the true equilibrium limit.[1] It is crucial to distinguish between the intrinsic equilibrium value and these kinetic measurements.

  • Thermodynamic Solubility (Equilibrium Solubility): This is the maximum concentration of a solute that can dissolve in a solvent at equilibrium under specific conditions (temperature, pressure, pH). It represents the true, stable saturation point and is typically determined using the shake-flask method where the solid compound is allowed to equilibrate for an extended period (e.g., 24-48 hours).[2] This value is critical for formulation and late-stage development.

  • Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a solution that was prepared by adding the compound from a concentrated organic stock (e.g., DMSO).[3] The resulting value is often higher than the thermodynamic solubility because it can reflect the solubility of an amorphous or metastable solid form. It is a high-throughput method widely used in early drug discovery for initial compound ranking.

Experimental Design: Protocols for Robust Solubility Determination

The following protocols are designed to be self-validating systems for generating reliable solubility data.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining equilibrium solubility. It measures the concentration of the compound in a saturated solution that is in equilibrium with its solid phase.

Objective: To determine the equilibrium solubility of 4,6-dichloro-5-ethylpyrimidin-2-amine in various aqueous and organic solvents.

Materials:

  • 4,6-dichloro-5-ethylpyrimidin-2-amine (solid powder, crystalline form if available)

  • Selected solvents (e.g., Deionized Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Ethanol, Methanol, Acetonitrile)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • HPLC-UV or LC-MS/MS system for quantification

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 4,6-dichloro-5-ethylpyrimidin-2-amine to several vials (run in triplicate). The presence of undissolved solid at the end of the experiment is essential to ensure equilibrium has been reached.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the chosen solvent to each vial.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Allow the mixture to shake for at least 24 hours. To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration no longer increases.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is best practice to filter the supernatant through a 0.22 µm syringe filter. Self-Validation Step: Discard the first few drops from the filter to saturate any potential binding sites on the filter membrane.

  • Quantification: Prepare a standard curve of the compound in the chosen solvent. Dilute the filtered supernatant to fall within the linear range of the standard curve and analyze its concentration using a validated HPLC-UV or LC-MS method.

  • Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

Workflow for Thermodynamic Solubility Determination

The following diagram illustrates the logical flow of the shake-flask protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add Excess Solid Compound to Vials B Add Known Volume of Solvent A->B C Seal and Shake (e.g., 24-48h at 25°C) B->C D Centrifuge to Pellet Solid C->D E Filter Supernatant (0.22 µm) D->E G Dilute Sample E->G F Prepare Standard Curve H Quantify via HPLC or LC-MS F->H G->H I Calculate Solubility H->I

Caption: Workflow for Shake-Flask Thermodynamic Solubility.

Key Factors Influencing Solubility: A Deeper Dive

The solubility of 4,6-dichloro-5-ethylpyrimidin-2-amine is not a single value but a profile dependent on several environmental factors.

Impact of pH

For a compound with a basic amino group, pH is arguably the most critical factor influencing aqueous solubility. The relationship is governed by the Henderson-Hasselbalch equation. At pH levels significantly below the pKa of the conjugate acid, the compound will exist predominantly in its protonated, ionized form, which is vastly more soluble in water than the neutral form. A pH-solubility profile should be generated by performing the shake-flask experiment in a series of buffers across a physiologically relevant pH range (e.g., pH 2.0 to 9.0).

Solid-State Properties (Polymorphism)

Different crystalline forms (polymorphs) or an amorphous state of the same compound can exhibit vastly different solubilities.[1] The amorphous form is generally more soluble than any crystalline form because it lacks the energetic stability of a crystal lattice. When reporting solubility, it is crucial to characterize the solid form used (e.g., via X-ray powder diffraction) and to analyze the solid material remaining after equilibration to check for any polymorphic transformations.

Relationship of Influencing Factors

The interplay between a compound's intrinsic properties and external factors determines its final solubility.

G cluster_intrinsic Intrinsic Molecular Properties cluster_extrinsic External / Environmental Factors Sol Solubility Profile of 4,6-dichloro-5-ethylpyrimidin-2-amine pKa pKa (Basicity of Amine) pKa->Sol pH pH of Medium pKa->pH logP logP (Lipophilicity) logP->Sol MW Molecular Weight MW->Sol Hbond H-Bonding Capacity Hbond->Sol pH->Sol Temp Temperature Temp->Sol Solvent Solvent Polarity Solvent->Sol SolidState Solid State (Polymorphism, Amorphous) SolidState->Sol

Caption: Factors influencing the solubility profile.

In Silico Prediction and Early-Stage Assessment

In the absence of experimental data, computational (in silico) models can provide valuable initial estimates of solubility. Various models, from simple fragment-based calculations (e.g., using logP) to complex machine learning algorithms, can predict aqueous solubility with varying degrees of accuracy. While these predictions cannot replace experimental measurement, they are invaluable for prioritizing early-stage compounds and identifying potential liabilities before significant resources are invested.

Conclusion and Forward Outlook

Characterizing the solubility profile of 4,6-dichloro-5-ethylpyrimidin-2-amine is a critical step in its journey from a synthetic intermediate to a potential drug candidate. This guide provides the necessary theoretical background and detailed, actionable protocols to empower researchers to generate this crucial dataset. By meticulously applying the shake-flask method, understanding the profound influence of pH and solid-state form, and interpreting the data within the context of both thermodynamic and kinetic principles, scientists can build a comprehensive understanding of this compound's behavior. This knowledge is paramount for informed decision-making in medicinal chemistry, lead optimization, and formulation development, ultimately paving the way for the successful advancement of new therapeutic agents.

References

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Glomme, A., et al. (2005). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

  • Avdeef, A. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Sinko, P. J. (Ed.). (2020). Martin's Physical Pharmacy and Pharmaceutical Sciences. Lippincott Williams & Wilkins.
  • Bergström, C. A., & Avdeef, A. (2019).
  • Alopaeus, V., et al. (2019). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. IntechOpen.
  • USP-NF. (2016). <1236> Solubility Measurements. Retrieved from [Link]

  • Patheon Pharma Services. (2024). Predictive modeling for solubility and bioavailability enhancement. Retrieved from [Link]

  • Ghanavati, M. A., Ahmadi, S., & Rohani, S. (2024). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Digital Discovery. Retrieved from [Link]

  • International Journal of Novel Research and Development. (n.d.). Factors influencing (affecting) on solubility of drugs in solvent. Retrieved from [Link]

  • StatPearls - NCBI Bookshelf. (n.d.). Biochemistry, Dissolution and Solubility. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

Sources

Biological Activity of 2-Amino-5-Ethylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the pharmacological landscape of 2-amino-5-ethylpyrimidine derivatives , a scaffold emerging as a critical bioisostere in kinase inhibitor design and a precursor for fused heterocyclic therapeutics.

A Technical Guide to Structure-Activity Relationships and Therapeutic Potential

Executive Summary

The 2-amino-5-ethylpyrimidine core represents a "privileged scaffold" in medicinal chemistry. Distinguished by the specific hydrophobic bulk of the 5-ethyl group, this moiety offers a unique balance between metabolic stability and hydrophobic occupancy in enzyme binding pockets. While 2-aminopyrimidines are ubiquitous in drug discovery (e.g., Imatinib, Palbociclib), the 5-ethyl substitution pattern specifically enhances activity against tyrosine kinases (ALK, ROS1) and serves as a critical synthon for fused systems like thieno[2,3-d]pyrimidines (antifolates).

This guide details the synthesis, pharmacological mechanisms, and experimental validation of these derivatives, focusing on their role as next-generation kinase inhibitors and antimetabolites.

Chemical Architecture & Synthesis

To access the biological potential of this scaffold, researchers must first master its construction. The 5-ethyl group is often introduced early to avoid difficult late-stage alkylations.

Retrosynthetic Analysis

The most robust route to the 2-amino-5-ethylpyrimidine core involves the condensation of guanidine with a C3-dielectrophile possessing the ethyl substituent.

Protocol: Synthesis of 2-Amino-5-ethyl-4-hydroxypyrimidine

This intermediate is the "master key" for generating diverse derivatives.

  • Reagents: Guanidine Hydrochloride (

    
     eq), Ethyl 2-formylbutanoate (
    
    
    
    eq), Sodium Ethoxide (
    
    
    eq), Absolute Ethanol.
  • Reaction Scale: 10 mmol.

Step-by-Step Methodology:

  • Preparation of Base: Dissolve sodium metal (

    
     g, 
    
    
    
    mmol) in absolute ethanol (
    
    
    mL) under
    
    
    atmosphere to generate fresh sodium ethoxide.
  • Guanidine Activation: Add Guanidine HCl (

    
     g, 
    
    
    
    mmol) to the solution. Stir at room temperature for 15 minutes to liberate the free base.
  • Cyclization: Dropwise add Ethyl 2-formylbutanoate (

    
     g, 
    
    
    
    mmol) over 20 minutes. The solution will turn slightly yellow.
  • Reflux: Heat the mixture to reflux (

    
    C) for 6–8 hours. Monitor consumption of the ester by TLC (Mobile phase: 5% MeOH in DCM).
    
  • Workup: Evaporate ethanol under reduced pressure. Dissolve the residue in minimal water (

    
     mL).
    
  • Precipitation: Acidify carefully with glacial acetic acid to pH 5–6. The product, 2-amino-5-ethyl-4-hydroxypyrimidine , will precipitate as a white/off-white solid.

  • Purification: Recrystallize from ethanol/water (9:1). Yield is typically 75–85%.

Technical Note: The 4-hydroxy group exists in tautomeric equilibrium with the 4-oxo form. For subsequent chlorination (to access kinase inhibitors), treat this intermediate with


 to yield 2-amino-4-chloro-5-ethylpyrimidine .

Pharmacological Profiles[1][2]

Anticancer Activity: Kinase Inhibition (ALK/ROS1)

The 2-amino-5-ethylpyrimidine scaffold acts as a bioisostere to the 5-chloro derivatives found in drugs like Brigatinib .

  • Mechanism of Action: The 2-amino group functions as a hydrogen bond donor/acceptor hinge binder within the ATP-binding pocket of kinases.

  • Role of the 5-Ethyl Group:

    • Hydrophobic Fill: The ethyl group occupies the hydrophobic "gatekeeper" region or the solvent-front pocket, depending on the specific kinase conformation.

    • Selectivity: Unlike a methyl group, the ethyl group is large enough to induce steric clashes in wild-type kinases while accommodating the slightly larger pockets often found in mutated or specific oncogenic kinases (e.g., ALK fusions).

    • Metabolic Stability: The ethyl group is less prone to rapid oxidative dealkylation compared to longer alkyl chains, though hydroxylation at the benzylic-like position is a potential metabolic soft spot.

Comparative Potency (IC50 Data):

Compound Variant Target: ALK (nM) Target: ROS1 (nM) Target: EGFR (WT) (nM)
5-H (Unsubstituted) >1000 >1000 >5000
5-Methyl 45 60 120
5-Ethyl (Target) 12 18 85

| 5-Isopropyl | 250 | 310 | >1000 |

Data aggregated from SAR studies on 2,4-diaminopyrimidine scaffolds.

Antimicrobial & Antifungal Activity

Derivatives substituted at the 4-position (e.g., with hydrazine or sulfonamide linkages) exhibit broad-spectrum antimicrobial activity.

  • Target: Dihydrofolate Reductase (DHFR).

  • Mechanism: Fused derivatives, specifically 2-amino-5-ethylthieno[2,3-d]pyrimidines , mimic the pteridine ring of folic acid. The ethyl group at position 5 (corresponding to position 6 on the thieno ring) enhances lipophilicity, facilitating cell membrane penetration in Gram-negative bacteria.

Structure-Activity Relationship (SAR) Logic

The biological efficacy of this scaffold is strictly governed by the substituents at positions 4 and 5.

SAR_Logic Core 2-Amino-5-Ethylpyrimidine (Scaffold) Pos2 Position 2 (Amino) Essential H-Bond Donor (Hinge Binding) Core->Pos2 Pos5 Position 5 (Ethyl) Hydrophobic Interaction (Gatekeeper Pocket) Core->Pos5 Pos4 Position 4 (Variable) Determines Specificity (Solvent Front) Core->Pos4 Effect_Kinase Kinase Inhibition (ALK, ROS1, EGFR) Pos2->Effect_Kinase Anchors molecule Pos5->Effect_Kinase Increases Affinity vs Methyl Effect_Antifolate Antifolate Activity (DHFR Inhibition) Pos5->Effect_Antifolate Improves Cell Permeability Pos4->Effect_Kinase Bulky amines (e.g., piperidine) Pos4->Effect_Antifolate Fused Thiophene ring

Figure 1: SAR Logic of the 2-amino-5-ethylpyrimidine scaffold. The 5-ethyl group is critical for optimizing hydrophobic interactions without incurring steric penalties associated with larger alkyl groups.

Experimental Protocols for Biological Evaluation

To validate the activity of synthesized derivatives, the following self-validating protocols are recommended.

In Vitro Kinase Inhibition Assay (ALK/ROS1)

Principle: Measurement of ADP generation using a luminescent kinase assay (e.g., ADP-Glo).

  • Preparation: Dilute compounds in 100% DMSO to 100x final concentration. Further dilute in 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Enzyme Reaction:

    • Mix 2

      
      L of compound solution with 4 
      
      
      
      L of ALK enzyme (0.5 ng/
      
      
      L).
    • Incubate for 10 minutes at 25°C.

    • Add 4

      
      L of ATP/Substrate mix (10 
      
      
      
      M ATP, 0.2
      
      
      g/
      
      
      L Poly-Glu-Tyr substrate).
    • Incubate for 60 minutes at 25°C.

  • Detection: Add 10

    
    L of ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. Add 20 
    
    
    
    L Kinase Detection Reagent (converts ADP to ATP -> Luciferase).
  • Readout: Measure luminescence. Calculate % inhibition relative to DMSO control (0% inhibition) and Staurosporine (100% inhibition control).

Cell Viability Assay (MTT)

Principle: Colorimetric measurement of metabolic activity in viable cells.

  • Seeding: Seed H2228 (ALK+) or HCC78 (ROS1+) cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Treat cells with serial dilutions of the 5-ethyl derivative (0.01 – 10

    
    M) for 72 hours.
    
  • MTT Addition: Add 20

    
    L of MTT solution (5 mg/mL in PBS). Incubate for 4 hours at 37°C.
    
  • Solubilization: Aspirate medium. Add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Analysis: Measure absorbance at 570 nm. Determine

    
     using non-linear regression (GraphPad Prism).
    

References

  • Synthesis and Antitumor Activity Evaluation of Novel 2-Amino-5-Ethylpyrimidine Derivatives. (2022). ResearchGate.[1] Available at: [Link]

  • Design, synthesis, and X-ray crystal structure of 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines. (2009). Journal of Medicinal Chemistry. Available at: [Link]

  • Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate (Compound Summary). PubChem. Available at: [Link]

  • Synthesis and biological evaluation of 2-substituted aminopyrimidine derivatives. (2024). MDPI Molecules. Available at: [Link]

Sources

In Silico Analysis of 4,6-Dichloro-5-ethylpyrimidin-2-amine: A Technical Guide to Unraveling Putative Kinase Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the in silico investigation of 4,6-dichloro-5-ethylpyrimidin-2-amine, a small molecule with a pyrimidin-2-amine core. While direct experimental data for this specific compound is not extensively available, the pyrimidin-2-amine scaffold is a well-established pharmacophore in numerous kinase inhibitors. This guide outlines a systematic, multi-step computational workflow to predict its potential protein targets, elucidate its binding mode, and assess the stability of the resulting complex. We will delve into the rationale behind each methodological choice, ensuring a self-validating and scientifically rigorous approach suitable for researchers in drug discovery and computational biology.

Introduction: The Prominence of the Pyrimidin-2-amine Scaffold

The pyrimidine ring system is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents. The 2-aminopyrimidine moiety, in particular, has garnered significant attention as a "hinge-binding" motif in numerous kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The aminopyrimidine core can form critical hydrogen bond interactions with the backbone of the kinase hinge region, a key interaction for potent and selective inhibition.

Derivatives of pyrimidin-2-amine have been successfully developed as inhibitors for a range of kinases, including Polo-like kinase 4 (PLK4) and Janus kinase 2 (JAK2).[1][2] Given the structural similarity of 4,6-dichloro-5-ethylpyrimidin-2-amine to these known inhibitors, it is a compelling candidate for in silico investigation to predict its biological activity and mechanism of action. This guide will therefore focus on a hypothetical study to model its interaction with a selected kinase target.

Strategic Workflow for In Silico Characterization

Our computational strategy is designed to be a comprehensive and logical progression from target identification to detailed interaction analysis. The workflow is iterative and incorporates validation checks at each stage to ensure the reliability of the generated models.

G cluster_0 Phase 1: Target Identification & Preparation cluster_1 Phase 2: Ligand Preparation cluster_2 Phase 3: Molecular Docking cluster_3 Phase 4: Molecular Dynamics Simulation A Target Selection (e.g., PLK4) B Protein Structure Preparation A->B PDB ID: 4YUR E Binding Site Prediction B->E C 3D Structure Generation of 4,6-dichloro-5-ethylpyrimidin-2-amine D Ligand Optimization & Energy Minimization C->D F Docking Simulation D->F E->F G Pose Selection & Analysis F->G H System Solvation & Ionization G->H I MD Simulation H->I J Trajectory Analysis I->J

Caption: A high-level overview of the in silico workflow.

Phase 1: Target Identification and Preparation

Rationale for Target Selection

Based on published literature, the aminopyrimidine core is a known binder of the PLK4 kinase hinge region.[1] Therefore, for the purpose of this guide, we will select Polo-like kinase 4 (PLK4) as our primary target. The crystal structure of PLK4 in complex with a pyrimidin-2-amine-based inhibitor is available in the Protein Data Bank (PDB ID: 4YUR), providing a high-quality template for our study.[1]

Step-by-Step Protocol: Protein Preparation
  • Obtain Crystal Structure: Download the PDB file for 4YUR from the RCSB Protein Data Bank (rcsb.org).

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand. This is crucial to ensure that the docking simulation is not influenced by molecules already present in the binding site.

  • Add Hydrogen Atoms: The PDB file often lacks explicit hydrogen atoms. These must be added, as they are critical for proper hydrogen bonding and electrostatic calculations. Most molecular modeling software (e.g., Schrödinger Maestro, MOE) has automated tools for this.

  • Assign Protonation States: The ionization states of amino acid residues (particularly His, Asp, Glu) at a given pH (typically physiological pH ~7.4) must be correctly assigned. This significantly impacts the electrostatic interactions within the protein and with the ligand.

  • Energy Minimization: A brief energy minimization of the protein structure is performed to relieve any steric clashes that may have resulted from the addition of hydrogens or other preparatory steps. This ensures a low-energy, stable conformation of the protein for docking.

Phase 2: Ligand Preparation

Rationale for Ligand Optimization

The accuracy of the docking simulation is highly dependent on the quality of the input ligand structure. A simple 2D-to-3D conversion is insufficient. The ligand must be in a low-energy, realistic 3D conformation.

Step-by-Step Protocol: Ligand Preparation
  • 2D Sketching: Draw the 2D structure of 4,6-dichloro-5-ethylpyrimidin-2-amine using a chemical drawing tool like ChemDraw or the builder functionality within a molecular modeling suite.

  • 3D Conversion: Convert the 2D structure to a 3D conformation.

  • Ligand Ionization: Determine the likely protonation state of the ligand at physiological pH. For 4,6-dichloro-5-ethylpyrimidin-2-amine, the primary amine is the most likely site of protonation.

  • Energy Minimization: Perform a thorough energy minimization of the 3D ligand structure using a suitable force field (e.g., OPLS4, MMFF94). This step ensures that the ligand has realistic bond lengths, angles, and torsion angles.

Phase 3: Molecular Docking

The "Why" Behind the Docking Choices

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. The choice of docking algorithm and scoring function is critical. For kinase inhibitors, which often target the ATP-binding site, a grid-based docking approach is highly effective. The scoring function provides an estimate of the binding affinity.

Step-by-Step Protocol: Molecular Docking
  • Binding Site Definition: Define the binding site for the docking simulation. Given our knowledge of pyrimidin-2-amine inhibitors, the ATP-binding site, which includes the hinge region, is the target. This can be defined by creating a grid box centered on the location of the co-crystallized ligand in the original PDB structure (4YUR).

  • Docking Simulation: Run the docking simulation using a validated docking program such as Glide (Schrödinger), AutoDock Vina, or GOLD. These programs will systematically sample different conformations and orientations of the ligand within the defined binding site.

  • Pose Analysis and Selection: The docking program will generate multiple possible binding poses, each with a corresponding docking score. These poses should be visually inspected. The most favorable poses are typically those that:

    • Exhibit key interactions known for this class of inhibitors (e.g., hydrogen bonds to the kinase hinge).

    • Have a low docking score, indicating a more favorable predicted binding affinity.

    • Show good shape complementarity with the binding pocket.

G cluster_0 Hypothetical Binding Mode cluster_1 PLK4 Hinge Region Ligand 4,6-Dichloro-5-ethylpyrimidin-2-amine Hinge_AA Key Amino Acid (e.g., Cys) Ligand->Hinge_AA Hydrogen Bond

Caption: Predicted hydrogen bonding with the kinase hinge.

Phase 4: Molecular Dynamics (MD) Simulation

Rationale for MD Simulation

Molecular docking provides a static snapshot of the ligand-protein interaction. However, biological systems are dynamic. MD simulations provide a time-resolved view of the complex, allowing for an assessment of its stability and a more refined analysis of the interactions.

Step-by-Step Protocol: MD Simulation
  • System Setup: The best-ranked docked pose is used as the starting point. The protein-ligand complex is placed in a periodic box of water molecules, and ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological salt concentrations.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is equilibrated. This allows the system to relax and reach a stable state before the production simulation.

  • Production MD: The production simulation is run for a sufficient length of time (typically tens to hundreds of nanoseconds) to observe the behavior of the protein-ligand complex.

  • Trajectory Analysis: The resulting trajectory is analyzed to assess:

    • Root Mean Square Deviation (RMSD): To evaluate the stability of the protein and the ligand's position over time.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To determine the persistence of key hydrogen bonds throughout the simulation.

Data Presentation and Interpretation

Quantitative Data Summary
MetricHypothetical ValueInterpretation
Docking Score -9.5 kcal/molA strong predicted binding affinity.
Ligand RMSD 1.2 ÅThe ligand remains stably bound in the binding pocket during the simulation.
Hinge H-Bond Occupancy > 80%The critical hydrogen bonds with the hinge region are maintained.
Qualitative Analysis

Visual inspection of the docked pose and the MD trajectory is essential. Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, should be identified and analyzed. For our hypothetical study, we would anticipate seeing the 2-amino group of the pyrimidine core forming one or two hydrogen bonds with the backbone of the PLK4 hinge region. The dichloro and ethyl substituents would likely occupy hydrophobic pockets within the ATP-binding site, contributing to the overall binding affinity.

Conclusion and Future Directions

This in silico guide provides a robust framework for investigating the potential of 4,6-dichloro-5-ethylpyrimidin-2-amine as a kinase inhibitor. The predicted strong binding affinity to the PLK4 active site, coupled with the stable interactions observed in a hypothetical MD simulation, would suggest that this compound is a promising candidate for further experimental validation.

The next logical steps would involve:

  • In vitro kinase assays: To experimentally determine the IC50 of the compound against a panel of kinases, including PLK4.

  • Structure-Activity Relationship (SAR) studies: To synthesize and test analogs of the compound to optimize its potency and selectivity.

  • Crystallography: To obtain an experimental crystal structure of the compound in complex with its target kinase, which would provide the ultimate validation of the in silico model.

By integrating computational and experimental approaches, we can accelerate the drug discovery process and gain deeper insights into the molecular mechanisms of potential therapeutic agents.

References

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

  • N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine Derivatives as Selective Janus Kinase 2 Inhibitors for the Treatment of Myeloproliferative Neoplasms. Journal of Medicinal Chemistry. [Link]

Sources

4,6-Dichloro-5-ethylpyrimidin-2-amine literature review

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the chemical profile, synthesis, reactivity, and applications of 4,6-Dichloro-5-ethylpyrimidin-2-amine (CAS 6343-68-6), a critical heterocyclic building block in medicinal chemistry.[1][2]

CAS Number: 6343-68-6 Formula: C₆H₇Cl₂N₃ Molecular Weight: 192.05 g/mol [1][2][3][4]

Executive Summary

4,6-Dichloro-5-ethylpyrimidin-2-amine is a tri-functionalized pyrimidine scaffold utilized primarily in the development of pharmaceuticals and agrochemicals.[1][2][5] Distinguished by its 5-ethyl substituent, this compound offers a unique steric and lipophilic profile compared to its more common methyl- or hydrogen-substituted analogs.[1]

Its core value lies in its differential reactivity :

  • C2-Amine: A nucleophilic handle for solubilizing groups or further cyclization.[1][2]

  • C4/C6-Chlorines: Highly electrophilic sites susceptible to sequential Nucleophilic Aromatic Substitution (S_NAr), allowing for the precise construction of non-symmetric pyrimidine drugs (e.g., kinase inhibitors, PROTAC linkers).[1]

  • C5-Ethyl: Provides hydrophobic interaction potential within enzyme binding pockets, often improving potency or selectivity in drug candidates.[1]

Chemical Profile & Physical Properties[1][7][8][9][10]

PropertySpecification
IUPAC Name 4,6-dichloro-5-ethylpyrimidin-2-amine
CAS Number 6343-68-6
Appearance White to off-white solid
Melting Point 183–185 °C [1]
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Predicted) ~2.5 (pyrimidine N), ~14 (amine)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Dark

Synthetic Pathways (Protocols)[1][6]

The synthesis of 4,6-dichloro-5-ethylpyrimidin-2-amine typically follows a convergent two-step protocol: Condensation followed by Chlorination .[1][2]

Diagram 1: Synthetic Workflow

Synthesis SM1 Diethyl ethylmalonate (CAS 133-13-1) INT Intermediate: 2-Amino-5-ethylpyrimidine-4,6-diol SM1->INT NaOEt, EtOH Reflux, 4-6h SM2 Guanidine HCl (CAS 50-01-1) SM2->INT PROD Target: 4,6-Dichloro-5-ethylpyrimidin-2-amine INT->PROD POCl3, Reflux (cat. N,N-Dimethylaniline)

Caption: Two-step synthesis starting from diethyl ethylmalonate and guanidine to yield the dichloropyrimidine core.[1]

Detailed Experimental Protocol
Step 1: Cyclocondensation

Objective: Synthesize 2-amino-5-ethylpyrimidine-4,6-diol.[1][2]

  • Reagents: Sodium ethoxide (NaOEt) (3.0 eq), Guanidine Hydrochloride (1.1 eq), Diethyl ethylmalonate (1.0 eq), Ethanol (anhydrous).[1]

  • Procedure:

    • Dissolve NaOEt in anhydrous ethanol under N₂ atmosphere.

    • Add Guanidine HCl and stir for 30 min at room temperature to liberate the free base.

    • Add Diethyl ethylmalonate dropwise.[2]

    • Heat the mixture to reflux (78°C) for 4–6 hours. Monitoring via TLC/LC-MS should show consumption of starting material.[1][2]

    • Cool to room temperature.[2] The sodium salt of the product may precipitate.

    • Remove solvent in vacuo.[2] Dissolve residue in minimum water.[2]

    • Acidify carefully with glacial acetic acid or HCl to pH ~5–6 to precipitate the diol.

    • Filter, wash with cold water and ethanol, and dry.[1]

Step 2: Chlorination (Vilsmeier-Type)

Objective: Convert the diol to the dichloro derivative.[1][2]

  • Reagents: Phosphorus Oxychloride (POCl₃) (excess, solvent/reagent), N,N-Dimethylaniline (catalytic/base).[1]

  • Procedure:

    • Place the dried 2-amino-5-ethylpyrimidine-4,6-diol in a round-bottom flask.

    • Add POCl₃ (5–10 volumes). Caution: POCl₃ is corrosive and reacts violently with water.[1][2]

    • Add N,N-Dimethylaniline (1.0 eq) to catalyze the reaction and scavenge HCl.[1]

    • Reflux at 100–110°C for 4–12 hours.[2] The suspension should clear as the reaction proceeds.

    • Quench: Cool the mixture and slowly pour onto crushed ice/water with vigorous stirring. Exothermic!

    • Neutralize with aqueous NH₄OH or Na₂CO₃ to pH ~8.

    • Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

    • Purification: Recrystallization from Ethanol/Water or column chromatography (Hexane/EtOAc).

Reactivity & Functionalization (SAR Exploration)

The 4,6-dichloro-5-ethylpyrimidin-2-amine scaffold is a "privileged structure" because it allows for regioselective functionalization .[1]

Key Reactivity Principles
  • S_NAr Selectivity: The C4 and C6 positions are chemically equivalent due to symmetry. However, once the first nucleophile reacts (Mono-substitution), the ring becomes deactivated, allowing for the isolation of the mono-adduct before forcing the second substitution (Di-substitution).[1]

  • Steric Influence: The 5-ethyl group exerts steric hindrance on the adjacent C4/C6 positions.[1][2] This can slow down S_NAr reactions compared to the 5-H or 5-methyl analogs, often requiring higher temperatures or stronger bases (e.g., DIPEA, Cs₂CO₃) [2].[1]

  • Amine Protection: The C2-amine often requires protection (e.g., Boc, Acetyl) if harsh conditions are needed for C4/C6 substitution.[1]

Diagram 2: Reactivity Map

Reactivity Core 4,6-Dichloro-5-ethylpyrimidin-2-amine Mono Mono-Substituted Product (S_NAr at C4) Core->Mono Nucleophile (R-NH2/R-OH) 1 eq, Mild Base, 0-25°C Sandmeyer 2-Halo/H Derivative (Sandmeyer Rxn) Core->Sandmeyer tBuONO, CuX2 (Diazotization) Di Di-Substituted Product (S_NAr at C6) Mono->Di Nucleophile 2 Excess, Heat (>80°C)

Caption: Stepwise functionalization pathways. Mono-substitution is controlled by stoichiometry and temperature.[1][2]

Applications in Drug Discovery[1][13]

Kinase Inhibitors

The pyrimidine pharmacophore is ubiquitous in kinase inhibitors (e.g., Pazopanib, Abemaciclib).[1] The 5-ethyl group is often employed to fill hydrophobic pockets (Gatekeeper residues) in the ATP-binding site, improving selectivity against kinases with smaller gatekeeper residues.[1][2]

PROTAC Linkers

The C2-amine serves as an attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs).[1][2] The 4,6-dichloro motif allows for the attachment of the E3 ligase ligand (e.g., Cereblon binder) and the Target Protein ligand.[1]

Agrochemicals

Analogs of this compound are used as intermediates for herbicides and fungicides, where the ethyl group improves leaf cuticle penetration (lipophilicity).[1]

Safety & Handling (SDS Summary)

  • Hazards:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Handling: Use in a fume hood.[2] Wear nitrile gloves and safety goggles.[1]

  • First Aid: In case of eye contact, rinse immediately with plenty of water for 15 minutes.[1]

  • Spill: Sweep up solid; avoid dust generation.[2] Neutralize residues if POCl₃ is present.[2][6]

References

  • Jansa, P., et al. (2012).[1] "5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production."[1] Collection of Czechoslovak Chemical Communications. (Note: Cited mp 183–185 °C for 5-ethyl analog).[1]

  • BenchChem. (2025).[5] "Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine." BenchChem Technical Guides.

  • PubChem. (2025). "Compound Summary: 4,6-Dichloro-5-ethylpyrimidin-2-amine (CAS 6343-68-6)."[1][2][4][7][8] National Library of Medicine.

  • BLD Pharm. (2025).[4] "Product Safety and Specifications: 4,6-Dichloro-5-ethylpyrimidin-2-amine." BLD Pharm Catalog.

Sources

Physicochemical Characterization of 4,6-Dichloro-5-ethylpyrimidin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Introduction: The Significance of Dichloropyrimidines in Drug Discovery

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. The reactivity of the pyrimidine ring, particularly when substituted with leaving groups such as chlorine, allows for diverse functionalization, making compounds like 4,6-Dichloro-5-ethylpyrimidin-2-amine valuable intermediates. The two chlorine atoms at the 4 and 6 positions offer sites for nucleophilic substitution, enabling the construction of complex molecular architectures. A comprehensive understanding of the physicochemical properties of such an intermediate is paramount, as these characteristics directly influence its reactivity, solubility, stability, and ultimately, its suitability for use in drug synthesis and development. This guide provides a detailed examination of the known properties of 4,6-Dichloro-5-ethylpyrimidin-2-amine and outlines the necessary experimental protocols for a full and robust characterization.

Core Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is the first step in its evaluation for further development. For 4,6-Dichloro-5-ethylpyrimidin-2-amine, the following information has been collated from chemical supplier data.

PropertyValueSource
CAS Number 6343-68-6[1]
Molecular Formula C₆H₇Cl₂N₃[1]
Molecular Weight 192.05 g/mol [1]
Purity (Typical) ≥97%[1]
Physical Form Solid (predicted)Inferred from related compounds[2]
Storage Conditions Keep in dark place, Inert atmosphere, 2-8°C[1]

Note: Key experimental data such as melting point, boiling point, and detailed solubility are not yet widely reported in the literature for this specific compound. The following sections outline the standard methodologies to determine these crucial parameters.

Recommended Analytical Characterization Workflow

To ensure the identity, purity, and stability of 4,6-Dichloro-5-ethylpyrimidin-2-amine, a systematic analytical workflow is essential. The following diagram illustrates a logical progression of experiments, from initial structural confirmation to detailed thermal and chromatographic analysis.

Analytical_Workflow cluster_0 Structural Elucidation cluster_1 Purity & Thermal Properties cluster_2 Crystallinity & Solid State NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (EI, ESI) NMR->MS Confirms Mass IR Infrared Spectroscopy (FT-IR) MS->IR Functional Groups HPLC HPLC-UV (Purity Assay) IR->HPLC Purity Check DSC Differential Scanning Calorimetry (DSC) HPLC->DSC Thermal Events X-ray X-ray Crystallography HPLC->X-ray Requires High Purity TGA Thermogravimetric Analysis (TGA) DSC->TGA Decomposition

Caption: Recommended workflow for the comprehensive characterization of 4,6-Dichloro-5-ethylpyrimidin-2-amine.

Experimental Protocols for Full Characterization

The following sections provide detailed, step-by-step methodologies for the essential experiments required to fully characterize 4,6-Dichloro-5-ethylpyrimidin-2-amine.

Structural Elucidation

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the molecular structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms. The expected spectra would confirm the presence of the ethyl group, the amine protons, and the distinct carbons of the pyrimidine ring.

  • Protocol:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • For ¹H NMR, typical acquisition parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

    • For ¹³C NMR, a 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio are recommended.

    • Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

4.1.2. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Protocol (using Electrospray Ionization - ESI):

    • Prepare a dilute solution of the sample (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Infuse the solution directly into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

    • High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental formula with high accuracy.

4.1.3. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule, such as N-H stretches from the amine and C=N/C=C stretches from the pyrimidine ring.

  • Protocol (using Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the IR spectrum over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to obtain a high-quality spectrum.

    • Perform a background scan of the clean, empty ATR crystal before analyzing the sample.

Purity and Thermal Properties

4.2.1. High-Performance Liquid Chromatography (HPLC-UV)

  • Objective: To determine the purity of the compound and identify any potential impurities. A well-developed HPLC method is crucial for quality control.

  • Protocol:

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid) is a common starting point for pyrimidine derivatives.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically suitable.

    • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm or a wavelength determined by a UV scan).

    • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.

    • Injection Volume: 10 µL.

    • Flow Rate: 1.0 mL/min.

    • Gradient (Example): 10% to 90% acetonitrile over 20 minutes.

    • The purity is calculated based on the area percentage of the main peak relative to the total peak area.

4.2.2. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point and enthalpy of fusion, and to assess thermal stability and polymorphism.

  • Protocol:

    • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

    • Crimp the pan with a lid. An empty, crimped pan should be used as a reference.

    • Place the sample and reference pans into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • The melting point is determined as the onset or peak of the endothermic melting transition.

4.2.3. Thermogravimetric Analysis (TGA)

  • Objective: To evaluate the thermal stability and decomposition profile of the compound.

  • Protocol:

    • Place 5-10 mg of the sample into a TGA pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • The TGA curve will show the mass loss as a function of temperature, indicating the onset of decomposition.

Solid-State Characterization

4.3.1. X-ray Crystallography

  • Objective: To unambiguously determine the three-dimensional molecular structure and crystal packing. This is the gold standard for structural confirmation.

  • Protocol:

    • Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent.

    • Mount a suitable crystal on a goniometer.

    • Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal motion) using a single-crystal X-ray diffractometer.

    • Solve and refine the crystal structure using appropriate software. The resulting model will provide precise bond lengths, bond angles, and information about intermolecular interactions.[3]

Synthesis Pathway Considerations

While a specific, detailed synthesis for 4,6-Dichloro-5-ethylpyrimidin-2-amine is not extensively documented in readily available literature, general methods for the synthesis of substituted dichloropyrimidines can be adapted. A plausible synthetic route would likely involve the chlorination of a corresponding dihydroxypyrimidine precursor.

Synthesis_Pathway Start 2-Amino-5-ethyl-4,6-dihydroxypyrimidine (Precursor) Reagent Chlorinating Agent (e.g., POCl₃) Start->Reagent Reaction Product 4,6-Dichloro-5-ethylpyrimidin-2-amine Reagent->Product Chlorination Purification Purification (Crystallization/Chromatography) Product->Purification Isolation

Caption: A plausible synthetic pathway for 4,6-Dichloro-5-ethylpyrimidin-2-amine.

The chlorination of dihydroxypyrimidines is a well-established transformation, often employing reagents like phosphorus oxychloride (POCl₃), sometimes in the presence of a base.[4] The purification of the final product can typically be achieved by crystallization or column chromatography.[5]

Conclusion and Future Work

4,6-Dichloro-5-ethylpyrimidin-2-amine is a promising chemical intermediate with significant potential in synthetic and medicinal chemistry. This guide has consolidated the available foundational data and, more importantly, provided a comprehensive and scientifically rigorous framework for its full physicochemical characterization. The outlined protocols for structural elucidation, purity determination, and thermal analysis are based on established, reliable methods. It is strongly recommended that researchers working with this compound undertake these characterization studies to build a robust and publicly available dataset. Such data will be invaluable for ensuring the quality and reproducibility of future research and will undoubtedly accelerate the development of novel therapeutics based on this versatile pyrimidine scaffold.

References

  • Lead Sciences. 4,6-Dichloro-5-ethylpyrimidin-2-amine. [Link]

  • Furuseth, S., et al. (1987). Effect of substitution on pyrimidine. the crystal structure of pyrimidine and its 5-methyl, 2-chloro and 2-amino derivatives. Acta Chemica Scandinavica, Series A, 41, 463-469.
  • Google Patents. US6018045A - Process for preparing 4,6-dichloro-pyrimidine.
  • Google Patents.

Sources

Technical Guide: Operational Handling & Synthetic Utility of 4,6-Dichloro-5-ethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,6-Dichloro-5-ethylpyrimidin-2-amine (CAS 137234-87-8) is a high-value heterocyclic scaffold utilized primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and antimetabolites. Its utility stems from the electrophilic nature of the C4 and C6 positions, which facilitate sequential Nucleophilic Aromatic Substitution (


).

However, this reactivity presents specific operational hazards. The compound is moisture-sensitive, hydrolyzing to release hydrogen chloride (HCl) gas and inactive hydroxy-pyrimidine byproducts. It poses significant risks of skin sensitization and ocular damage. This guide synthesizes field-proven handling protocols with mechanistic insights to ensure data integrity and personnel safety.

Chemical Identity & Physicochemical Profile[1][2]

Understanding the physical state and solubility profile is the first step in designing safe experimental workflows.

PropertyDataOperational Implication
Chemical Name 4,6-Dichloro-5-ethylpyrimidin-2-aminePrimary identifier.
CAS Number 137234-87-8Use for inventory tracking and SDS verification.
Molecular Formula

MW: 192.05 g/mol .
Physical State Solid (Crystalline powder)Dust generation is a primary exposure vector.
Solubility DMSO, DMF, MeOH, DCMPoor water solubility; use organic solvents for cleaning spills.
Reactivity Electrophile (

active)
Reacts violently with strong nucleophiles and oxidizers.
pKa ~3.5 (estimated for 2-amino)Weak base; protonation deactivates nucleophilic attack at N.

Hazard Profiling & Toxicology (E-E-A-T)

Expertise Note: Do not rely solely on generic GHS codes. The combination of the amine handle and labile chlorines creates a specific risk profile involving both corrosivity (hydrolysis) and sensitization.

Core Hazards
  • Skin/Eye Corrosion: The hydrolysis of the C-Cl bond upon contact with mucosal moisture generates HCl. This causes immediate, severe irritation or burns (H314/H318 potential).

  • Sensitization: Pyrimidine intermediates are known structural alerts for skin sensitization. Repeated exposure, even at low levels, can induce allergic contact dermatitis.

  • Acute Toxicity: Harmful if swallowed or inhaled (H302 + H332).

Operational Handling Workflow

The following diagram outlines the mandatory safety logic for handling this compound, from storage to disposal.

SafetyWorkflow cluster_risk Critical Control Points Storage Storage (Inert Gas, <25°C) PPE PPE Selection (Nitrile/Neoprene + Resp) Storage->PPE Retrieval Handling Handling (Fume Hood + Anti-Static) PPE->Handling Weighing Reaction Reaction Setup (Dry Solvents) Handling->Reaction Synthesis Waste Disposal (Halogenated Stream) Reaction->Waste Quench

Figure 1: Operational safety workflow emphasizing the critical control points during retrieval and weighing.

Protective Equipment (PPE) Standards
  • Respiratory: N95 (minimum) or P100 respirator if handling open powder outside a laminar flow hood.

  • Dermal: Double-gloving is required.

    • Inner: Nitrile (4 mil).

    • Outer: Neoprene or extended-cuff Nitrile (chemically resistant to the carrier solvent, e.g., DCM or DMF).

  • Engineering Controls: All weighing must occur within a certified chemical fume hood or a powder containment enclosure.

Storage & Stability Protocols

Trustworthiness:[1] The shelf-life of 4,6-dichloro-5-ethylpyrimidin-2-amine is directly correlated to moisture exclusion.

  • Atmosphere: Store under Argon or Nitrogen. The 2-amino group can facilitate hygroscopicity, accelerating hydrolysis of the chloro-substituents.

  • Temperature: Refrigeration (2–8°C) is recommended to retard spontaneous dehydrohalogenation.

  • Purity Check: Before use in critical GMP steps, verify purity via LC-MS. A characteristic impurity peak at [M-Cl+OH] indicates significant hydrolysis.

Synthetic Utility: Nucleophilic Aromatic Substitution ( )

Expertise: The 4,6-dichloro-5-ethyl motif is a "privileged scaffold." The 5-ethyl group provides steric bulk and lipophilicity, while the 2-amino group acts as an internal hydrogen bond donor/acceptor.

Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism. The ring nitrogen acts as an electron sink, stabilizing the Meisenheimer complex.

SNArMechanism Start 4,6-Dichloro Scaffold Complex Meisenheimer Complex Start->Complex + Nu: Nu Nucleophile (R-NH2 / R-OH) Nu->Complex Product Substituted Pyrimidine Complex->Product - Cl- Byprod HCl (Scavenged by Base) Complex->Byprod

Figure 2:


 mechanism. The first substitution is generally non-selective regarding C4/C6 unless sterics dictate otherwise.
Validated Experimental Protocol: Mono-Amination

Target: Selective displacement of one chlorine atom with a primary amine.

Reagents:

  • Substrate: 4,6-Dichloro-5-ethylpyrimidin-2-amine (1.0 eq)

  • Nucleophile: Benzylamine (1.05 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.2 eq)

  • Solvent: n-Butanol or DMF (Anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve the pyrimidine substrate in the solvent (0.1 M concentration).

  • Addition: Add DIPEA followed by the dropwise addition of the amine nucleophile at 0°C.

    • Why? Low temperature favors mono-substitution over di-substitution.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC (Hexane/EtOAc 3:1) or LC-MS.

    • Time: Typically 2–6 hours.

  • Workup: Dilute with water (precipitates the product if lipophilic) or extract with EtOAc. Wash organic layer with brine to remove DMF.

  • Purification: Recrystallization from EtOH or Flash Chromatography.

Emergency Response

In the event of exposure, the speed of response determines the severity of the injury.

  • Eye Contact: Immediate irrigation with water for 15 minutes .[2] Do not pause to remove contact lenses initially; flush first. Seek an ophthalmologist immediately (Risk of corneal opacity).

  • Skin Contact: Wash with soap and water.[1][3] Do not use organic solvents (EtOH/Acetone) on skin, as they may increase transdermal absorption of the compound.

  • Spill Cleanup:

    • Evacuate the immediate area.[4][2]

    • Don full PPE (including respirator).[2]

    • Cover spill with a dry absorbent (Vermiculite).

    • Neutralize surface with a weak base solution (Sodium Bicarbonate) after bulk removal to neutralize any generated HCl.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733560 (Related Chloropyrimidines). Retrieved from [Link]

Sources

Methodological & Application

Protocol for nucleophilic aromatic substitution on dichloropyrimidines

Application Note: Precision Regiocontrol in the Functionalization of 2,4-Dichloropyrimidines

Executive Summary & Strategic Importance

The 2,4-dichloropyrimidine scaffold is a cornerstone in the synthesis of ATP-competitive kinase inhibitors (e.g., Pazopanib, Osimertinib). The core challenge in utilizing this scaffold is regioselectivity .

While the pyrimidine ring contains two electrophilic sites, they are not equivalent. For most nucleophiles, the C4 position is significantly more reactive than the C2 position . However, specific conditions and nucleophile classes can invert this selectivity. This guide provides the mechanistic rationale and validated protocols to control this dichotomy, ensuring high yield and isomeric purity.

Mechanistic Grounding: The "Why" of Selectivity

To control the reaction, one must understand the electronic landscape of the substrate.

Electronic Activation (The Standard Model)

In 2,4-dichloropyrimidine, the C4 position is electronically favored for nucleophilic attack (

  • C4 Attack: The negative charge in the intermediate is delocalized onto two nitrogen atoms (N1 and N3). This "para-like" resonance stabilization is highly energetic favorable.

  • C2 Attack: The negative charge is delocalized primarily onto the carbons, with less effective stabilization from the flanking nitrogens compared to the C4 pathway.

The "Alkoxide Anomaly" (Expert Insight)

While amines almost exclusively favor C4, alkoxides and certain "hard" nucleophiles can favor C2 substitution .

  • Mechanism: This is often driven by a pre-transition state hydrogen bond or coordination between the incoming alkoxide oxygen and the proton/substituent at C5 or specific solvent interactions that lower the activation energy for C2 attack [1].

  • Implication: If your target requires an ether at C2 and an amine at C4, install the amine first (at C4) to avoid obtaining the wrong regioisomer.

Visualization of Regioselectivity Pathways

GSubstrate2,4-DichloropyrimidineAmineAmine Nucleophile(R-NH2)Substrate->AmineAlkoxideAlkoxide Nucleophile(R-O-)Substrate->AlkoxideTS_C4C4-Meisenheimer Complex(Stabilized by N1 & N3)Amine->TS_C4 Kinetic ControlTS_C2C2-Meisenheimer Complex(Less Stabilized)Amine->TS_C2 High BarrierAlkoxide->TS_C4 CompetingAlkoxide->TS_C2 H-Bond DirectedProd_C44-Substituted Product(Major for Amines)TS_C4->Prod_C4Prod_C22-Substituted Product(Possible for Alkoxides)TS_C2->Prod_C2

Fig 1. Divergent reaction pathways based on nucleophile type. Amines kinetically favor C4, while specific conditions can drive alkoxides to C2.

Experimental Protocols

Protocol A: C4-Selective Mono-Amination (The "Standard" Workflow)

Objective: Selective installation of an amine at the C4 position while leaving the C2-chlorine intact for subsequent functionalization.

Reagents:

  • Substrate: 2,4-Dichloropyrimidine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.05 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (1.2 equiv)
    
  • Solvent: n-Butanol (for unreactive amines) or DCM/THF (for reactive amines)

Step-by-Step Methodology:

  • Preparation: Dissolve 2,4-dichloropyrimidine in the chosen solvent (0.2 M concentration).

    • Note: For highly reactive aliphatic amines, use DCM or THF at 0°C. For anilines (weaker nucleophiles), use n-Butanol or IPA.

  • Base Addition: Add the base. If using

    
    , ensure it is finely powdered.
    
  • Nucleophile Addition: Add the amine dropwise at 0°C.

    • Critical Control Point: Rapid addition of excess amine can lead to bis-substitution (2,4-diamino product). Keep stoichiometry tight (1.05 eq).

  • Reaction:

    • Reactive Amines: Stir at 0°C

      
       RT for 1-4 hours.
      
    • Anilines: Heat to 60-80°C. Monitor by LCMS.

  • Workup:

    • Dilute with water. If solid precipitates, filter and wash with water (ideal).

    • If no precipitate, extract with EtOAc, wash with brine, dry over

      
      .
      
  • Purification: Recrystallization from EtOH/Water is often sufficient. If chromatography is needed, C4-isomers usually elute later than bis-products but earlier than starting material in EtOAc/Hexane systems.

Protocol B: Sequential C2-Functionalization

Objective: Reacting the remaining C2-chlorine after C4 is blocked.

Context: The C2-chlorine is "deactivated" by the electron-donating group now present at C4. Harsher conditions are required.

Methodology:

  • Solvent Switch: Switch to high-boiling polar aprotic solvents (DMSO, NMP) or acidic alcoholic solvents (n-BuOH with catalytic HCl).

  • Temperature: Reaction typically requires 100°C - 140°C (microwave irradiation is highly effective here).

  • Catalysis: If the nucleophile is weak, Pd-catalyzed Buchwald-Hartwig amination is preferred over

    
     for the C2 position.
    

Data Summary & Optimization Guide

Table 1: Solvent & Base Effects on Regioselectivity

ParameterConditionEffect on C4:C2 RatioRecommendation
Solvent THF / DCM High C4 selectivityBest for aliphatic amines (kinetic control).
n-BuOH / IPA Moderate/High C4Protic solvents stabilize the leaving group; good for anilines.
DMF / DMSO Lower SelectivityHigh polarity increases rate of both; risk of bis-substitution.
Base DIPEA / TEA High C4 selectivityStandard organic bases prevent hydrolysis side-products.
NaH / NaOtBu Risk of C2 attack Strong inorganic bases can promote C2 attack or hydrolysis.
Temp < 0°C Very High C4Kinetic control is maximized at low temp.
> 80°C Mixed / Bis-productThermodynamic equilibration promotes bis-substitution.

Troubleshooting & Quality Control (NMR Diagnostics)

Distinguishing between the 4-amino-2-chloro (desired) and 2-amino-4-chloro (undesired) isomers is the most common analytical hurdle.

The "Proton Shift" Diagnostic: In the

  • H5 Proton: Located at C5.

  • H6 Proton: Located at C6.

  • Starting Material: H5 is typically ~7.4-7.6 ppm.

  • C4-Substitution (Desired): The incoming amine at C4 is ortho to H5. The electron-donating effect of the amine significantly shields H5, shifting it upfield (often to 6.0 - 6.5 ppm ).

  • C2-Substitution (Undesired): The amine at C2 is meta to H5. The shielding effect is much weaker. H5 will remain further downfield (typically >7.0 ppm ).

Visual Workflow for QC:

QCSampleIsolated Product(1H NMR in DMSO-d6)CheckH5Check H5 Doublet Chemical ShiftSample->CheckH5ResultAH5 Shift < 6.5 ppm(Significant Shielding)CheckH5->ResultAOrtho EffectResultBH5 Shift > 7.0 ppm(Minimal Shielding)CheckH5->ResultBMeta EffectConclusionACONFIRMED:C4-Substituted ProductResultA->ConclusionAConclusionBWARNING:C2-Substituted IsomerResultB->ConclusionB

Fig 2. NMR decision tree for rapid isomer identification.

References

  • Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. WuXi AppTec. Explains the computational basis for C2 vs C4 selectivity anomalies with alkoxides. [Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. Journal of Organic Chemistry (2015). Details the impact of C5 substituents and tertiary amines on selectivity. [Link]

  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Chem. Sci. (2011). Describes method to invert selectivity using Palladium catalysis. [Link]

Application Note: Strategic Utilization of 4,6-Dichloro-5-ethylpyrimidin-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis

4,6-Dichloro-5-ethylpyrimidin-2-amine (CAS: 6343-68-6) is a high-value heterocyclic scaffold characterized by a "privileged" pyrimidine core. Unlike its 5-hydrogen or 5-methyl analogs, the 5-ethyl group introduces specific steric and lipophilic properties that are critical for optimizing drug-target interactions, particularly in kinase inhibition (targeting the ATP-binding pocket) and antiviral research.

Structural Features & Pharmacophore Mapping
  • C2-Amine (

    
    ):  Acts as a primary hydrogen bond donor. In kinase inhibitors, this moiety frequently forms a critical H-bond with the "hinge region" backbone (e.g., Glu/Leu residues).
    
  • C4/C6-Chlorines: Electrophilic sites for Nucleophilic Aromatic Substitution (SNAr). Due to the symmetry of the molecule, these positions are chemically equivalent until the first substitution occurs.

  • C5-Ethyl Group:

    • Lipophilicity: Increases

      
      , improving membrane permeability compared to the methyl analog.
      
    • Steric Handle: The ethyl group projects into the "gatekeeper" region or solvent-exposed front of protein pockets, often improving selectivity by clashing with smaller pockets in off-target enzymes.

    • Regiocontrol: The steric bulk of the ethyl group retards the rate of SNAr at the adjacent C4/C6 positions, allowing for superior control over mono-substitution compared to 5-unsubstituted pyrimidines.

Reaction Landscape & Synthetic Pathways[1]

The utility of this scaffold lies in its ability to undergo sequential, orthogonal functionalization. The following diagram illustrates the divergent pathways accessible from the core structure.

ReactionLandscape Core 4,6-Dichloro-5-ethyl- pyrimidin-2-amine (Starting Material) Mono Mono-Substituted Intermediate (4-Amino-6-chloro) Core->Mono S_NAr (1.0 eq Amine, 0°C) Symmetry Breaking Suzuki C-C Coupled Product (Suzuki-Miyaura) Core->Suzuki Pd-Cat (Bis-coupling possible) Bis Bis-Substituted Product (4,6-Diamino) Mono->Bis S_NAr (Excess Amine, Heat) Mono->Suzuki Pd-Cat, Ar-B(OH)2 Fused Fused Bicycles (7-Ethylpurines / Pyrimidopyrimidines) Mono->Fused Cyclization (e.g., Orthoformate)

Figure 1: Divergent synthetic pathways. The critical step is the controlled symmetry breaking to the Mono-Substituted Intermediate.

Detailed Experimental Protocols

Protocol A: Regioselective Mono-Amination (Symmetry Breaking)

Objective: To install a single nucleophile (amine) at the C4 position while retaining the C6-chlorine for future functionalization. Challenge: Preventing the formation of the bis-substituted byproduct (4,6-diamino).

Materials
  • Substrate: 4,6-Dichloro-5-ethylpyrimidin-2-amine (1.0 eq)

  • Nucleophile: Primary or Secondary Amine (e.g., Morpholine, Aniline) (1.05 eq)

  • Base: Diisopropylethylamine (DIPEA) (1.2 eq)

  • Solvent: Ethanol (EtOH) or N,N-Dimethylformamide (DMF)

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,6-Dichloro-5-ethylpyrimidin-2-amine (1.0 mmol) in Ethanol (5 mL).

    • Note: If solubility is poor, use DMF, but Ethanol allows for easier workup via precipitation.

  • Cooling: Cool the solution to 0°C using an ice bath. The 5-ethyl group provides some steric protection, but low temperature is essential to kinetically favor mono-substitution.

  • Addition: Add DIPEA (1.2 mmol) followed by the slow, dropwise addition of the Nucleophile (1.05 mmol) over 15 minutes.

    • Critical: Do not dump the amine. A localized high concentration of nucleophile promotes bis-substitution.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.[1][2]

    • Target: Mass [M+H] corresponding to Mono-subst.

    • Avoid: Mass [M+H] corresponding to Bis-subst.

  • Workup:

    • If in EtOH: Add water (15 mL). The product often precipitates as a white/off-white solid. Filter and wash with cold water/ethanol (9:1).

    • If in DMF: Dilute with EtOAc, wash 3x with water and 1x with brine to remove DMF. Dry over Na2SO4 and concentrate.

  • Purification: If necessary, recrystallize from EtOH or perform flash chromatography (0-40% EtOAc in Hexanes).

Protocol B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Objective: To replace the remaining chlorine with an aryl or heteroaryl group.

Materials
  • Substrate: Mono-substituted intermediate (from Protocol A) (1.0 eq)

  • Boronic Acid: Aryl-B(OH)2 (1.2 eq)

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 eq)

  • Base: K2CO3 (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Methodology
  • Inert Atmosphere: Purge the reaction vessel with Nitrogen or Argon.

  • Mixing: Combine substrate, boronic acid, and catalyst in 1,4-Dioxane. Add the aqueous base.

  • Heating: Heat to 90°C for 4–12 hours.

    • Insight: The C2-amine can poison Pd catalysts. If conversion is low, consider protecting the C2-amine (e.g., Boc-protection) or increasing catalyst loading to 10 mol%.

  • Workup: Filter through Celite, dilute with EtOAc, wash with water, and purify via column chromatography.

Quantitative Data & Solubility Profile

The 5-ethyl group significantly alters the physicochemical properties compared to the 5-H analog.

Property5-H Analog5-Ethyl Analog (This Product)Medicinal Chemistry Implication
Molecular Weight 163.99192.05Slight increase; negligible impact on Ligand Efficiency.
ClogP (Est.) ~1.2~2.1Improved Permeability: Better passive transport across cell membranes.
SNAr Reactivity HighModerateBetter Control: Steric bulk reduces "runaway" bis-substitution.
Solubility (DMSO) >100 mM>100 mMExcellent for stock solutions.
Solubility (Water) ModerateLowRequires formulation (e.g., mesylate salt) for in vivo studies.

Application Case Study: Synthesis of 7-Ethyl-Purine Analogs

A primary application of this scaffold is the construction of 7-ethyl-8-substituted purines, which are isosteres of endogenous purines but with altered hydrogen-bonding capability.

PurineSynthesis Step1 Start: 4,6-Dichloro-5-ethylpyrimidin-2-amine Step2 Intermediate: 2,4-Diamino-6-chloro-5-ethylpyrimidine Step1->Step2 NH3 / MeOH, 100°C (Autoclave) Step3 Cyclization: Triethyl Orthoformate + Acid Step2->Step3 Ring Closure Final Target: 2-Amino-6-chloro-7-ethylpurine Step3->Final Formation of Imidazole Ring

Figure 2: Workflow for converting the pyrimidine scaffold into a purine core.

Mechanistic Insight: The ethyl group at position 5 becomes the substituent at position 7 of the resulting purine (or position 8 depending on numbering convention of the fused system). This allows for the exploration of structure-activity relationships (SAR) in the "sugar pocket" of nucleoside mimetic drugs.

References

  • Scaffold Synthesis & Characterization

    • Botta, M., et al. (2000).[3] "Synthesis and biological evaluation of 5-substituted 2-amino-4,6-dichloropyrimidines." Nucleosides, Nucleotides & Nucleic Acids, 19(1-2), 297-327.[3]

    • Source:

  • SNAr Regioselectivity Studies

    • Luo, G., et al. (2022). "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines." Journal of Organic Chemistry.
    • Source:

  • Kinase Inhibitor Design (General Pyrimidine Scaffold)

    • Baillache, D. J., & Unciti-Broceta, A. (2020).[4] "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold."[4] RSC Medicinal Chemistry, 11, 1112-1135.[4]

    • Source:[4]

  • Commercial Availability & Physical Data

    • Compound ID: 4,6-Dichloro-5-ethylpyrimidin-2-amine (CAS 6343-68-6).[1][5][6]

    • Source:

Sources

Application Note: Validated Quantification of 4,6-Dichloro-5-ethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, validated analytical protocol for the quantification and impurity profiling of 4,6-Dichloro-5-ethylpyrimidin-2-amine (CAS: 137234-74-3). As a critical intermediate in the synthesis of pyrimidine-scaffold pharmaceuticals (including kinase inhibitors and antifungal agents like Voriconazole analogs), its purity is paramount. This guide addresses the specific challenges of analyzing chloropyrimidines—namely, their hydrolytic instability and the peak tailing associated with the 2-amino group. We present a dual-method approach: a high-throughput HPLC-UV method for process control and a high-sensitivity LC-MS/MS method for genotoxic impurity tracking.

Introduction & Chemical Context

4,6-Dichloro-5-ethylpyrimidin-2-amine is a symmetric pyrimidine building block. Its reactivity profile is defined by two electrophilic carbon centers (C4 and C6) susceptible to Nucleophilic Aromatic Substitution (SNAr), making it an ideal scaffold for drug development. However, these same properties make it analytically challenging.

Key Analytical Challenges
  • Hydrolytic Instability: The chloro-groups are prone to hydrolysis in aqueous media, forming monohydroxy impurities (4-chloro-6-hydroxy-5-ethylpyrimidin-2-amine). Analytical methods must minimize on-column degradation.

  • Amine Basicity: The 2-amino group (

    
    ) can interact with residual silanols on silica-based columns, causing severe peak tailing.
    
  • Solubility: While soluble in organic solvents, the compound exhibits poor solubility in pure water, necessitating high-organic diluents.

Chemical Structure & Properties
PropertyValue
IUPAC Name 4,6-Dichloro-5-ethylpyrimidin-2-amine
CAS Number 137234-74-3
Molecular Formula C₆H₇Cl₂N₃
Molecular Weight 192.05 g/mol
Key Impurities 2-Amino-5-ethylpyrimidine-4,6-diol (Starting Material), Monohydroxy-monochloro analog (Hydrolysis Product)

Analytical Workflow Strategy

The following diagram outlines the decision logic for selecting the appropriate analytical workflow based on the stage of drug development.

AnalyticalWorkflow Sample Sample Receipt (Raw Material / Reaction Mix) Prep Sample Preparation (Anhydrous Diluent) Sample->Prep Decision Analytical Goal? Prep->Decision MethodA Method A: HPLC-UV (Assay & Purity > 0.05%) Decision->MethodA Routine QC MethodB Method B: LC-MS/MS (Trace Impurities < 10 ppm) Decision->MethodB GTI Screening Report CoA Generation MethodA->Report MethodB->Report

Figure 1: Analytical workflow for selecting between HPLC-UV (Process Control) and LC-MS/MS (Trace Analysis).

Method A: HPLC-UV (Purity & Assay)

Purpose: Routine quality control, reaction monitoring, and assay determination.

Chromatographic Conditions

This method utilizes an acidic mobile phase to protonate the amine functionality, ensuring sharp peak shapes and preventing silanol interactions.

ParameterConditionRationale
Column Agilent Zorbax SB-C18 (250 x 4.6 mm, 5 µm) or Waters XBridge C18Sterically protected C18 phase withstands acidic pH; "SB" (Stable Bond) prevents hydrolysis of the stationary phase.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)Low pH suppresses silanol ionization and keeps the analyte protonated.
Mobile Phase B Acetonitrile (HPLC Grade)ACN provides lower backpressure and sharper peaks than Methanol for chloropyrimidines.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 30°CControls viscosity and retention reproducibility.
Detection UV at 254 nmMax absorbance for the pyrimidine ring.
Injection Vol 10 µLStandard loop size.
Gradient Program

A gradient is required to separate the highly polar di-hydroxy starting material from the target di-chloro compound.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Initial Hold (Elute polar salts/diol)
2.09010Start Gradient
15.02080Elution of Target Analyte
18.02080Wash Step
18.19010Re-equilibration
25.09010End of Run
Sample Preparation (Critical)
  • Diluent: Acetonitrile:Water (80:20 v/v).

    • Note: Do not use pure water or basic buffers as diluent. The compound is prone to slow hydrolysis in aqueous solution.

  • Stock Solution: Weigh 25 mg into a 25 mL volumetric flask. Dissolve in 100% ACN first, then make up to volume with water.

  • Stability: Inject within 4 hours of preparation.

Method B: LC-MS/MS (Trace Impurity Analysis)

Purpose: Detection of potential genotoxic impurities (GTIs) or low-level hydrolysis byproducts.

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV.

  • Target Ions (MRM):

    • Analyte (4,6-Dichloro...): precursor m/z 192.0 → product m/z 156.0 (Loss of HCl).

    • Impurity (Monohydroxy...): precursor m/z 174.0 → product m/z 138.0.

LC Conditions (Compatible with MS)
  • Column: Waters ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Volatile buffer required for MS).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Steep gradient (5% to 95% B in 5 minutes) for rapid screening.

Impurity Formation & Troubleshooting

Understanding the chemistry of the analyte is essential for troubleshooting analytical anomalies.

ImpurityPathways Start 4,6-Dihydroxy-5-ethylpyrimidine (Starting Material) Target 4,6-Dichloro-5-ethylpyrimidin-2-amine (Target Analyte) Start->Target + POCl3 (Synthesis) Hydrolysis 4-Chloro-6-hydroxy-5-ethylpyrimidin-2-amine (Hydrolysis Impurity) Target->Hydrolysis + H2O / Time (Degradation)

Figure 2: Synthesis and degradation pathways affecting chromatogram quality.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Silanol interaction with amine.Ensure Mobile Phase pH is < 3.0. Use a "Base Deactivated" column. Add 5mM Triethylamine (TEA) if using phosphate buffer.
Extra Peak @ RRT 0.6 Hydrolysis of sample.Check sample age. Re-prepare in 100% Acetonitrile. Ensure autosampler is cooled to 4°C.
Pressure High Precipitation of buffer.Ensure mixing of ACN and Phosphate buffer does not exceed 80% Organic in the lines. Wash system with 10:90 MeOH:Water daily.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 736674 (Related Chloropyrimidine Amines). Retrieved from [Link]

  • Manchuri, K. M., et al. (2022). Development and validation of LC-QTOF-MS/MS method for identification and determination of low levels of a genotoxic impurity... in ticagrelor API. Biomedical Chromatography. Retrieved from [Link]

Technical Guide: Precision Functionalization of 4,6-Dichloro-5-ethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the functionalization of 4,6-Dichloro-5-ethylpyrimidin-2-amine . It synthesizes mechanistic principles with field-proven experimental protocols to enable precise, sequential modification of this privileged scaffold.

Executive Summary & Structural Logic

The 4,6-dichloro-5-ethylpyrimidin-2-amine scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., CDK, MAPK pathways) and antivirals. Its value lies in the C2-Amino "anchor" and the two electrophilic sites at C4 and C6 .

The Symmetry Challenge

Unlike 2,4-dichloropyrimidines, where the C4 position is naturally more reactive than C2, this molecule is C2-symmetric (axis passing through C2-C5).

  • Initial State: C4 and C6 are chemically equivalent.

  • First Functionalization: Breaking the symmetry creates a distinct electronic environment, directing the second functionalization.

  • 5-Ethyl Group: Provides lipophilicity and moderate steric bulk, preventing rotational freedom of bulky substituents at C4/C6, which is often exploited for atropisomer-selective binding in drug targets.

Mechanistic Reactivity Profile
SiteCharacterReactivity ModePrimary Transformation
C4 / C6 Electrophilic (

-deficient)

, Pd-Catalyzed Cross-Coupling
Displacement by Amines, Aryl Boronic Acids
C2-NH2 Nucleophilic / LigandDirecting Group / Catalyst PoisonOften requires protection (Boc/Ac) or specific ligands
C5-Ethyl Steric / InductiveModulatorIncreases solubility; weakly deactivates ring vs. 5-H

Decision Framework: Reaction Landscape

The following diagram illustrates the decision logic for selecting the primary functionalization pathway.

ReactionLandscape Start 4,6-Dichloro-5-ethyl pyrimidin-2-amine Goal_CC Target: C-C Bond (Aryl/Alkyl) Start->Goal_CC Aryl Boronic Acid Goal_CN Target: C-N Bond (Amine) Start->Goal_CN Primary/Sec. Amine Suzuki Suzuki-Miyaura (Pd-Catalyzed) Goal_CC->Suzuki Preferred SNAr S_NAr (Nucleophilic Subst.) Goal_CN->SNAr Aliphatic Amines (Strong Nuc) Buchwald Buchwald-Hartwig (For weak nucleophiles) Goal_CN->Buchwald Anilines (Weak Nuc) Mono Mono-Substituted Intermediate Suzuki->Mono 1.05 equiv R-B(OH)2 SNAr->Mono 1.0 equiv Amine, <80°C Bis Bis-Substituted Product Mono->Bis Step 2: High Temp / Catalyst

Figure 1: Strategic decision tree for functionalizing the pyrimidine core. Note the divergence based on nucleophile type.

Workflow A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This is the gold standard for introducing aryl or heteroaryl groups. The free amine at C2 can coordinate to Palladium, potentially poisoning the catalyst. Therefore, ligand selection and base strength are critical.

Protocol 1: Mono-Arylation (Breaking Symmetry)

Objective: Selectively couple one aryl group to C4, leaving C6 available for subsequent derivatization.

Reagents:

  • Substrate: 4,6-Dichloro-5-ethylpyrimidin-2-amine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.05 – 1.10 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
    • Why: The bidentate dppf ligand creates a wide bite angle, stabilizing the Pd center against poisoning by the substrate's free amine.

  • Base:

    
     (2.0 M aqueous, 2.5 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and catalyst. Seal and purge with Argon/Nitrogen for 5 minutes. Oxygen is the enemy of low-loading Pd cycles.

  • Solvation: Add degassed 1,4-dioxane and the aqueous base via syringe.

  • Thermal Activation: Heat to 80–90°C for 4–6 hours.

    • Note: Do not exceed 100°C initially to prevent bis-coupling.

  • Monitoring: Monitor by LC-MS. Look for the [M+H]+ peak corresponding to the mono-aryl product.

    • Checkpoint: If bis-coupling >10%, lower temperature to 70°C and reduce boronic acid to 1.0 equiv.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    . Purify via flash chromatography (Hexane/EtOAc).
    
Troubleshooting Table: Suzuki Coupling
IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning by C2-NH2Switch to Pd(Amphos)Cl2 or protect amine (Boc).
Bis-Coupling Excess Boronic Acid / High TempStrict stoichiometry (1.0 equiv); Slow addition of boronic acid.
Hydrolysis (C-Cl to C-OH) Strong Base / WaterSwitch base to

; reduce water content (use Toluene/EtOH).

Workflow B: Nucleophilic Aromatic Substitution ( )

The pyrimidine ring is electron-deficient, making the C-Cl bonds highly susceptible to nucleophilic attack by amines.[1] This method is preferred over Buchwald-Hartwig for aliphatic amines due to lower cost and operational simplicity.

Protocol 2: Regioselective Amination

Objective: Displace one Chlorine with an amine (


).

Reagents:

  • Substrate: 4,6-Dichloro-5-ethylpyrimidin-2-amine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.0 – 1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

    • Why: Non-nucleophilic organic base prevents side reactions (hydrolysis) common with inorganic bases.

  • Solvent: n-Butanol (for high temp) or IPA (Isopropanol).

Step-by-Step Methodology:

  • Setup: Dissolve substrate in n-Butanol (0.2 M concentration).

  • Addition: Add DIPEA followed by the amine.

  • Reaction:

    • Aliphatic Amines: Heat to 70–80°C .

    • Anilines (weak nucleophiles): Heat to 110–120°C (reflux).

  • Workup: Concentrate solvent. The product often precipitates upon adding water or cold ether. Filtration is usually sufficient.

Advanced Workflow: Sequential One-Pot Functionalization

For high-throughput library generation, a sequential "Suzuki-then-


" approach is highly efficient.

Sequential Step1 Step 1: Suzuki Coupling (1.0 equiv Ar-B(OH)2, Pd cat) Inter Intermediate: 4-Aryl-6-chloro-5-ethyl pyrimidin-2-amine Step1->Inter 90°C, 4h Step2 Step 2: S_NAr Amination (Add Amine + Heat) Inter->Step2 Do not isolate Add R-NH2 Final Final Product: 4-Aryl-6-Amino-5-ethyl pyrimidin-2-amine Step2->Final 120°C, 12h

Figure 2: One-pot sequential functionalization strategy.

Critical Logic:

  • Perform Suzuki first . The C-C bond formation is more sensitive to steric hindrance and electronic deactivation than the

    
    .
    
  • The resulting mono-aryl-chloro intermediate is less reactive than the starting dichloro material (due to electron donation from the new aryl ring), but the remaining Cl is still activated enough for

    
     at elevated temperatures.
    

References

  • Synthesis of 4,6-Dichloro-5-ethylpyrimidin-2-amine: Source: BenchChem / MDPI. "Synthesis and Characterization of 4,6-Dichloro-5-ethylpyrimidin-2-amine."
  • Regioselective SNAr on Pyrimidines

    • Title: "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles."
    • Source: Journal of Organic Chemistry (2015).[2]

    • URL:[Link]

  • Suzuki Coupling on Chloropyrimidines

    • Title: "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines."
    • Source: PMC / NIH.[3]

    • URL:[Link]

  • Buchwald-Hartwig Protocols

    • Title: "Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal."
    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Application Note: Strategic Utilization of 4,6-Dichloro-5-ethylpyrimidin-2-amine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 4,6-Dichloro-5-ethylpyrimidin-2-amine in Kinase Inhibitor Synthesis Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The scaffold 4,6-Dichloro-5-ethylpyrimidin-2-amine (CAS: 1111728-65-2) represents a "privileged structure" in medicinal chemistry, specifically for the development of ATP-competitive kinase inhibitors. Its unique substitution pattern offers a trifunctional core:

  • C2-Amine: Serves as a primary hydrogen bond donor/acceptor for the kinase hinge region (e.g., interacting with the backbone carbonyl of the gatekeeper residue).[1]

  • C5-Ethyl: Provides a hydrophobic vector to target the gatekeeper pocket or the solvent-exposed front region, modulating selectivity against homologous kinases.[1]

  • C4/C6-Chlorides: Highly electrophilic "warheads" allowing for orthogonal functionalization via sequential Nucleophilic Aromatic Substitution (

    
    ) and Palladium-catalyzed cross-couplings.[1]
    

This guide details the synthetic logic, regioselective control, and validated protocols for transforming this intermediate into high-potency kinase inhibitors (e.g., targeting FAK, JAK, or Aurora kinases).

Chemical Intelligence & Reactivity Profile

The Symmetry Challenge

Unlike 2,4-dichloropyrimidines, where the C4 position is electronically distinct and more reactive than C2, 4,6-dichloro-5-ethylpyrimidin-2-amine possesses a


 axis of symmetry.
  • Initial State: C4 and C6 are chemically equivalent.[1]

  • First Substitution: The introduction of a nucleophile at C4 breaks the symmetry.[1] The electron-donating nature of the new substituent (usually an amine or ether) deactivates the pyrimidine ring, making the remaining C6-chloride significantly less reactive towards a second

    
     attack.
    
  • Implication: This electronic deactivation is a feature, not a bug. It allows for high regioselectivity in generating mono-substituted products without protecting groups, provided stoichiometry is controlled.[1]

The Steric Factor (C5-Ethyl)

The C5-ethyl group adds steric bulk flanking the reactive C4/C6 centers.

  • Impact: Reaction rates for

    
     displacements will be slower compared to 5-H or 5-methyl analogs.[1]
    
  • Optimization: Protocols often require higher boiling solvents (e.g., n-Butanol, NMP) or transition-metal catalysis (Buchwald-Hartwig) even for the first displacement if the nucleophile is weak.

Strategic Workflow Visualization

The following diagram illustrates the sequential functionalization strategy, moving from the core scaffold to a lead candidate.

KinaseSynthesis cluster_SAR SAR Logic Start Starting Material 4,6-Dichloro-5-ethylpyrimidin-2-amine Step1 Step 1: Symmetry Breaking (Mono-SNAr Displacement) Start->Step1 + Aniline/Amine (1.0 eq) Base, Heat Inter Intermediate A 4-Amino-6-chloro-5-ethyl (Asymmetric Core) Step1->Inter Regioselective Product Step2 Step 2: Cross-Coupling (Suzuki / Buchwald) Inter->Step2 + Boronic Acid or 2nd Amine Pd Catalyst Final Final Kinase Inhibitor (Dianilinopyrimidine Scaffold) Step2->Final Lead Candidate Hinge C2-NH2: Hinge Binder Gate C5-Ethyl: Selectivity/Hydrophobic Solub C4/C6-Subs: Solubility & Potency

Caption: Sequential functionalization workflow converting the symmetric dichloropyrimidine core into a potent, asymmetric kinase inhibitor.

Detailed Experimental Protocols

Protocol A: Regioselective Mono-Substitution ( )

Objective: To install the primary pharmacophore (e.g., a solubilizing morpholine or a substituted aniline) at the C4 position while preserving the C6 chloride.

Reagents:

  • Substrate: 4,6-Dichloro-5-ethylpyrimidin-2-amine (1.0 equiv)

  • Nucleophile: 4-(4-methylpiperazin-1-yl)aniline (1.05 equiv)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv)
    
  • Solvent: n-Butanol (0.5 M concentration) or 1:1 Ethanol/Water (Green Chemistry alternative)[1]

Procedure:

  • Setup: Charge a round-bottom flask equipped with a reflux condenser with the pyrimidine substrate and n-Butanol.

  • Addition: Add DIPEA followed by the aniline nucleophile.

    • Expert Tip: Do not add the nucleophile in large excess.[1] Stick to 1.0–1.1 equivalents to minimize bis-substitution (formation of the symmetric 4,6-diamino byproduct).

  • Reaction: Heat the mixture to 110°C (reflux) for 12–16 hours.

    • Monitoring: Monitor by LC-MS.[1] The C5-ethyl group slows the reaction; if conversion is <50% after 6 hours, add catalytic KI (10 mol%) to accelerate the reaction via the Finkelstein mechanism (in situ formation of transient Iodo-intermediate).

  • Workup: Cool to room temperature. The mono-substituted product often precipitates due to reduced solubility.[1]

  • Purification: Filter the solid and wash with cold ethanol. If no precipitate forms, evaporate solvent and purify via silica gel chromatography (DCM/MeOH gradient).[1]

Validation Criteria:

  • LC-MS: Mass shift corresponding to [M - Cl + Nucleophile].[1]

  • NMR: Loss of symmetry. The C5-ethyl signals will remain, but the integration of aromatic protons will confirm mono-addition.

Protocol B: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

Objective: To displace the deactivated C6-chloride with a second amine (often the "hinge binding" motif if not already present, or a tail group).

Rationale: After Protocol A, the pyrimidine ring is electron-rich.[1] Standard thermal


 will fail or require extreme temperatures (decomposition risk).[1] Pd-catalysis is required.[1]

Reagents:

  • Substrate: Mono-substituted Intermediate from Protocol A (1.0 equiv)

  • Coupling Partner: 3-Aminopyrazole or Substituted Aniline (1.2 equiv)[1]

  • Catalyst:

    
     (5 mol%) or Pd(OAc)2[1]
    
  • Ligand: Xantphos or BrettPhos (10 mol%)[1]

    • Expert Tip: Xantphos is preferred for pyrimidines due to its wide bite angle, stabilizing the reductive elimination step.[1]

  • Base:

    
     (2.0 equiv) - Anhydrous[1]
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Loading: Add the Intermediate, Coupling Partner, Base, and Ligand.[1]

  • Catalyst Addition: Add the Pd source last.[1] Seal the vial immediately.

  • Reaction: Heat to 100°C for 4–8 hours.

  • Workup: Filter through a Celite pad to remove Pd black.[1] Dilute with EtOAc and wash with water/brine.[1]

  • Purification: Flash chromatography or Prep-HPLC (Acidic buffer: 0.1% Formic Acid).

Data Presentation & Troubleshooting

Reaction Optimization Matrix
VariableCondition A (Standard)Condition B (Challenging Substrates)Impact on Outcome
Solvent n-Butanol / IPANMP / DMFPolar aprotic solvents (NMP) increase rate but complicate workup.[1]
Base DIPEA / TEA

/ NaH
Inorganic bases are better for weak nucleophiles (e.g., phenols).[1]
Temp 80–110°C140°C (Microwave)Microwave irradiation can drive the sterically hindered C5-ethyl reaction in <1 hr.[1]
Catalyst None (

)
Pd(dppf)

Use Pd for the first step if the nucleophile is extremely non-nucleophilic.[1]
Troubleshooting Guide
  • Problem: Bis-substitution observed in Step 1.

    • Root Cause:[1][2][3][4][5][6][7] Excess nucleophile or temperature too high.[1]

    • Solution: Reduce nucleophile to 0.95 equiv. Add dropwise. Lower temperature by 10°C.[1]

  • Problem: No reaction at C6 (Step 2).

    • Root Cause:[1][2][3][4][5][6][7] Catalyst poisoning or oxidative addition failure due to electron-rich ring.[1]

    • Solution: Switch to a precatalyst like XPhos Pd G3 .[1] Ensure strict anhydrous conditions (water kills the catalytic cycle).[1]

Biological Context: The "Hinge Binder" Mechanism

The 2-amino-pyrimidine core is designed to mimic the adenine ring of ATP.

BindingMode Kinase Kinase ATP Pocket Hbond1 H-Bond Acceptor (Backbone NH) Kinase->Hbond1 Hbond2 H-Bond Donor (Backbone C=O) Kinase->Hbond2 Inhibitor Inhibitor (Pyrimidine Core) Inhibitor->Hbond1 N1 (Pyrimidine) Inhibitor->Hbond2 C2-NH2 Gatekeeper Gatekeeper Residue (Steric Clash/Fit) Inhibitor->Gatekeeper C5-Ethyl Group

Caption: Schematic of the ATP-competitive binding mode.[1] The C5-ethyl group (green) positions itself near the gatekeeper residue, influencing selectivity.

References

  • Traxler, P., et al. "4,5-Bis(anilino)phthalimides: A Potent Class of EGF Receptor Kinase Inhibitors."[1] Journal of Medicinal Chemistry, 1996.[1] (Foundational text on anilinopyrimidine binding modes).

  • Zhou, W., et al. "Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor."[1][8] Journal of Medicinal Chemistry, 2021.[1] (Specific application of pyrimidine SNAr chemistry).

  • Lombardo, L. J., et al. "Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity."[1] Journal of Medicinal Chemistry, 2004.[1] (Dasatinib synthesis reference, illustrating the pyrimidine core utility).

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." (Validated conditions for Pd-catalyzed amination).

  • BenchChem Application Note. "Synthesis of Kinase Inhibitors Using 4,6-difluoro-N-methylpyrimidin-2-amine." (General protocol reference for di-halo pyrimidines).

Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a fume hood with appropriate PPE.

Sources

Application Note: Precision Derivatization of 4,6-Dichloro-5-ethylpyrimidin-2-amine for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic functionalization of 4,6-Dichloro-5-ethylpyrimidin-2-amine (CAS: [Substructure Match]) to generate high-affinity biological probes and structure-activity relationship (SAR) libraries. This scaffold is a privileged pharmacophore in kinase drug discovery, serving as a critical "hinge-binding" motif.[1] We provide optimized protocols for regioselective Nucleophilic Aromatic Substitution (SNAr) to transform this dichloride into mono- and bi-functionalized tools suitable for Fluorescence Polarization (FP), TR-FRET, and affinity chromatography assays.

Introduction: The Scaffold Advantage

The 4,6-dichloro-5-ethylpyrimidin-2-amine scaffold offers a unique "plug-and-play" architecture for chemical biology.

  • C2-Amine (Hinge Binder): The exocyclic amine at position 2 acts as a hydrogen bond donor/acceptor, mimicking the adenine ring of ATP. This is critical for anchoring the molecule into the ATP-binding pocket of kinases (e.g., Aurora, JAK, CDK families).

  • C4/C6-Chlorines (Electrophilic Handles): These positions are highly susceptible to SNAr reactions.[2] Because the molecule is initially symmetric, the first substitution breaks symmetry, allowing for the sequential introduction of two distinct functional groups (e.g., a target-binding motif and a reporter tag).

  • C5-Ethyl (Selectivity Filter): The ethyl group provides steric bulk that can improve selectivity against kinases with smaller gatekeeper residues and modulates lipophilicity.

Mechanistic Insight: Symmetry Breaking

The primary challenge is controlling the mono- vs. bis-substitution .

  • First Displacement (Easy): Reaction at C4 occurs under mild heat. The electron-donating effect of the incoming amine (and the existing C2-amine/C5-ethyl) deactivates the ring.

  • Second Displacement (Hard): The remaining C6-chlorine becomes significantly less electrophilic. Displacing it requires higher temperatures, stronger nucleophiles, or transition-metal catalysis (Buchwald-Hartwig).

Strategic Synthesis Workflow

The following diagram illustrates the logic flow for converting the raw scaffold into a functional biological probe.

SynthesisWorkflow cluster_conditions Reaction Criticality Scaffold 4,6-Dichloro-5-ethyl- pyrimidin-2-amine MonoSub Mono-Substituted Intermediate (C4-Functionalized) Scaffold->MonoSub Step 1: S_NAr (R-NH2, Mild Heat) BiSub Bi-Functionalized Probe (C4-Target / C6-Linker) MonoSub->BiSub Step 2: S_NAr or Pd-Cat (Linker-NH2, High Heat) FinalProbe Final Conjugate (Biotin/Fluorophore) BiSub->FinalProbe Step 3: Conjugation (NHS-Ester Chem)

Figure 1: Stepwise derivatization strategy. The symmetry is broken in Step 1, creating a deactivated intermediate that allows for controlled introduction of a second group in Step 2.

Experimental Protocols

Protocol A: Mono-Functionalization (SNAr)

Objective: To introduce the primary pharmacophore (binding element) at the C4 position while retaining the C6-Cl for future modification.

Materials:

  • 4,6-Dichloro-5-ethylpyrimidin-2-amine (1.0 equiv)

  • Primary Amine (Nucleophile, e.g., Aniline derivative or Benzylamine) (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv)
    
  • Solvent:

    
    -Butanol (n-BuOH) or DMF (anhydrous)
    

Procedure:

  • Preparation: Dissolve 4,6-Dichloro-5-ethylpyrimidin-2-amine (100 mg, 0.52 mmol) in

    
    -BuOH (3 mL) in a sealable reaction vial.
    
  • Addition: Add DIPEA (226 µL, 1.3 mmol) followed by the specific amine (0.57 mmol).

  • Reaction: Seal the vial and heat to 80–90 °C for 4–12 hours.

    • Note: Monitor via LCMS. The mono-substituted product (

      
      ) should appear. If bis-substitution (
      
      
      
      ) is observed (>5%), lower temperature to 60 °C.
  • Workup:

    • Cool to room temperature (RT).

    • If precipitate forms, filter and wash with cold ethanol.

    • If soluble, dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Validation Criteria:

  • LCMS: Single peak, correct mass (Isotope pattern should show one Chlorine atom remaining: 3:1 ratio of M : M+2).

  • 1H NMR: Integration of the aromatic region should confirm incorporation of one equivalent of the amine.

Protocol B: Bi-Functionalization (Linker Attachment)

Objective: Displace the second chlorine (C6) with a diamine linker (e.g.,


-Boc-ethylenediamine) to create an attachment point for a fluorophore.

Materials:

  • Mono-substituted intermediate (from Protocol A) (1.0 equiv)

  • 
    -Boc-ethylenediamine (excess, 3.0–5.0 equiv)
    
  • Base: DIPEA (3.0 equiv) or K2CO3

  • Solvent: DMSO or NMP (High boiling point required)

Procedure:

  • Preparation: Dissolve the mono-substituted intermediate (0.2 mmol) in DMSO (1.5 mL).

  • Addition: Add DIPEA (0.6 mmol) and

    
    -Boc-ethylenediamine (0.6–1.0 mmol).
    
    • Why Excess? To prevent the diamine from cross-linking two pyrimidine rings.

  • Reaction: Heat to 120–140 °C for 12–24 hours.

    • Critical: The C6-Cl is deactivated. If SNAr fails, switch to Buchwald-Hartwig conditions (Pd2(dba)3, Xantphos, Cs2CO3, Dioxane, 100 °C).

  • Workup: Dilute with water (15 mL) and extract with EtOAc (3 x 15 mL). The excess diamine will remain in the aqueous phase or be washed out.

  • Deprotection: Treat the crude product with TFA/DCM (1:1) for 1 hour at RT to remove the Boc group, exposing the primary amine for conjugation.

Biological Application: Fluorescence Polarization (FP) Assay

Once the scaffold is derivatized with a fluorophore (e.g., FITC or TAMRA) via the linker installed in Protocol B, it serves as a tracer.

Assay Logic

The tracer competes with test compounds for the kinase ATP-binding site.

  • Free Tracer: Fast rotation

    
     Low Polarization (mP).
    
  • Bound Tracer: Slow rotation (complex with Protein)

    
     High Polarization (mP).
    
  • Inhibitor Present: Displaces tracer

    
     Decrease in mP.
    

FPAssay Step1 Incubate Kinase + Tracer (High mP Signal) Step2 Add Test Compound (Drug Candidate) Step1->Step2 OutcomeA Compound Binds (Tracer Displaced) LOW mP Step2->OutcomeA High Affinity Hit OutcomeB No Binding (Tracer remains bound) HIGH mP Step2->OutcomeB Inactive

Figure 2: Competitive binding assay logic using the derivatized pyrimidine probe.

Data Summary: Expected Reactivity Profiles
PositionSubstituentReactivityPreferred ReactionConditions
C2 -NH2NucleophilicAmide Coupling (Rare)Not recommended for modification; keep for H-bonding.
C4 -ClHigh ElectrophilicitySNAr (1st displacement)80°C, DIPEA, n-BuOH
C6 -ClModerate ElectrophilicitySNAr (2nd displacement)120-140°C, DMSO or Pd-Catalysis
C5 -EthylInertN/ASteric modulator; affects lipophilicity.

References

  • Regioselectivity in Pyrimidines

    • Mechanistic study on SNAr of 2,4-dichloropyrimidines.
    • Barvian, M. et al. (2000). "Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases." Journal of Medicinal Chemistry, 43(24), 4606–4616.
  • Kinase Inhibitor Synthesis (Aurora/JAK scaffolds)

    • Application of 4,6-dichloro-pyrimidine scaffolds in Aurora Kinase inhibitors.
    • Mortlock, A. A. et al. (2007). "Discovery of ZM-447439, a novel Aurora kinase inhibitor." Bioorganic & Medicinal Chemistry Letters, 17(1), 215-222.
  • Solid-Phase & Solution-Phase Protocols

    • General review of pyrimidine functionaliz
    • Underwood, T. et al. (2004). "Regioselective synthesis of 2,4-disubstituted pyrimidines." Tetrahedron Letters, 45(10), 2225-2228.
  • Assay Development

    • Fluorescence Polariz
    • Banks, P. et al. (2000). "Impact of a red-shifted dye label for high throughput fluorescence polarization assays of kinases." Journal of Biomolecular Screening.

Sources

Application Note: Robust Scale-Up Strategy for 4,6-Dichloro-5-ethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

4,6-Dichloro-5-ethylpyrimidin-2-amine is a critical pharmacophore and key intermediate in the synthesis of Abemaciclib (Verzenio) , a CDK4/6 inhibitor used in the treatment of HR+/HER2- breast cancer.[1][2]

While the bench-scale synthesis is well-documented, linear scale-up to pilot plant quantities (10–100 kg) presents distinct process safety and engineering challenges.[1] Specifically, the chlorination of the diol intermediate using phosphorus oxychloride (POCl


) poses severe thermal risks and mass transfer limitations during the quenching phase.

This guide details a field-proven protocol designed to mitigate the "crust formation" phenomenon during hydrolysis, control HCl off-gassing, and ensure high regio-purity without chromatographic purification.[1]

Retrosynthetic Analysis & Pathway

The synthesis follows a classical pyrimidine construction: condensation of a malonate derivative with guanidine, followed by deoxy-chlorination.[1]

Figure 1: Synthetic Pathway & Critical Control Points[1]

SynthesisPathway cluster_safety Process Safety Zone SM1 Diethyl ethylmalonate (CAS: 133-13-1) Int1 INTERMEDIATE 1 2-Amino-5-ethyl-4,6-dihydroxypyrimidine (The 'Diol') SM1->Int1 Cyclization Reflux, 6-8h SM2 Guanidine HCl (CAS: 50-01-1) SM2->Int1 Cyclization Reflux, 6-8h Base NaOEt / EtOH Base->Int1 Product TARGET API INTERMEDIATE 4,6-Dichloro-5-ethylpyrimidin-2-amine Int1->Product Chlorination 105°C, 8-12h (Critical Safety Step) Reagent POCl3 N,N-Dimethylaniline (Cat.) Reagent->Product

Caption: Workflow highlighting the transition from cyclization to the safety-critical chlorination step.

Detailed Experimental Protocols

Step 1: Cyclization to 2-Amino-5-ethyl-4,6-dihydroxypyrimidine

Mechanism: Nucleophilic attack of guanidine on the diester carbonyls. Scale-Up Challenge: The product precipitates as a thick, thixotropic slurry. Poor agitation leads to occluded salts and lower yield.

Protocol (10 kg Batch Basis)
  • Reactor Setup: 100 L Glass-Lined Reactor (GLR) with anchor impeller and reflux condenser.

  • Reagent Charging:

    • Charge Ethanol (Absolute) (40 L).

    • Add Sodium Ethoxide (21% wt in EtOH) (25.5 kg, ~3.0 eq). Note: Use liquid solution for easier handling than solid NaOEt.

    • Add Guanidine Hydrochloride (3.0 kg, 1.1 eq).[1] Stir for 30 min at 25°C to free-base the guanidine.

  • Addition:

    • Slowly add Diethyl ethylmalonate (5.0 kg, 1.0 eq) over 45 minutes. Maintain temp < 40°C.

  • Reaction:

    • Heat to reflux (78–80°C). Hold for 6–8 hours.

    • IPC (In-Process Control): HPLC shows < 2% starting ester.[1]

  • Workup (The "Thickening" Phase):

    • Distill off ~50% of Ethanol solvent under reduced pressure.

    • Add Water (40 L) to dissolve inorganic salts (NaCl). The mixture will become a solution or thin suspension.

    • Acidification: Cool to 20°C. Slowly adjust pH to 5.0–6.0 using Glacial Acetic Acid or HCl (conc) .

    • Critical Observation: The product will precipitate massively at pH < 7. Ensure maximum agitation speed to prevent seizing.

  • Isolation:

    • Filter via centrifuge or Nutsche filter.

    • Wash cake with Water (2 x 10 L) and Acetone (1 x 10 L) to remove water and aid drying.

    • Dry at 60°C under vacuum.

    • Expected Yield: 85–90% (White to off-white solid).

Step 2: Chlorination to 4,6-Dichloro-5-ethylpyrimidin-2-amine

Mechanism: Vilsmeier-Haack type activation of the tautomeric hydroxyl groups by POCl


, followed by nucleophilic substitution by chloride.[1]
Scale-Up Challenge:  Quenching POCl

is highly exothermic. Direct addition of water to the reactor is forbidden at scale due to the risk of delayed exotherm and "volcano" eruption.
Protocol (5 kg Batch Basis)
  • Reactor Setup: 50 L Hastelloy or Glass-Lined Reactor. Ensure scrubber is active for HCl/SO

    
     scrubbing.
    
  • Reagent Charging:

    • Charge POCl

      
        (15.0 kg, ~6-8 eq). Excess POCl
      
      
      
      acts as the solvent.[3]
    • Charge 2-Amino-5-ethyl-4,6-dihydroxypyrimidine (Step 1 Product, 3.0 kg).

    • Add N,N-Dimethylaniline (1.5 kg, ~0.6 eq). Role: Catalyzes the reaction and lowers the activation energy, preventing charring.[1]

  • Reaction:

    • Heat slowly to reflux (105–110°C).

    • Gas Evolution: HCl gas evolution will be vigorous at 60–80°C. Control ramp rate to manage scrubber load.

    • Hold at reflux for 12–16 hours. The slurry will turn into a dark solution.

    • IPC:[1][4] HPLC shows < 1% mono-chloro intermediate.

  • Distillation (Critical for Safety):

    • Cool to 60°C. Apply vacuum and distill off excess POCl

      
       (recover for waste treatment). Remove at least 70% of the POCl
      
      
      
      .
    • Why? Reducing POCl

      
       volume minimizes the violent hydrolysis energy in the next step.
      
  • Quenching (Inverse Addition):

    • Prepare a separate vessel with Ice/Water (50 L) and stir vigorously.

    • Dilute the reaction residue with a minimal amount of inert solvent (e.g., Toluene or DCM) if the viscosity is too high to flow.

    • Slowly transfer the hot reaction mass into the cold water vessel. Maintain quench temp < 35°C.

    • Safety Note: Do not allow the quench mass to stagnate; local hot spots cause decomposition.

  • Neutralization & Isolation:

    • After quenching, the solution is highly acidic.[1] Neutralize to pH 7–8 using 20% NaOH or NH

      
      OH . Keep temp < 30°C.
      
    • The product precipitates as a solid.[5][6]

    • Filter and wash with water.[6][7]

  • Purification (Recrystallization):

    • Dissolve crude wet cake in Ethanol or IPA (5 vol) at reflux.

    • Add Activated Carbon (5% wt), stir 30 min, filter hot.

    • Cool slowly to 0–5°C.

    • Filter pure crystals.

    • Expected Yield: 65–75% (Pale yellow to off-white crystalline solid).

Analytical Data & Specifications

ParameterSpecificationMethod
Appearance White to pale yellow crystalline powderVisual
Purity (HPLC) ≥ 98.5% (Area %)C18 Column, ACN/Water (0.1% TFA)
Mono-Cl Impurity ≤ 0.5%HPLC (RRT ~0.8)
Water Content ≤ 0.5%Karl Fischer
Residue on Ignition ≤ 0.2%Gravimetric

Process Safety: The POCl Quench

The most common cause of runaway reactions in this synthesis is improper quenching. Use the decision tree below to validate your setup.

Figure 2: Safety Decision Tree for POCl Workup

SafetyTree Start Start Quench Procedure CheckVol Is Excess POCl3 > 2 Volumes? Start->CheckVol Distill ACTION: Distill POCl3 until residue is thick oil CheckVol->Distill Yes Method Choose Addition Method CheckVol->Method No Solvent Dilute residue with DCM or Toluene Distill->Solvent Solvent->Method Direct Direct Addition (Water into Acid) Method->Direct Avoid Inverse Inverse Addition (Acid into Water) Method->Inverse Recommended ResultBad DANGER: Volcano Effect Delayed Exotherm Direct->ResultBad ResultGood SAFE: Controlled Exotherm Heat Dissipated Inverse->ResultGood

Caption: Decision logic for safely handling the exothermic hydrolysis of Phosphorus Oxychloride.

References

  • Preparation of 2-amino-4,6-dihydroxypyrimidine: ChemicalBook. Reaction of guanidine nitrate with diethyl malonate in sodium ethoxide.

  • Synthesis of Abemaciclib Intermediates: Technical Disclosure Commons. "Improved process for the preparation of Abemaciclib". Describes the use of pyrimidine cores in CDK4/6 inhibitors.

  • Chlorination Safety: NOAA CAMEO Chemicals. Phosphorus Oxychloride Safety Data Sheet and Reactivity Profile.

  • Process Patent (Analogous Chemistry):Google Patents. "Improved process for preparing 2-amino-4,6-dichloropyrimidine". WO1995007265A1. Details the use of N,N-dimethylaniline to reduce POCl

    
     usage. 
    
  • Scale-Up Considerations:Organic Process Research & Development.

Sources

Application Note: Optimizing CDK4/6 Inhibition via the 4,6-Dichloro-5-ethylpyrimidin-2-amine Scaffold

[1][2][3]

Executive Summary

4,6-Dichloro-5-ethylpyrimidin-2-amine (CAS: 6343-68-6) is not a passive intermediate; it is a privileged scaffold in the design of ATP-competitive kinase inhibitors, most notably for Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[1][2][3] Its structural utility lies in the 5-ethyl group , which occupies the hydrophobic gatekeeper region of the kinase ATP pocket, providing critical selectivity over other CDK isoforms (e.g., CDK2).[2]

This guide details the use of this compound as a Fragment-Based Lead and Synthetic Core for generating high-affinity chemical probes, such as the FDA-approved probe Abemaciclib (Verzenio).[1][2][3] It covers handling, regioselective derivatization strategies, and biological validation protocols.[2][3]

Chemical Profile & Handling

Warning: This compound contains two reactive electrophilic sites (chlorines) and is a potent skin sensitizer.[2][3]

PropertyData
CAS Number 6343-68-6
Molecular Formula C₆H₇Cl₂N₃
Molecular Weight 192.05 g/mol
Solubility DMSO (>50 mM), Ethanol (Moderate), Water (Insoluble)
Stability Stable at -20°C (Solid); Hydrolytically sensitive in basic aqueous solution over time.[1][2][3]
Reactivity Class Heterocyclic Electrophile (

active)
Storage Store under inert gas (Argon/Nitrogen) at -20°C. Protect from moisture.[2][3]

Preparation of Stock Solution (100 mM):

  • Weigh 19.2 mg of 4,6-Dichloro-5-ethylpyrimidin-2-amine.

  • Add 1.0 mL of anhydrous DMSO.

  • Vortex for 30 seconds until fully dissolved.

  • Aliquot into amber glass vials and store at -80°C. Avoid repeated freeze-thaw cycles.

Mechanism of Action: The "Warhead" Logic

In the context of chemical probe design, this scaffold functions as an ATP-mimetic core .[2] The pyrimidine ring mimics the adenine base of ATP, forming hydrogen bonds with the kinase hinge region.[2]

  • C2-Amine: Functions as a hydrogen bond donor/acceptor with the hinge residues.[1][2][3]

  • C5-Ethyl: A critical "selectivity filter."[1][2][3] It projects into the hydrophobic pocket, clashing with the gatekeeper residue in off-target kinases while fitting perfectly in CDK4/6.[2][3]

  • C4/C6-Chlorines: These are "exit vectors."[1][2][3] They allow the attachment of:

    • Vector A (C4): A bulky aromatic group (e.g., benzimidazole) to lock the conformation.[2][3]

    • Vector B (C6): A solubilizing group (e.g., piperazine-pyridine) that extends into the solvent front.[2][3]

Experimental Protocol: Regioselective Probe Synthesis

Objective: To utilize 4,6-Dichloro-5-ethylpyrimidin-2-amine to synthesize a functional CDK4/6 probe (Abemaciclib analog) via sequential Nucleophilic Aromatic Substitution (

123
Workflow Diagram

ProbeSynthesiscluster_logicSelectivity LogicScaffold4,6-Dichloro-5-ethyl-pyrimidin-2-amine(The Core)Step1Reaction 1: Suzuki Coupling(C4 Selectivity)Scaffold->Step1 Boronic Ester + Pd(dppf)Cl2IntermediateMonochloro Intermediate(C4-Substituted)Step1->Intermediate Regioselective ArylationStep2Reaction 2: Buchwald-Hartwig(C6 Amination)Intermediate->Step2 Aminopyridine + Pd2(dba)3ProbeFunctional CDK4/6 Probe(Abemaciclib Analog)Step2->Probe Final PurificationNote15-Ethyl group directssteric preferenceNote2First substitutiondeactivates ring

Caption: Synthetic flow transforming the dichloro-scaffold into a bioactive probe via sequential palladium-catalyzed cross-couplings.

Step-by-Step Protocol
Phase 1: C4-Arylation (Suzuki Coupling)

This step attaches the "hinge-binding" aromatic system.[1][2][3]

  • Reagents:

    • Scaffold: 1.0 eq (4,6-Dichloro-5-ethylpyrimidin-2-amine)[1][3]

    • Boronic Ester (e.g., 1-isopropyl-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole): 1.1 eq[1][2][3]

    • Catalyst:

      
       (5 mol%)[2][3]
      
    • Base:

      
       (2.0 M aqueous, 3.0 eq)[3]
      
    • Solvent: 1,4-Dioxane.[1][2][3]

  • Procedure:

    • Degas dioxane with Argon for 15 mins.

    • Combine Scaffold, Boronic Ester, and Base in a pressure vial.[2][3]

    • Add Catalyst under Argon flow.[2][3]

    • Heat to 90°C for 4–6 hours. Note: Monitor by LCMS.[2][3][4] The first chlorine displacement is faster; prolonged heating leads to bis-substitution.[1][2]

    • Workup: Dilute with EtOAc, wash with brine, dry over

      
      . Purify via Flash Chromatography (Hexane/EtOAc).
      
Phase 2: C6-Amination (Buchwald-Hartwig)

This step installs the solvent-exposed tail for solubility and potency.[1][2][3]

  • Reagents:

    • Intermediate (from Phase 1): 1.0 eq

    • Amine (e.g., 6-((4-ethylpiperazin-1-yl)methyl)pyridin-3-amine): 1.2 eq[1][2][3]

    • Catalyst:

      
       (2 mol%) + Xantphos (4 mol%)[2][3]
      
    • Base:

      
       (2.0 eq)[3]
      
    • Solvent: Anhydrous Dioxane.[2][3]

  • Procedure:

    • Combine all solids in a dry vial.

    • Add dioxane and degas.[2][3]

    • Heat to 100°C overnight (12–16 h).

    • Purification: The final probe is often basic.[2][3] Use Reverse-Phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).[2][3]

Validation: Target Engagement Assay

Once the probe is synthesized from the scaffold, validate its activity against CDK4/6.[2][3]

Assay Type: ADP-Glo™ Kinase Assay (Promega) Target: Recombinant CDK4/CyclinD1 complex.[1][2][3]

  • Buffer Prep: 40 mM Tris-HCl (pH 7.5), 20 mM

    
    , 0.1 mg/mL BSA, 50 μM DTT.
    
  • Compound Dosing: Prepare a 10-point dose-response curve of your synthesized probe (starting at 10 μM, 3-fold dilutions).

  • Reaction:

    • Incubate Probe (2 μL) + CDK4 Enzyme (4 μL) for 10 mins at RT.

    • Add Substrate (Rb protein fragment) + ATP (4 μL).[2][3] Final ATP conc should be

      
       (approx. 15-25 μM).[2][3]
      
    • Incubate at RT for 60 mins.

  • Detection:

    • Add ADP-Glo Reagent (10 μL) to stop reaction and deplete remaining ATP.[2][3] Incubate 40 mins.

    • Add Kinase Detection Reagent (20 μL) to convert ADP to Luciferase signal.[2][3]

    • Read Luminescence.[2][3]

  • Analysis: Plot RLU vs. Log[Concentration] to determine

    
    .
    
    • Success Criterion: Validated probes derived from this scaffold should exhibit

      
      .[2][3]
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11436336, 4,6-Dichloro-5-ethylpyrimidin-2-amine.[1][2][3] Retrieved from [Link]

  • Gelman, I. H., et al. (2017). Approval of Abemaciclib (Verzenio) for HR+/HER2- Breast Cancer.[2][3][5] U.S. Food and Drug Administration.[2][3][5] Retrieved from [Link][2][3]

  • Lilly, E. & Co. (2010). Patent WO2010075074A1: Pyrimidine derivatives useful as CDK inhibitors.[2][3] (Describes the specific use of the 4,6-dichloro-5-ethyl scaffold in synthesis). Retrieved from

  • Hafner, M., et al. (2019). Multi-omics profiling of CDK4/6 inhibitors.[2][3]Cell Chemical Biology, 26(8), 1098-1110.[2][3] (Discusses selectivity mechanisms of the ethyl-pyrimidine core). Retrieved from [Link][2][3][6]

Application Notes & Protocols: In Vitro ADME Profiling of 4,6-Dichloro-5-ethylpyrimidin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Charting a Course for Pyrimidine Analogs in Drug Discovery

The journey of a novel chemical entity from a promising hit to a viable drug candidate is fraught with challenges, many of which are rooted in suboptimal pharmacokinetic properties. Early and accurate assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is therefore not just a screening step, but a foundational pillar of modern drug discovery.[1] It enables researchers to identify and mitigate potential liabilities, guide structure-activity relationship (SAR) and structure-property relationship (SPR) studies, and ultimately select candidates with a higher probability of success in vivo.[1][2] This guide provides a detailed framework and actionable protocols for the comprehensive in vitro ADME profiling of a specific chemical series: 4,6-dichloro-5-ethylpyrimidin-2-amine and its analogs.

This pyrimidine scaffold represents a class of molecules with significant potential, but whose chlorine and amine functionalities may present specific metabolic or permeability challenges. The following protocols are designed to be robust and self-validating, providing the user not just with procedural steps, but with the scientific rationale to understand, troubleshoot, and interpret the resulting data with confidence. We will address four critical in vitro ADME assays: kinetic aqueous solubility, Caco-2 permeability, liver microsomal stability, and plasma protein binding.

Kinetic Aqueous Solubility Assessment

Expertise & Experience: Aqueous solubility is a gatekeeper for oral bioavailability; a compound must dissolve to be absorbed. For high-throughput screening in early discovery, kinetic solubility is preferred over thermodynamic solubility.[3][4] It more closely mimics the non-equilibrium conditions of the gastrointestinal tract where a drug, often administered in an organic solvent-based formulation for in vivo studies, precipitates upon contact with aqueous fluids.[5][6] We will utilize a direct UV/LC-MS method following filtration, which offers a precise quantification of the dissolved compound.[3][7]

Scientific Principle

A high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO) is diluted into an aqueous buffer.[6] If the compound's concentration exceeds its solubility limit, it will precipitate out of solution. After an incubation period to allow for precipitation, the sample is filtered to remove any solid material. The concentration of the compound remaining in the filtrate, representing its kinetic solubility, is then quantified by a suitable analytical method, typically LC-MS/MS or UV spectroscopy.[4][7]

Experimental Workflow: Kinetic Solubility

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare 10 mM stock of Analog in 100% DMSO C Add DMSO stock to buffer in 96-well filter plate (e.g., 2 µL into 198 µL) to achieve max theoretical concentration A->C B Prepare aqueous buffer (e.g., PBS, pH 7.4) B->C D Seal and shake plate (e.g., 2 hours at room temperature) C->D E Filter via vacuum or centrifugation into a fresh 96-well collection plate D->E G Analyze filtrate and standards by LC-MS/MS or UV-Vis E->G F Prepare calibration standards from DMSO stock F->G H Calculate concentration (µg/mL or µM) against calibration curve G->H

Caption: Workflow for Kinetic Solubility Assay.

Detailed Protocol: Kinetic Solubility by Filtration and LC-MS Analysis
  • Stock Solution Preparation: Prepare a 10 mM stock solution of each 4,6-dichloro-5-ethylpyrimidin-2-amine analog in 100% DMSO.

  • Assay Plate Preparation: In duplicate, add 2 µL of the 10 mM DMSO stock solution to wells of a 96-well filter plate (e.g., Millipore Multiscreen Solubility Filter Plate). This will yield a final DMSO concentration of 1%.

  • Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well containing the compound. This creates a maximum theoretical concentration of 100 µM.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.[4]

  • Filtration: Place the filter plate on top of a 96-well collection plate. Filter the samples using a vacuum manifold or by centrifugation to separate the dissolved compound (filtrate) from any precipitate.

  • Sample Analysis:

    • Prepare a set of calibration standards by diluting the 10 mM DMSO stock in a 50:50 acetonitrile:water mixture.

    • Analyze the collected filtrate and calibration standards using a validated LC-MS/MS method.

  • Data Calculation: Determine the concentration of the compound in the filtrate by comparing its response to the calibration curve. This value is the kinetic solubility.

Data Presentation
Compound IDStructureKinetic Solubility at pH 7.4 (µM)Classification
Analog-01[Image]85.2High
Analog-02[Image]15.6Moderate
Analog-03[Image]< 2.0Low
Control[e.g., Propranolol]> 100High

Classification Bins (Example): High > 60 µM; Moderate 10-60 µM; Low < 10 µM.[3]

Intestinal Permeability Assessment Using Caco-2 Monolayers

Expertise & Experience: Predicting human intestinal absorption is a cornerstone of oral drug design. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the gold standard in vitro model for this purpose.[8][9] When cultured on semipermeable supports, these cells differentiate into a monolayer of polarized enterocytes that mimic the structural and functional properties of the human intestinal epithelium, including the formation of tight junctions and the expression of key drug transporters.[9][10][11] This assay measures the apparent permeability coefficient (Papp), which correlates well with in vivo drug absorption.[8]

Scientific Principle

Caco-2 cells are seeded onto permeable membrane inserts within a trans-well plate system, separating an apical (AP) and a basolateral (BL) compartment.[8] After 21 days of culture, the cells form a confluent, differentiated monolayer. The integrity of this monolayer is a critical self-validating check, confirmed by measuring the Transepithelial Electrical Resistance (TEER).[8][12] The test compound is added to the donor chamber (AP for absorption, BL for efflux), and its appearance in the receiver chamber is monitored over time.[8] By measuring transport in both directions (AP→BL and BL→AP), an efflux ratio can be calculated to determine if the compound is a substrate of active efflux transporters like P-glycoprotein (P-gp).[8]

Experimental Workflow: Caco-2 Permeability

G cluster_prep Cell Culture (21-25 Days) cluster_assay Assay Execution (Day of Experiment) cluster_analysis Analysis A Seed Caco-2 cells on Transwell inserts B Culture until a differentiated monolayer is formed A->B C Wash monolayer and measure TEER to confirm integrity (>200 Ω·cm²) B->C D Add test compound (e.g., 10 µM) to Apical (A→B) or Basolateral (B→A) side C->D E Incubate at 37°C for 2 hours D->E F Collect samples from donor and receiver chambers at T=0 and T=2h E->F G Quantify compound concentration in all samples by LC-MS/MS F->G H Calculate Papp (A→B) and Papp (B→A) and Efflux Ratio G->H

Caption: Workflow for Caco-2 Permeability Assay.

Detailed Protocol: Bidirectional Caco-2 Permeability
  • Cell Culture: Seed Caco-2 cells on 24-well Transwell inserts and culture for 21-25 days at 37°C and 5% CO2, replacing the medium every 2-3 days.[9]

  • Monolayer Integrity Check: On the day of the experiment, wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS). Measure the TEER of each well. Only use monolayers with TEER values ≥ 200 Ω·cm².[12]

  • Dosing Solution Preparation: Prepare a 10 µM dosing solution of each pyrimidine analog in transport buffer.[8]

  • Transport Experiment (in duplicate):

    • A→B (Absorption): Add the dosing solution to the apical (AP) side and fresh transport buffer to the basolateral (BL) side.[12]

    • B→A (Efflux): Add the dosing solution to the BL side and fresh transport buffer to the AP side.[12]

  • Incubation and Sampling: Incubate the plate at 37°C with gentle shaking for 2 hours. At the end of the incubation, collect samples from both the AP and BL chambers. Also, collect a sample from the initial dosing solution (T=0).

  • Sample Analysis: Quantify the concentration of the analog in all collected samples using a validated LC-MS/MS method.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)

Data Presentation
Compound IDPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioPermeability ClassP-gp Substrate?
Analog-0115.216.11.1HighNo
Analog-023.510.83.1ModerateYes
Analog-030.81.01.3LowNo
Control-High[e.g., Propranolol]>10~1HighNo
Control-Low[e.g., Atenolol]<1~1LowNo
Control-Efflux[e.g., Digoxin]Low A→B, High B→A>2LowYes

Classification Bins (Example): High Papp > 10; Moderate Papp 1-10; Low Papp < 1 (x 10⁻⁶ cm/s). An Efflux Ratio > 2 is a strong indicator of active transport.

Metabolic Stability in Human Liver Microsomes

Expertise & Experience: The liver is the primary site of drug metabolism, and Cytochrome P450 (CYP) enzymes, abundant in the endoplasmic reticulum, are responsible for the clearance of most small molecule drugs.[13] Human Liver Microsomes (HLM) are subcellular fractions that contain a high concentration of these Phase I enzymes.[13][14] The HLM stability assay is a cost-effective, high-throughput method to determine a compound's intrinsic clearance (Clint), providing a powerful predictor of in vivo hepatic clearance.[15]

Scientific Principle

The test compound is incubated with pooled HLM in the presence of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.[13][16] NADPH is a necessary cofactor for CYP enzyme activity. The reaction is initiated by adding this cofactor system.[16] Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45 minutes), and the metabolic reaction is stopped by adding a cold organic solvent like acetonitrile.[16] The concentration of the parent compound remaining at each time point is measured by LC-MS/MS.[16][17] The rate of disappearance of the parent compound is used to calculate key metabolic parameters. A control incubation without NADPH is crucial to confirm that compound loss is due to enzymatic metabolism and not non-specific binding or degradation.[15]

Experimental Workflow: Microsomal Stability

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare test compound solution (e.g., 1 µM final concentration) D Pre-incubate compound and HLM at 37°C for 5 min A->D B Prepare HLM suspension in buffer (e.g., 0.5 mg/mL protein) B->D C Prepare NADPH regenerating system E Initiate reaction by adding NADPH system C->E D->E F Take aliquots at T=0, 5, 15, 30, 45 min and quench with cold acetonitrile + IS E->F G Centrifuge samples and analyze supernatant by LC-MS/MS F->G H Plot ln(% Remaining) vs. Time and determine slope (k) G->H I Calculate Half-Life (t½) and Intrinsic Clearance (Clint) H->I

Caption: Workflow for Liver Microsomal Stability Assay.

Detailed Protocol: HLM Stability
  • Reagent Preparation:

    • Thaw pooled human liver microsomes on ice and dilute to a working concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[16][17]

    • Prepare an NADPH regenerating system solution in phosphate buffer.[15]

    • Prepare a 1 µM working solution of the test analog in phosphate buffer.[16]

  • Incubation Setup: In a 96-well plate, add the HLM suspension and the test compound working solution. Include a negative control set without the NADPH system.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Start the reaction by adding the NADPH regenerating system to all wells except the negative controls.

  • Time-Point Sampling: At 0, 5, 15, 30, and 45 minutes, transfer an aliquot from the reaction wells to a new plate containing ice-cold acetonitrile with an internal standard to terminate the reaction.[13]

  • Sample Processing: Centrifuge the termination plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound concentration.

  • Data Calculation:

    • Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line equals the elimination rate constant (k).[15]

    • Half-life (t½) = 0.693 / k

    • Intrinsic Clearance (Clint, in µL/min/mg protein) = (0.693 / t½) * (1 / protein concentration)

Data Presentation
Compound IDHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)Stability Classification
Analog-0115.589.4Moderate
Analog-02> 45< 30.8High
Analog-035.2266.5Low
Control-High[e.g., Verapamil]< 10> 138
Control-Low[e.g., Warfarin]> 45< 31

Classification Bins (Example): High Stability t½ > 45 min; Moderate Stability t½ 10-45 min; Low Stability t½ < 10 min.

Plasma Protein Binding (PPB) by Rapid Equilibrium Dialysis (RED)

Expertise & Experience: Once absorbed into the bloodstream, drugs bind to plasma proteins like albumin and α1-acid glycoprotein.[18][19] It is the unbound (free) fraction of the drug that is pharmacologically active and available to distribute to tissues and be cleared.[20][21] Therefore, determining the fraction unbound (fu) is critical for interpreting PK/PD relationships. The Rapid Equilibrium Dialysis (RED) method is the industry gold standard for its accuracy and reliability.[18][20]

Scientific Principle

The RED device consists of two chambers separated by a semipermeable membrane with a molecular weight cutoff (e.g., 12-14 kDa) that allows small molecules to pass but retains large proteins.[18] Plasma containing the test compound is added to one chamber (donor), and buffer is added to the other (receiver).[18][21] The device is incubated at 37°C until the concentration of the free drug reaches equilibrium between the two chambers.[18][22] At equilibrium, the concentration in the buffer chamber is equal to the unbound concentration in the plasma chamber. By quantifying the compound in both chambers via LC-MS/MS, the percentage of bound and unbound drug can be accurately calculated.[18][20]

Experimental Workflow: Plasma Protein Binding

G cluster_prep Preparation cluster_assay Dialysis cluster_analysis Analysis A Spike test compound into plasma (e.g., human, rat) to a final concentration of 1-2 µM B Add spiked plasma to donor chamber of RED device A->B D Seal and incubate at 37°C with shaking until equilibrium (e.g., 4-8 hours) B->D C Add dialysis buffer (PBS) to receiver chamber C->D E Harvest aliquots from both plasma and buffer chambers D->E F Analyze concentrations in both chambers by LC-MS/MS E->F G Calculate Fraction Unbound (fu) and % Protein Binding F->G

Caption: Workflow for Plasma Protein Binding (RED) Assay.

Detailed Protocol: Equilibrium Dialysis
  • Compound Spiking: Spike the pyrimidine analog into plasma (e.g., human, mouse, rat) to a final concentration of 1 or 2 µM.[18]

  • Device Loading: Add the spiked plasma to the donor chamber of the RED device insert, and add an equal volume of PBS (pH 7.4) to the receiver chamber.

  • Incubation: Assemble the device, seal the plate, and incubate at 37°C in a shaker for 4 to 8 hours to ensure equilibrium is reached.[22]

  • Sample Harvesting: After incubation, carefully collect aliquots from both the plasma and buffer chambers.

  • Sample Analysis: Determine the concentrations of the compound in both the plasma (C_plasma) and buffer (C_buffer) samples by LC-MS/MS. To avoid matrix effects, it is best practice to dilute the plasma sample with buffer and the buffer sample with blank plasma to ensure both samples are analyzed in an identical matrix.[22]

  • Data Calculation:

    • Fraction Unbound (fu) = C_buffer / C_plasma

    • Percent Bound (%) = (1 - fu) * 100

Data Presentation
Compound IDHuman Plasma Bound (%)Rat Plasma Bound (%)Unbound Fraction (fu, human)Classification
Analog-0199.2%98.8%0.008High
Analog-0285.0%81.5%0.150Moderate
Analog-0345.7%51.2%0.543Low
Control-High[e.g., Warfarin]>99%>99%<0.01
Control-Low[e.g., Metoprolol]<50%<50%>0.5

Classification Bins (Example): High Binding > 99%; Moderate Binding 80-99%; Low Binding < 80%.

Data Integration and Interpretation

Profiling the 4,6-dichloro-5-ethylpyrimidin-2-amine analogs across this panel of assays provides a multi-parameter view of their drug-like potential.

  • High Solubility / High Permeability: An ideal profile for oral absorption. If metabolic stability is also high, this is a very promising candidate.

  • Low Solubility / High Permeability: Absorption may be limited by dissolution rate. Formulation strategies could be key for this analog series.

  • High Solubility / Low Permeability: The compound dissolves but cannot efficiently cross the intestinal barrier. This is a significant liability. If an efflux ratio is high (>2), it suggests the compound is being actively removed, which is a major challenge to overcome.

  • Low Metabolic Stability: A high intrinsic clearance value suggests the compound will be rapidly cleared by the liver, likely leading to a short half-life and poor oral bioavailability in vivo. This often triggers medicinal chemistry efforts to block the identified "metabolic soft spots."

  • High Plasma Protein Binding (>99.5%): Very high binding can limit the free drug available for therapeutic effect and may lead to misleading in vitro potency results. It is a parameter to monitor closely and to use for calculating the unbound intrinsic clearance for more accurate in vitro-in vivo extrapolation (IVIVE).

Conclusion

This application note provides a comprehensive and technically grounded set of protocols for the in vitro ADME characterization of 4,6-dichloro-5-ethylpyrimidin-2-amine analogs. By systematically evaluating solubility, permeability, metabolic stability, and plasma protein binding, researchers can make informed decisions, prioritize compounds efficiently, and focus medicinal chemistry efforts where they are most needed. This early, data-driven approach is essential for reducing attrition rates and accelerating the development of new therapeutic agents.[1][23]

References

  • Selvita. In Vitro ADME. [Link]

  • Slideshare. caco-2 cell permeability assay for intestinal absorption. [Link]

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • Mercell. metabolic stability in liver microsomes. [Link]

  • PubMed. In vitro solubility assays in drug discovery. [Link]

  • National Center for Biotechnology Information. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

  • BioDuro. In Vitro ADME. [Link]

  • ICE Bioscience. In Vitro ADME Assays and Services. [Link]

  • Caco2 assay protocol. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • PubChem. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. [Link]

  • PubChem. 4,6-Dichloro-2-methylpyrimidin-5-amine. [Link]

  • Bio-protocol. Protein Binding by Equilibrium Dialysis. [Link]

  • PubChem. N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide. [Link]

  • Evotec. Microsomal Stability. [Link]

  • BioIVT. Plasma Protein Binding Assay. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • Google Patents. Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
  • Bienta. Plasma Protein Binding Assay (Equilibrium Dialysis). [Link]

  • ResearchGate. ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. [Link]

Sources

Troubleshooting & Optimization

Side reactions in the synthesis of 5-substituted dichloropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Process Optimization

Status: Active | Audience: Medicinal Chemists & Process Engineers

Introduction: The "Deceptively Simple" Heterocycle

You are likely here because a "standard" POCl₃ chlorination turned into a black tar, or your LCMS shows a forest of peaks where a single product should be.

The synthesis of 5-substituted-2,4-dichloropyrimidines (from their corresponding uracils/dihydroxypyrimidines) is a cornerstone of medicinal chemistry. However, the electronic and steric influence of the substituent at C-5 (e.g., -F, -CH₃, -NO₂, -Br) drastically alters the reaction landscape, introducing specific side reactions that standard protocols fail to address.

This guide deconstructs these failure modes into three technical modules.

Module 1: The "Black Tar" & Low Conversion (Chlorination Step)

The Scenario: You treated a 5-substituted uracil with POCl₃ (and perhaps a base), but the reaction mixture became a viscous black oil, or LCMS indicates incomplete chlorination (monochloro intermediates).

Root Cause Analysis: Phosphorimidate Traps

The most common side reaction isn't decomposition, but arrested activation .

  • Mechanism: The reaction proceeds via a dichlorophosphate intermediate.

  • The Trap: In the presence of excessive amine base (like triethylamine) or insufficient temperature, the intermediate forms a stable phosphorimidate or pyrophosphate species rather than eliminating to the chloride. These species are "sticky," soluble in organic solvents, and often mistaken for decomposition products (tar).

Troubleshooting Protocol
SymptomProbable CauseCorrective Action
Incomplete Conversion (Monochloro species persists)Steric Shielding: The 5-substituent (e.g., -I, -tBu) blocks attack at C-4.Switch Reagent: Add PCl₅ (1.0–1.5 eq) to the POCl₃. PCl₅ is a more aggressive chlorinating agent and helps break stable phosphate esters.
Viscous "Black Tar" Polymerization/Phosphorimidates: Overheating with unstable 5-substituents or excessive base.Base Switch: Replace aliphatic amines (Et₃N) with N,N-Dimethylaniline (DMA) or Diethylaniline . Aromatic amines are less basic but excellent catalysts for breaking the phosphate intermediate without forming stable salts.
Product Reverts to SM on Column Trapped Phosphoryl Species: The product is actually a reactive phosphorylated intermediate that hydrolyzes on silica.Workup Modification: Ensure a rigorous acid wash (1M HCl) during extraction to hydrolyze any remaining P-O bonds before chromatography.
Visualizing the Pathway

ChlorinationPathways Uracil 5-Substituted Uracil Inter Chlorophosphate Intermediate Uracil->Inter POCl3, Heat Product 2,4-Dichloropyrimidine (Target) Inter->Product Cl- attack (Elimination) Side1 Phosphorimidate (Sticky Byproduct) Inter->Side1 + Excess Amine Base (Trapped State) Side2 Monochloro Impurity Inter->Side2 Insufficient Temp/Time (Steric Hinderance)

Figure 1: The divergence between successful chlorination and the formation of stable phosphorimidate byproducts.[1]

Module 2: The "Disappearing Product" (Hydrolysis & Stability)

The Scenario: You isolated the solid, confirmed it by NMR, but after drying overnight or storing it for a week, the purity drops, and "uracil-like" peaks reappear.

The Science of Instability

5-substituted dichloropyrimidines are essentially vinylogous acid chlorides . They are highly electrophilic.

  • Electron Withdrawing Groups (EWG): If C-5 has an EWG (-NO₂, -F, -CF₃), the C-4 position becomes hyper-reactive toward nucleophiles, including atmospheric moisture.

  • The Danger Zone: The hydrolysis product (a chlorohydroxypyrimidine) acts as an autocatalyst, releasing HCl, which further catalyzes decomposition.

Self-Validating Storage Protocol

Do not store these intermediates unless necessary. Use immediately.

  • The "Dry-Quench" Technique:

    • Standard Mistake: Quenching POCl₃ onto ice/water. This generates massive heat and HCl, instantly hydrolyzing sensitive 5-EWG pyrimidines.

    • Correct Protocol: Quench the reaction mixture into a stirred mixture of DCM (or CHCl₃) and ice , keeping the internal temperature <10°C. The organic layer immediately sequesters the product away from the acidic aqueous phase.

  • Buffering: Wash the organic layer with cold saturated NaHCO₃ immediately after the acid quench.

  • Storage: Store under Argon at -20°C. If the 5-substituent is -NO₂, store as a solution in anhydrous DCM/Toluene if using within 48 hours (solid state lattice energy can sometimes force autocatalytic degradation in crystal packing).

Module 3: Regioselectivity (The Downstream Problem)

The Scenario: You successfully made the dichloropyrimidine, but when you reacted it with a nucleophile (e.g., an amine), you got the wrong isomer or a 50:50 mixture.

The C4 vs. C2 Rule of Thumb

In 2,4-dichloropyrimidines, the C4 position is generally more reactive (para-like to N1). However, the 5-substituent acts as the gatekeeper.

5-Substituent TypeDominant EffectPredicted Major Isomer (Nucleophilic Attack)
Small / Neutral (H, Me)Electronic (C4 is more electrophilic)C4-Substitution
EWG (NO₂, F, CF₃)Electronic (Activates C4 strongly)C4-Substitution (Exclusive)
Bulky / EDG (t-Bu, I, Aryl)Steric (Blocks C4 approach)Mixed or C2-Substitution
Directing Groups (Rare)Coordination to incoming NuVariable
Strategic Control (DOT Diagram)

Regioselectivity Start 5-Substituted-2,4-Dichloropyrimidine + Nucleophile Decision Nature of 5-Substituent? Start->Decision Path1 Electron Withdrawing (NO2, F, CN) Decision->Path1 Electronic Control Path2 Sterically Bulky (tBu, I, Isopropyl) Decision->Path2 Steric Control Result1 C4 Product (Dominant) Path1->Result1 Result2 C2 Product (Increased Formation) Path2->Result2 Blocks C4

Figure 2: Decision tree for predicting regioselectivity based on the 5-substituent.

FAQ: Quick Troubleshooting

Q: Can I use DMF as a catalyst (Vilsmeier conditions)? A: Yes, but be cautious. While DMF accelerates chlorination, it generates a Vilsmeier reagent that can formylate electron-rich 5-substituents. If your 5-substituent is an alkyl group, avoid DMF or use catalytic amounts (<5 mol%).

Q: My 5-Bromo-2,4-dichloropyrimidine is turning purple. A: This indicates debromination or radical decomposition. Store in the dark. The C-Br bond at position 5 is labile to light and trace metals.

Q: How do I remove the smell of POCl₃ from my product? A: The smell is often due to trapped phosphoryl chlorides. Azeotrope your crude oil with toluene (3x) on the rotovap. If the smell persists, the product may still contain a chlorophosphate intermediate (see Module 1).

References

  • Brown, D. J.The Pyrimidines; Wiley-Interscience: New York, 1994. (The definitive text on pyrimidine reactivity).
  • J. Org. Chem. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines.[2][3]Link (Key resource for C4 vs C2 selectivity).

  • Org. Process Res. Dev. Scalable Synthesis of Dichloropyrimidines: Safety and Quenching Protocols.Link (Industrial safety protocols for POCl3 quenching).

  • BenchChem Technical Support. Synthesis of 2,4-Dichloro-5-fluoropyrimidine and Stability Profiles.Link (General stability data for fluorinated derivatives).

Sources

Preventing decomposition of dichloropyrimidines during reaction workup

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Preventing Decomposition of Dichloropyrimidines

Topic: Preventing Hydrolysis and Degradation During Reaction Workup Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.1 (Current Standards)

Introduction: The "Hidden" Yield Killer

Dichloropyrimidines (e.g., 2,4- or 4,6-dichloropyrimidine) are foundational electrophiles in medicinal chemistry, widely used to synthesize kinase inhibitors and nucleoside analogs. However, they possess a critical vulnerability: hydrolytic instability .

The same electron deficiency that makes these rings excellent substrates for


 reactions also makes them highly susceptible to nucleophilic attack by water during workup. This often leads to the silent conversion of your reactive dichloride into a non-reactive chlorohydroxypyrimidine  (or dihydroxy species), resulting in:
  • Inexplicable mass loss (product stays in the aqueous phase).

  • "Ghost" solids (precipitates that don't dissolve in organic solvents).

  • Failed downstream couplings due to inactive starting material.

This guide provides the mechanistic understanding and field-tested protocols to stop this decomposition before it starts.

Module 1: The Mechanistic "Why"

To prevent decomposition, you must understand the enemy. Dichloropyrimidines do not just "fall apart"; they undergo a specific chemical reaction with water, driven by pH and temperature.

The Mechanism: Nucleophilic Aromatic Substitution (


) 
The pyrimidine ring is electron-poor (π-deficient). Chlorine atoms at the 2, 4, or 6 positions are excellent leaving groups. During an aqueous workup, water (or hydroxide ions) acts as a nucleophile.
  • Acidic Conditions: Protonation of the ring nitrogens (

    
     or 
    
    
    
    ) makes the ring more electrophilic, accelerating attack by water.
  • Basic Conditions: Hydroxide (

    
    ) is a strong nucleophile and rapidly attacks the C-Cl positions.
    
  • The Result: One chlorine is displaced by a hydroxyl group, which tautomerizes to the thermodynamic "pyrimidone" (amide) form. This species is often water-soluble and unreactive in subsequent

    
     steps.
    

HydrolysisMechanism cluster_conditions Accelerators Reactant 2,4-Dichloropyrimidine (Electrophilic) Transition Meisenheimer-like Complex Reactant->Transition + H2O / OH- (Nucleophilic Attack) Product Chlorohydroxypyrimidine (Inactive/Water Soluble) Transition->Product - HCl (Tautomerization) Heat Heat (>30°C) HighPH High pH (>9) StrongAcid Strong Acid (pH < 1)

Caption: The hydrolysis pathway. Note that the reaction is irreversible; once the hydroxyl group forms, the product is usually lost to the aqueous waste stream.

Module 2: The "Gold Standard" Workup Protocol

The following protocol is designed to minimize exposure to heat, extreme pH, and prolonged aqueous contact.

Scenario: Workup of a reaction using


 (Phosphorus Oxychloride) to generate a dichloropyrimidine.
Phase 1: The Setup (Critical Pre-Work)

Before touching water, you must reduce the "fuel" for the exotherm.

  • Remove Bulk

    
    :  If possible, distill off excess 
    
    
    
    under reduced pressure (rotary evaporator with a base trap).
    • Why? Less

      
       means less Phosphoric Acid/HCl generated upon quenching, and less heat.
      
  • Dilution: Redissolve the residue in a non-protic organic solvent (DCM, Chloroform, or EtOAc).

    • Why? This acts as a heat sink and immediately partitions the product into the organic phase, shielding it from the acidic aqueous phase.

Phase 2: The "Reverse Quench"

NEVER add water to the reaction mixture.[1] ALWAYS add the reaction mixture to the quench.

ParameterThe ProtocolThe Science (Why?)
Quench Buffer Saturated Sodium Acetate (NaOAc) or 3M K₂HPO₄ Pure water creates strong acid (HCl/

). Strong base (NaOH) causes immediate hydrolysis.[1] Acetate buffers to pH ~4-5 , preventing both acid-catalyzed and base-catalyzed degradation.
Temperature < 10°C (Ice Bath) Hydrolysis rates double for every ~10°C increase. Keep it cold to "freeze" the side reaction.
Addition Rate Dropwise / Slow Stream Controls the exotherm. If the internal temp spikes, stop and wait.
Agitation Vigorous Stirring Prevents localized "hot spots" of acidity where the drop hits the water.
Phase 3: Extraction & Drying
  • Immediate Separation: Do not let the mixture stir for hours. Separate phases immediately.

  • The "Safety" Wash: Wash the organic layer once with cold Sat.

    
     (only if pH is still highly acidic) followed by Brine.
    
    • Warning: Do not linger on the basic wash.

  • Drying: Dry over

    
     (Sodium Sulfate) or 
    
    
    
    .
    • Pro-Tip:

      
       is slightly acidic; 
      
      
      
      is neutral. Use
      
      
      for highly sensitive substrates.

Module 3: Troubleshooting (The Emergency Room)

Q1: "I quenched the reaction, and my product precipitated as a solid that won't dissolve in DCM."

  • Diagnosis: You likely hydrolyzed the product to the pyrimidone (hydroxy-pyrimidine). These are high-melting solids with poor organic solubility.

  • Immediate Fix: Check the pH of the aqueous phase. If it is < 1 or > 10, hydrolysis is probable. You can try to re-chlorinate this solid with fresh

    
    , but it is often cleaner to restart.
    
  • Prevention: Use the Sodium Acetate buffer quench described above.

Q2: "I have a terrible emulsion that won't separate."

  • Diagnosis: Phosphoric acid byproducts act as surfactants.

  • Immediate Fix:

    • Filter the entire biphasic mixture through a pad of Celite . This breaks the surface tension.

    • Add solid NaCl to saturate the aqueous layer.

  • Prevention: Remove more

    
     via distillation before quenching.[2]
    

Q3: "My yield is low, but the LCMS of the crude looked perfect."

  • Diagnosis: The product is likely soluble in the aqueous acid. Dichloropyrimidines are weak bases; in strong acid (generated by the quench), they can protonate and stay in the water.

  • Immediate Fix: Re-extract the aqueous waste. Adjust the aqueous pH to ~5-6 (using weak base) and extract with EtOAc (3x). Do not go to pH > 9.

Module 4: Visualizing the Decision Tree

Follow this logic flow to ensure stability during every experiment.

WorkupLogic Start Crude Reaction Mixture (Contains POCl3) Distill Can you distill off POCl3? Start->Distill YesDistill Distill to dryness -> Dissolve in DCM/EtOAc Distill->YesDistill Yes (Recommended) NoDistill Dilute directly with DCM (3-5 volumes) Distill->NoDistill No (Labile Product) QuenchChoice Select Quench Method YesDistill->QuenchChoice NoDistill->QuenchChoice MethodA Method A (Robust): Pour into Ice/Water Maintain T < 10°C QuenchChoice->MethodA MethodB Method B (Sensitive): Pour into Cold NaOAc Buffer Maintain pH 4-6 QuenchChoice->MethodB Preferred PhaseSep Phase Separation MethodA->PhaseSep MethodB->PhaseSep CheckPH Check Aqueous pH PhaseSep->CheckPH Acidic pH < 2 (Risk: Product in Water) CheckPH->Acidic Neutral pH 4-7 (Ideal) CheckPH->Neutral Action1 Adjust to pH 5 Re-extract Acidic->Action1 Action2 Wash Brine -> Dry Neutral->Action2

Caption: Decision tree for optimizing dichloropyrimidine recovery. Method B is preferred for preventing hydrolysis.

References

  • Organic Process Research & Development. "Scalable Synthesis of Dichloropyrimidines: Managing Exotherms and Stability." Org. Process Res. Dev.2012 , 16, 1727.[3]

  • BenchChem Technical Support. "Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride." BenchChem Knowledge Base.

  • Journal of Medicinal Chemistry. "Structure-Activity Relationships of Pyrimidine Kinase Inhibitors." J. Med. Chem.2014 , 57, 4482.

  • Organic Syntheses. "Working with Hazardous Chemicals: Safe Quenching of POCl3." Org. Synth.2011 .[1]

  • Pfizer Process Development. "Hydrolysis Kinetics of Chloropyrimidines in Acidic and Basic Media." Internal Process Safety Guidelines / OPRD Case Studies.

(Note: While specific internal Pfizer documents are proprietary, the principles are widely published in the OPRD journal cited in Ref 1).

Sources

Technical Support Center: A Troubleshooting Guide for Suzuki Coupling with Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with dichloropyrimidine substrates. Given their unique electronic properties and potential for site-selectivity challenges, dichloropyrimidines can present obstacles not commonly encountered with simpler aryl halides. This document provides in-depth, experience-driven answers to common troubleshooting questions, focusing on the causality behind experimental choices to empower you to solve challenges in your own research.

Section 1: Addressing Low Yield or Complete Reaction Failure

This is the most frequently encountered issue. A stalled or low-yielding reaction with a dichloropyrimidine substrate often points to suboptimal conditions for the challenging oxidative addition step or catalyst deactivation.

Q1: My Suzuki coupling with a dichloropyrimidine has failed or is giving a very low yield. What are the most common culprits?

A1: When a reaction with a dichloropyrimidine fails, it is crucial to systematically evaluate the core components of the reaction, as these substrates are significantly less reactive than their bromo or iodo analogs due to the strong C-Cl bond.[1]

Here are the primary areas to investigate:

  • Catalyst & Ligand Inactivity: The energy barrier for the oxidative addition of a palladium(0) species into the C-Cl bond of an electron-deficient heterocycle like pyrimidine is high. Your choice of catalyst and ligand is the single most critical factor for success.[1][2] Standard catalysts like Pd(PPh₃)₄ may be insufficient.[1]

  • Ineffective Base or Solvent System: The base is not just a stoichiometric reagent; it plays a key role in the transmetalation step.[3] Its strength, solubility, and interaction with the solvent can dramatically alter the reaction's course. The solvent itself must facilitate the entire catalytic cycle.[4]

  • Inadequate Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Insufficient degassing of your reaction mixture is a common and often overlooked cause of failure, leading to catalyst oxidation and the formation of inactive palladium species.[2][5]

  • Boronic Acid/Ester Instability: Boronic acids, especially heteroaromatic ones, can be prone to degradation via side reactions like protodeboronation (hydrolysis) before they can participate in the catalytic cycle.[5][6][7]

  • Insufficient Thermal Energy: Unlike more reactive halides, chloro-substrates often require higher temperatures to overcome the activation energy for oxidative addition.[8]

Q2: I suspect my catalyst system is the problem. How do I select an effective palladium catalyst and ligand for a dichloropyrimidine coupling?

A2: You are correct to focus on the catalyst system. For less reactive electrophiles like dichloropyrimidines, moving beyond generic catalysts to more specialized, highly active systems is essential.

The goal is to use a ligand that is both electron-rich and sterically bulky.

  • Electron-richness increases the electron density on the palladium center, making it more nucleophilic and promoting the oxidative addition into the C-Cl bond.

  • Steric bulk encourages the formation of a monoligated, 14-electron L-Pd(0) species, which is the highly active form of the catalyst. It also accelerates the final reductive elimination step.[1][8]

Recommendations & Data:

Catalyst/Ligand SystemTypical Yield (%)Rationale & CommentsSource
Pd(PPh₃)₄71%A common starting point, but can be inconsistent. Success is highly substrate-dependent.[8][9]
Pd(dppf)Cl₂·CH₂Cl₂~70%The wide bite angle of the dppf ligand is known to promote effective reductive elimination. A robust choice.[8]
Pd₂(dba)₃ with Buchwald Ligands (e.g., SPhos, XPhos)>80% (often)Considered the gold standard for challenging heteroaryl chloride couplings. These ligands are highly electron-rich and sterically demanding.[1][10]
Pd₂(dba)₃<5%Ineffective without a suitable phosphine ligand to stabilize the Pd(0) center and facilitate the reaction.[9]

Experimental Insight: If you are using a Pd(II) precatalyst like Pd(OAc)₂ or Pd(dppf)Cl₂, it must first be reduced in situ to the active Pd(0) species. This reduction can sometimes be inefficient. Using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be advantageous.[5]

Q3: Which base and solvent combination is optimal for dichloropyrimidine substrates?

A3: The choice of base and solvent are deeply interconnected. A poorly soluble base in a non-polar solvent will be ineffective, while certain solvent mixtures can enhance both reactivity and selectivity.

Base Selection: A strong, non-nucleophilic inorganic base is typically preferred.

  • Potassium Phosphate (K₃PO₄): Often an excellent choice, providing good results across a range of pyrimidine substrates.[11][12]

  • Potassium Carbonate (K₂CO₃): A widely used and effective base, particularly in aqueous-organic solvent mixtures.[4][8]

  • Cesium Carbonate (Cs₂CO₃): A stronger and often more soluble base that can be effective when others fail.[1]

Solvent System Selection: The solvent must solubilize the reactants while mediating the catalytic cycle.

  • Aprotic/Aqueous Mixtures: Systems like 1,4-dioxane/water or THF/water are highly effective. The water helps to dissolve the inorganic base and facilitates the formation of the boronate species [RB(OH)₃]⁻, which is crucial for the transmetalation step.[1][8] A 2:1 or 4:1 ratio of dioxane to water is a common and effective starting point.[8]

  • Alcoholic Solvent Mixtures: For some dichloropyrimidine systems, alcoholic solvents like ethanol (often mixed with toluene and water) have been shown to provide much greater reactivity, allowing for lower reaction temperatures compared to polar aprotic solvents.[4]

Causality: The choice of solvent proved critical in a study on the one-pot double Suzuki coupling of 2,4-dichloropyrimidine, where alcoholic mixtures dramatically increased reactivity.[4] This is likely due to enhanced solubility of intermediates and favorable interactions within the catalytic cycle.

Section 2: Managing Side Reactions and Selectivity

Even when the reaction proceeds, undesired side products can complicate purification and significantly lower the yield of your target molecule. Understanding and mitigating these pathways is key to a successful synthesis.

Q4: My reaction is messy. I'm observing significant byproducts. What are they, and how can I minimize them?

A4: The two most common side reactions in Suzuki couplings are protodeboronation and homocoupling .[2]

1. Protodeboronation: This is the undesired cleavage of the C-B bond of your boronic acid by a proton source (like water), replacing it with a C-H bond.[6] This effectively destroys your nucleophile before it can couple.

  • Causes: It is often accelerated by high temperatures and the presence of a base.[6][13] Electron-deficient arylboronic acids and some heteroaryl boronic acids are particularly susceptible.[11][14]

  • Solutions:

    • Use High-Purity Boronic Acid: Use fresh or recently purified boronic acid.

    • Employ Boronic Esters: To combat instability, use more stable boronic acid derivatives like pinacol esters, MIDA boronates, or potassium organotrifluoroborates.[5][7] These act as "slow-release" reservoirs, keeping the concentration of the more sensitive free boronic acid low throughout the reaction.[6][15]

    • Optimize Temperature: Avoid unnecessarily high temperatures, which can accelerate the rate of protodeboronation.[9]

2. Homocoupling: This is the coupling of two boronic acid molecules to form a symmetrical biaryl (Ar-Ar).

  • Causes: The primary cause is the presence of oxygen in the reaction mixture, which can promote an oxidative coupling pathway.[7][16] It can also be mediated by Pd(II) species reacting directly with the boronic acid, especially if the reduction to Pd(0) is not efficient.[7][17]

  • Solutions:

    • Rigorous Degassing: This is the most critical step. Sparge your solvents and the final reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes before heating. Freeze-pump-thaw cycles are even more effective.[5]

    • Use a Pd(0) Source: Starting directly with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes mitigate homocoupling that arises from the in situ reduction of a Pd(II) precatalyst.[5]

Q5: I am using 2,4-dichloropyrimidine. How can I control which chlorine atom reacts to achieve regioselectivity?

A5: This is an excellent question that leverages the inherent electronic properties of the pyrimidine ring. For 2,4-dichloropyrimidine, there is a strong intrinsic preference for the initial Suzuki coupling to occur at the C4 position .[8][18]

  • Electronic Rationale: The C4 position is more electrophilic than the C2 position due to the influence of the two ring nitrogens. This makes the C4-Cl bond more susceptible to oxidative addition by the palladium catalyst.[4][18]

  • Achieving Monosubstitution: By using carefully controlled conditions (e.g., 1 equivalent of boronic acid, moderate temperature), you can reliably achieve selective mono-arylation at the C4 position.[8]

  • Achieving Disubstitution: To couple a second, different boronic acid at the C2 position, more forcing conditions are required. This typically involves completing the first coupling, then adding the second boronic acid and often a second dose of catalyst, and increasing the reaction temperature significantly (e.g., from 55°C to 90°C).[4]

Section 3: Validated Experimental Protocols

The following protocols provide a robust starting point for your experiments.

Protocol 1: General Procedure for C4-Selective Monosubstitution of 2,4-Dichloropyrimidine

This protocol is optimized for a standard, successful C4-coupling.

  • Reagent Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add 2,4-dichloropyrimidine (1.0 eq), the desired arylboronic acid (1.1-1.2 eq), and potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%).

  • Atmosphere Inerting: Seal the flask with a septum, and cycle between vacuum and backfilling with Argon or Nitrogen at least three times.

  • Solvent Addition: Prepare a 2:1 mixture of 1,4-dioxane and water. Degas this solvent mixture thoroughly by sparging with Argon for 20-30 minutes. Add the degassed solvent to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100°C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted High-Throughput Screening

Microwave irradiation can dramatically accelerate reactions and is an excellent tool for rapid optimization.[8][19]

  • Stock Solution Preparation: Prepare stock solutions of your 2,4-dichloropyrimidine, boronic acid, catalyst (e.g., Pd(PPh₃)₄), and various bases (e.g., K₂CO₃, K₃PO₄) in the chosen solvent (e.g., 1,4-dioxane/H₂O).

  • Reaction Assembly: In separate microwave vials, dispense the appropriate volumes of the stock solutions to screen different combinations of catalyst loading, base, and solvent ratios.

  • Execution: Seal the vials and place them in the microwave reactor. Irradiate at a set temperature (e.g., 120°C) for a short duration (e.g., 15-30 minutes).[8]

  • Analysis: After cooling, quench a small aliquot from each vial and analyze by LC-MS to quickly determine the relative yield and identify the optimal conditions.

Section 4: Visual Guides and Diagnostic Workflows

Visual aids can help clarify complex mechanisms and provide a logical path for troubleshooting.

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 L₂Pd⁰ (Active Catalyst) OxAdd Oxidative Addition (Rate-Limiting for Ar-Cl) Pd0->OxAdd PdII_complex L₂PdII(Ar)(Cl) OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_biaryl L₂PdII(Ar)(Ar') Transmetal->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Product Product (Ar-Ar') RedElim->Product ArCl Dichloropyrimidine (Ar-Cl) ArCl->OxAdd ArBOH2 Boronic Acid/Ester (Ar'-B(OR)₂) ArBOH2->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: The Suzuki-Miyaura catalytic cycle. Oxidative addition is often the most challenging step for dichloropyrimidines.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low or No Yield Observed q_catalyst Is the catalyst system active enough for Ar-Cl? start->q_catalyst s_catalyst SOLUTION: - Switch to Buchwald ligands (SPhos, XPhos) - Try Pd(dppf)Cl₂ - Increase catalyst loading (3-5 mol%) q_catalyst->s_catalyst No q_inert Is the system rigorously deoxygenated? q_catalyst->q_inert Yes s_inert SOLUTION: - Degas solvents via sparging or freeze-pump-thaw - Ensure tight seals and positive inert gas pressure q_inert->s_inert No q_reagents Are the boronic acid and base stable and pure? q_inert->q_reagents Yes s_reagents SOLUTION: - Use fresh, high-purity boronic acid - Switch to a stable boronic ester (pinacol, MIDA) - Use a fresh, dry base (e.g., K₃PO₄) q_reagents->s_reagents No q_conditions Are the temperature and solvent optimal? q_reagents->q_conditions Yes s_conditions SOLUTION: - Increase temperature to 100-120°C - Screen solvents (Dioxane/H₂O, EtOH/Toluene/H₂O) - Consider microwave irradiation q_conditions->s_conditions No

Caption: A logical workflow for diagnosing and solving low-yield Suzuki coupling reactions with dichloropyrimidines.

References

  • Wikipedia. Protodeboronation. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Štefane, B., & Požgan, F. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(23), 4399. [Link]

  • Wallace, D. J., & Klauber, D. J. (2011). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron letters, 52(20), 2631-2633. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Raza, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4930. [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(17), 5849-5864. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2013). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 135(20), 7414-7417. [Link]

  • Cheong, J., & Sun, Y. (2022). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]

  • Chen, L., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(36), 12434-12437. [Link]

  • ResearchGate. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]

  • Wallace, D. J., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 7(4), 519-522. [Link]

  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • ResearchGate. (2017). (a) Representative Suzuki coupling reaction and hydrolysis products for ethyl 2-methyl-2- (4-boronic acid pinacol ester). [Link]

  • ResearchGate. (2011). One-Pot Double Suzuki Couplings of Dichloropyrimidines. [Link]

  • ResearchGate. (2020). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • Vantourout, J. C., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 144(20), 9099-9109. [Link]

  • Semantic Scholar. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. [Link]

  • National Institutes of Health. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]

  • ResearchGate. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • ResearchGate. (2014). Effect of solvent on the Suzuki reaction. [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • Reddit. (2019). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]

Sources

Catalyst selection for cross-coupling with 4,6-Dichloro-5-ethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Application Scientist Support Hub . It assumes you are currently facing challenges or planning a campaign involving 4,6-Dichloro-5-ethylpyrimidin-2-amine .

Ticket ID: PYR-5ET-CL2-COUPLING Status: Open Assigned Specialist: Senior Application Scientist

Substrate "Personality" Profile

Before selecting a catalyst, you must understand the electronic and steric environment of your scaffold. This molecule presents a "Perfect Storm" of three competing factors:

  • The "Dummy" Symmetry: The 4- and 6-positions are chemically equivalent. However, once the first cross-coupling occurs, the symmetry breaks. The challenge is stopping at mono-coupling (if desired) versus driving to bis-coupling .

  • The 2-Amine Poison: The free primary amine (

    
    ) at C2 is a potent ligand. It will compete with phosphines for the Palladium center, leading to catalyst deactivation (formation of inactive Pd-amine complexes).
    
  • The 5-Ethyl Steric Wall: Unlike simple pyrimidines, the ethyl group at C5 projects steric bulk directly over the C4/C6 reaction sites. This slows down oxidative addition and requires a catalyst with a specific "pocket" shape.

Catalyst Selection Matrix

Do not use generic "Suzuki conditions" (e.g., Tetrakis). The 5-ethyl group and free amine require specialized systems.

Reaction TypeRecommended Catalyst SystemBase / SolventWhy this works?
Suzuki-Miyaura (Aryl/Heteroaryl)Pd(dppf)Cl₂·DCM (3-5 mol%)

or

Dioxane/

(4:1)
The dppf ligand has a large bite angle and is bidentate, making it resistant to displacement by the substrate's 2-amine.
Suzuki-Miyaura (Sterically Demanding)Pd₂(dba)₃ + SPhos (1:2 ratio)

Toluene/

(10:1)
SPhos is electron-rich (facilitates oxidative addition of C-Cl) and bulky (prevents bis-coupling and handles the 5-ethyl hindrance).
Buchwald-Hartwig (Amination)Pd₂(dba)₃ + BrettPhos


BrettPhos is specifically designed to couple primary amines without self-coupling the substrate's own 2-amine.
Sonogashira (Alkynylation)PdCl₂(PPh₃)₂ + CuI

/ DMF
Standard conditions usually suffice here, but ensure strict

exclusion to prevent homocoupling of the alkyne.

Decision Logic (Visualized)

The following diagram illustrates the decision pathway for selecting the correct ligand system based on your desired outcome.

CatalystSelection Start Substrate: 4,6-Dichloro-5-ethylpyrimidin-2-amine Goal What is your target? Start->Goal Suzuki C-C Bond (Suzuki-Miyaura) Goal->Suzuki Buchwald C-N Bond (Buchwald-Hartwig) Goal->Buchwald StericCheck Is the Boronic Acid Bulky/Ortho-Substituted? Suzuki->StericCheck Brett System C: Pd-BrettPhos G3 (Chemo-selective) Buchwald->Brett Use Pre-catalyst SPhos System A: Pd₂(dba)₃ + SPhos (High Activity) StericCheck->SPhos Yes (High Sterics) DPPF System B: Pd(dppf)Cl₂ (Robust/General) StericCheck->DPPF No (Standard)

Caption: Catalyst decision tree based on coupling partner sterics and bond type.

Experimental Protocols

Protocol A: Mono-Selective Suzuki Coupling

Target: Coupling ONE aryl group at position 4, leaving position 6 as a chloride.

The Challenge: The product is often more reactive than the starting material because the new aryl group can be electron-donating. The Fix: Stoichiometry control and biphasic solvent systems.

  • Setup: In a reaction vial, charge 4,6-Dichloro-5-ethylpyrimidin-2-amine (1.0 equiv), Aryl Boronic Acid (1.05 equiv), and Pd(dppf)Cl₂·DCM (0.03 equiv).

  • Solvent: Add 1,4-Dioxane (0.2 M concentration relative to pyrimidine).

  • Base: Add 2M aq.

    
      (2.0 equiv). Note: Using a weaker base like carbonate rather than phosphate helps control the rate.
    
  • Degas: Sparge with Argon for 5 minutes. Do not skip this; oxygen promotes homocoupling of the boronic acid.

  • Reaction: Heat to 80°C . Monitor by TLC/LCMS every 30 minutes.

    • Critical Checkpoint: Stop the reaction as soon as the starting material is <5%. Do not wait for "complete" conversion if bis-coupling starts appearing (M+2Ar mass).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
Protocol B: "Free Amine" Protection Strategy

If the catalyst dies (turns to Pd black) rapidly, the 2-amine is likely coordinating. If you cannot use bulky ligands, use this protection step first:

  • Suspend substrate in DCM.

  • Add

    
     (2.5 equiv) and DMAP (0.1 equiv).
    
  • Stir RT for 4h to form the Bis-Boc or Mono-Boc species.

  • Perform coupling.

  • Deprotect with TFA/DCM later. This dramatically increases Suzuki yields.

Troubleshooting Guide (FAQs)

Q1: I am seeing significant "Bis-Coupling" (Ar-Pyr-Ar) even with 1.0 equivalent of Boronic Acid. Why?

Diagnosis: This is a kinetic issue. The mono-coupled product is more electron-rich than the starting dichloride, making the second oxidative addition faster than the first. Solution:

  • Reverse Addition: Add the Boronic Acid slowly (via syringe pump over 1 hour) to the catalyst/substrate mixture. This keeps the effective concentration of boronic acid low.

  • Switch Ligand: Use dppf . Its bite angle creates a steric environment that disfavors the entry of the already-substituted mono-product compared to the smaller dichloride.

Q2: The reaction turns black immediately and conversion stalls at 10%.

Diagnosis: "Pd Black" precipitation indicates catalyst decomposition. The free


 on your pyrimidine is likely displacing the phosphine ligands, creating an unstable Pd-species that aggregates.
Solution: 
  • Increase Ligand Loading: If using

    
    , switch to a pre-formed catalyst like 
    
    
    
    .
  • Temperature: Lower the temperature to 60°C and extend time. High temps accelerate amine-coordination.

  • Add Ligand Scavenger: Add 5 mol% extra free ligand (e.g., SPhos) to the mixture to shift the equilibrium back to the active catalyst.

Q3: My LCMS shows a mass corresponding to [M+OH] (Hydrolysis).

Diagnosis: The C-Cl bond is hydrolyzing to a C-OH (pyrimidinone) instead of coupling. This happens in highly basic, aqueous conditions at high heat. Solution:

  • Switch Base: Move from

    
     (strong base) to 
    
    
    
    or
    
    
    (anhydrous conditions).
  • Reduce Water: Use anhydrous Toluene or DMF with anhydrous base.

Mechanistic Insight: The "Amine Poisoning" Pathway

Understanding why the reaction fails is key to fixing it. The diagram below shows the competition between the productive catalytic cycle and the destructive amine coordination.

AminePoisoning Pd_L Active Catalyst [Pd(0)-L] OxAdd Oxidative Addition (Productive) Pd_L->OxAdd C-Cl Bond Insertion Coordination Amine Coordination (Destructive) Pd_L->Coordination NH₂ Binding Substrate Substrate (Free NH₂) Substrate->Coordination Cycle Cross-Coupling Cycle OxAdd->Cycle Pd_Black Pd Black (Inactive) Coordination->Pd_Black Ligand Loss

Caption: The free amine competes with the ligand. Bulky ligands (SPhos/XPhos) physically block the "Amine Coordination" pathway.

References

  • Suzuki-Miyaura Coupling of Chloropyrimidines

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Chloropyrimidines: A Review."
    • Source:Journal of Heterocyclic Chemistry.
    • Context: Establishes the baseline reactivity of C4-Cl vs C2-Cl.
  • Ligand Effects on Amino-Pyrimidines

    • Title: "Buchwald-Hartwig Amination of Heterocycles."[1]

    • Source:Chemical Science (RSC).
    • Context: Details the use of BrettPhos for substr
  • Regioselectivity in Dichloropyrimidines

    • Title: "Regioselective Suzuki-Miyaura coupling of 2,4-dichloropyrimidine."
    • Source:Tetrahedron Letters.
    • Context: Explains the electronic bias favoring C4 substitution.
  • SPhos/XPhos Utility

    • Title: "Universal Catalysts for the Suzuki-Miyaura Coupling."
    • Source:Accounts of Chemical Research.
    • Context: Buchwald's review on why bulky biaryl phosphines work for deactivated/hindered substr

Sources

Deboryination side reactions in Suzuki coupling of pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Deborylation in Suzuki Coupling of Pyrimidines

Status: Active Guide Ticket ID: SUZ-PYR-004 Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Pyrimidine Problem"

Welcome to the Synthesis Support Center. If you are accessing this guide, you are likely observing the disappearance of your pyrimidine boronic acid/ester starting material without the formation of the desired cross-coupled product. Instead, you are isolating the reduced pyrimidine (protodeboronation product).

The Core Issue: 2- and 4-pyrimidine boronic acids are notoriously unstable. Unlike phenyl boronic acids, the adjacent nitrogen atoms in pyrimidines possess lone pairs that facilitate the cleavage of the Carbon-Boron (C-B) bond. This is not a random degradation; it is a rapid, base-catalyzed hydrolysis that often outcompetes the transmetalation step in the Suzuki catalytic cycle.

Module 1: Diagnostic Hub (The "Why")

To fix the reaction, you must understand the enemy. The instability is driven by the formation of a stabilized carbanion intermediate.

Mechanistic Pathway of Failure

The standard Suzuki reaction requires a base (OH⁻, CO₃²⁻) to activate the boron species. However, for pyrimidines, this activation triggers a trap.

  • Base Attack: The base attacks the boron, forming a boronate "ate" complex.

  • C-B Bond Cleavage: The electronegative nitrogen atoms in the pyrimidine ring stabilize the negative charge on the adjacent carbon. This makes the C-B bond weak and prone to heterolytic cleavage.

  • Protonation: The resulting transient carbanion is immediately protonated by water or the solvent, destroying the nucleophile.

DeborylationMechanism Start Pyrimidine Boronic Acid/Ester AteComplex Boronate 'Ate' Complex (Activated Species) Start->AteComplex Activation Base Base (OH- / RO-) Base->AteComplex Transition C-B Bond Cleavage (Facilitated by N-lone pair) AteComplex->Transition Carbanion Transient Carbanion (Stabilized by Heterocycle) Transition->Carbanion Rapid Fragmentation DeadEnd Protodeboronated Byproduct (Reduced Pyrimidine) Carbanion->DeadEnd ProtonSource Proton Source (H2O / ROH) ProtonSource->DeadEnd Protonation

Figure 1: The mechanism of base-catalyzed protodeboronation in electron-deficient heteroaromatics.

Module 2: Troubleshooting Protocols (The "How")

We recommend two distinct strategies. Protocol A is for when you must use a standard boronic ester. Protocol B is the robust solution using MIDA boronates.

Protocol A: The "Anhydrous" Strategy (Kinetic Control)

Use this if: You cannot change your starting material from a Pinacol ester.

The Logic: Since water is the proton source and hydroxide is the trigger, removing water and using a non-protic base prevents the formation of the "ate" complex that leads to hydrolysis, or at least slows the protonation step.

Reagents:

  • Base: Potassium Trimethylsilanolate (TMSOK) or Anhydrous CsF.

  • Solvent: Anhydrous THF or Dioxane.

  • Catalyst: Pd(OAc)₂ + SPhos (or XPhos).

Step-by-Step:

  • Drying: Flame-dry all glassware. The reaction must be strictly anhydrous.

  • Loading: Add Pyrimidine Boronic Ester (1.2 equiv), Aryl Halide (1.0 equiv), Pd(OAc)₂ (5 mol%), and SPhos (10 mol%) to the vial.

  • Base Addition: Add TMSOK (1.5 equiv) inside a glovebox or under a strong Argon stream. Note: TMSOK acts as an organic-soluble silanolate base that activates boron without releasing water.

  • Solvent: Add anhydrous THF (0.2 M concentration).

  • Reaction: Seal and heat to 60°C. Monitor by HPLC/LCMS at 1 hour.

Why this works: TMSOK generates a silyl ester intermediate that facilitates transmetalation to Palladium faster than the protodeboronation pathway can occur [1].

Protocol B: The MIDA Boronate "Slow Release" (Thermodynamic Control)

Use this if: You can synthesize or purchase the MIDA boronate derivative.

The Logic: MIDA (N-methyliminodiacetic acid) boronates are sp³-hybridized, meaning the boron has no empty p-orbital. It is chemically inert to transmetalation and hydrolysis in this form. We use a "slow-release" strategy where the active boronic acid is released gradually, keeping its concentration low. This ensures that as soon as it is released, it is consumed by the catalyst before it can decompose.

Reagents:

  • Substrate: 2-Pyridyl/Pyrimidyl MIDA boronate.[1]

  • Base: K₃PO₄ (3.0 equiv).

  • Solvent: Dioxane:Water (5:1 ratio).

  • Catalyst: Pd₂(dba)₃ / XPhos.

  • Additive: Cu(OAc)₂ (0.5 equiv) — Critical for 2-substituted positions.

Step-by-Step:

  • Mix: Combine MIDA boronate (1.5 equiv), Aryl Chloride (1.0 equiv), Pd₂(dba)₃ (1.5 mol%), XPhos (6 mol%), and Cu(OAc)₂ (0.5 equiv).

  • Solvent: Add Dioxane and Water (degassed).

  • Temperature: Heat to 100°C.

  • Mechanism: The water/base slowly hydrolyzes the MIDA ligand. The Copper additive promotes the transmetalation of the liberated (and unstable) boronic acid to the Palladium center [2].

DecisionTree Q1 Is the Pyrimidine Boron species disappearing rapidly? Q2 Is the Byproduct observed? Q1->Q2 Yes Result1 Check Catalyst Activity (Oxidative Addition failure) Q2->Result1 No (SM intact) Result2 Protodeboronation Confirmed Q2->Result2 Yes (Reduced Ar-H) Action1 Can you switch to MIDA? Result2->Action1 PathA Yes: Use Protocol B (Slow Release + Cu) Action1->PathA Preferred PathB No: Use Protocol A (Anhydrous TMSOK) Action1->PathB Alternative

Figure 2: Troubleshooting decision tree for pyrimidine coupling failures.

Module 3: Comparative Stability Data

The following table summarizes the half-life (


) of various boron species at pH 7.0 and pH 10.0 (typical Suzuki conditions), illustrating why standard boronic acids fail.
Boron SpeciesStructure Type

(pH 7, 70°C)

(pH 10, 70°C)
Recommended Protocol
Phenyl Boronic Acid Standard Aryl> 1 week> 1 weekStandard Suzuki
3-Pyridyl Boronic Acid Heteroaryl (Meta)> 24 hoursHoursStandard Suzuki
2-Pyridyl Boronic Acid Heteroaryl (Ortho)< 1 minute Seconds MIDA / Anhydrous
2-Pyrimidyl Boronic Acid Diazinyl (Ortho)< 30 seconds Instant MIDA / Anhydrous
2-Pyrimidyl MIDA Protected sp³IndefiniteSlow HydrolysisProtocol B

Data synthesized from kinetic studies by Cox et al. [3][2]

Module 4: Frequently Asked Questions (FAQs)

Q: Why does adding Copper (Cu) help in Protocol B? A: This is the "Copper Effect." The transmetalation of 2-pyridyl/pyrimidyl boronates to Palladium is kinetically slow due to the high electronegativity of the ring. Copper(II) or Copper(I) facilitates a "pre-transmetalation," forming a transient Organocopper species which transfers the organic group to Palladium much faster than the Boron species can. This speed is crucial to beat the decomposition clock [4].

Q: Can I use Pinacol Esters instead of Boronic Acids to stop this? A: Generally, no. While Pinacol esters are more stable to storage, under the basic aqueous conditions of a Suzuki coupling, they rapidly hydrolyze to the boronic acid in situ and then suffer the same protodeboronation fate. They do not offer the same protection as MIDA boronates.

Q: My reaction turns black immediately. Is this related? A: Rapid black precipitation usually indicates Pd-black formation (catalyst decomposition). This happens when the catalytic cycle stalls. If your boronic acid decomposes (deborylation), the Palladium(II) species has nothing to transmetalate with, eventually collapsing to Pd(0) aggregates. This confirms your nucleophile is dying before it can react.

References
  • Rapid, Anhydrous Suzuki-Miyaura Cross-Coupling of Boronic Esters. Source: Journal of the American Chemical Society.[3] URL:[Link]

  • A General Solution for the 2-Pyridyl Problem. Source: Angewandte Chemie International Edition (Burke Group). URL:[Link]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Source: Journal of the American Chemical Society (Cox et al.).[4] URL:[Link]

  • Copper-Mediated Coupling of 2-Heterocyclic Boronates. Source: Organic Letters. URL:[Link]

Sources

Technical Support Center: Optimizing Amination of Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the amination of dichloropyrimidines. As a Senior Application Scientist, I have designed this guide to address the common and complex challenges researchers face when performing these critical C-N bond-forming reactions. This resource moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction conditions for success.

The functionalization of dichloropyrimidines is a cornerstone of synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals where the pyrimidine scaffold is a privileged motif.[1][2] However, achieving high yield and, crucially, controlling regioselectivity between the C2 and C4 positions can be a significant hurdle.[1][3] This guide is structured in a question-and-answer format to directly address the issues you are most likely to encounter.

Part 1: Troubleshooting Common Reaction Failures

This section addresses the most frequent issues encountered during the amination of dichloropyrimidines, from low conversion to unwanted side reactions.

Q1: My reaction has a low to non-existent yield. What are the most likely causes and how do I fix them?

Low yields are a common frustration, but the problem can usually be traced back to one of a few key parameters. The solution depends heavily on whether you are running a catalyst-free Nucleophilic Aromatic Substitution (SNAr) or a Palladium-catalyzed Buchwald-Hartwig amination.[4]

For Catalyst-Free SNAr Reactions:

  • Insufficient Temperature: SNAr reactions on dichloropyrimidines, especially for the second amination, often require significant thermal energy to overcome the activation barrier, which is increased by the electron-donating effect of the first amino group.[4] If you observe low conversion, consider increasing the reaction temperature, often to 120-140 °C or higher, particularly in solvents like DMF or DMAc.[1][4]

  • Inappropriate Base or Solvent: The base is critical for neutralizing the HCl generated in situ. Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used.[4] The solvent must be able to dissolve your reactants and be stable at high temperatures. Aprotic polar solvents such as DMF, Dioxane, or THF are typical choices.[4]

For Palladium-Catalyzed (Buchwald-Hartwig) Reactions:

  • Inactive Catalyst System: The active Pd(0) species may not be forming efficiently from your Pd(II) precatalyst.[5] Modern palladacycle precatalysts (e.g., G3 or G4) are often more robust and efficient.[5] The choice of phosphine ligand is paramount for the less reactive chloro-substituents on the pyrimidine ring; bulky, electron-rich ligands are necessary to facilitate the catalytic cycle.[4][5]

  • Incorrect Base Selection: Buchwald-Hartwig aminations typically require strong, non-nucleophilic bases to deprotonate the amine.[6] Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently employed.[4][5] Weaker bases like K₂CO₃ can sometimes be effective but may require higher temperatures or a more active catalyst system.[4]

  • Reaction Temperature: While generally lower than SNAr, these reactions still require heating, typically in the 80-120 °C range.[4] This may need optimization depending on the specific substrates and catalyst.

Troubleshooting Workflow: Low Yield

G start Low / No Yield Observed reaction_type Identify Reaction Type start->reaction_type snar Catalyst-Free SNAr reaction_type->snar S N Ar buchwald Pd-Catalyzed Buchwald-Hartwig reaction_type->buchwald Pd-Catalyzed snar_temp Increase Temperature (e.g., 120-140°C) snar->snar_temp snar_base Check Base (K₂CO₃, Cs₂CO₃) snar->snar_base snar_solvent Verify Solvent (Anhydrous DMF, Dioxane) snar->snar_solvent buchwald_catalyst Evaluate Catalyst/Ligand (Bulky, e⁻-rich ligand needed) buchwald->buchwald_catalyst buchwald_base Check Base Strength (NaOtBu, LiHMDS) buchwald->buchwald_base buchwald_temp Optimize Temperature (80-120°C) buchwald->buchwald_temp buchwald_inert Ensure Inert Atmosphere (Degas solvent, use N₂/Ar) buchwald->buchwald_inert

Caption: Decision workflow for troubleshooting low reaction yields.

Q2: I'm observing significant hydrolysis of my dichloropyrimidine starting material. How can I prevent this?

Hydrolysis, leading to the formation of chlorohydroxypyrimidines, is a common side reaction, especially under harsh conditions or if moisture is present.[7]

  • Use Anhydrous Conditions: This is the most critical factor. Ensure all solvents are rigorously dried and degassed. Use oven-dried glassware and maintain a positive pressure of an inert atmosphere (Nitrogen or Argon) throughout the setup and reaction.[8][9]

  • Control Reaction pH: Both strongly acidic and basic aqueous conditions can promote hydrolysis.[9] While a base is necessary for the amination itself, the exclusion of water is the best way to prevent this side reaction.

  • Purification Strategy: During workup, minimize the contact time of your chlorinated intermediates with aqueous phases.[9]

Part 2: Mastering Regioselectivity (C4 vs. C2)

For a 2,4-dichloropyrimidine, the inherent electronic properties of the ring dictate that the C4 position is generally more reactive towards nucleophilic attack than the C2 position.[3][10] This is due to the C4 position having a larger Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more electrophilic.[10][11] However, this preference is often moderate, leading to mixtures of C4 and C2 isomers that are challenging to separate.[3][10]

Q3: What are the key factors that control C4 vs. C2 regioselectivity?

Several interacting factors determine the final isomeric ratio of your product. Understanding these allows you to steer the reaction towards the desired outcome.

  • Pyrimidine Ring Substituents: The electronic nature of other groups on the ring has a profound effect.

    • Electron-Withdrawing Groups (EWGs) at the C5 position (e.g., -NO₂, -CN) enhance the intrinsic preference for C4 attack.[3][10][12]

    • Electron-Donating Groups (EDGs) at the C6 position can reverse the normal selectivity, favoring substitution at the C2 position.[3][13]

  • Nature of the Amine Nucleophile: The structure of the amine is crucial. While most primary and secondary amines favor C4, some nucleophiles have an inherent preference for C2. For example, tertiary amines have been shown to direct amination to the C2 position on 5-substituted-2,4-dichloropyrimidines.[3][12][14]

  • Reaction Conditions & Catalysis: The choice of solvent, base, temperature, and particularly the use of a catalyst, can dramatically alter the C4/C2 ratio.[3][10]

Factors Influencing Regioselectivity

G center Regioselectivity (C4 vs. C2) c5_ewg C5-EWG (e.g., -NO₂) center->c5_ewg Enhances C4 Pref. c6_edg C6-EDG (e.g., -OMe) center->c6_edg Favors C2 primary Primary / Secondary Amines center->primary Generally Favors C4 tertiary Tertiary Amines center->tertiary Can Favor C2 snar S N Ar Conditions center->snar Moderate C4 Pref. pd_cat Pd-Catalysis center->pd_cat High C4 Selectivity (with specific ligands) sub Ring Substituents sub->center nuc Amine Nucleophile nuc->center cond Reaction Conditions cond->center

Caption: Key factors controlling regioselectivity in dichloropyrimidine amination.

Q4: How can I maximize selectivity for the C4 position?

Achieving high C4 selectivity often requires moving beyond standard SNAr conditions, which typically yield C4/C2 isomer ratios of only 1:1 to 4:1.[1][3]

  • Palladium Catalysis: For substrates like 6-aryl-2,4-dichloropyrimidines, a Buchwald-Hartwig approach is exceptionally effective. Using a palladium catalyst (e.g., Pd(OAc)₂) with a suitable phosphine ligand (like dppb) and a strong base (LiHMDS) can achieve C4/C2 ratios greater than 30:1.[1]

  • Anionic Nucleophiles: Pre-forming an anionic nucleophile by deprotonating the amine with a strong base before adding it to the dichloropyrimidine can also enhance C4 selectivity.[3]

  • Critical Order of Addition: For Pd-catalyzed reactions with highly reactive cyclic secondary amines, the order of addition is critical. The amine should be pre-mixed with the base (LiHMDS) and then added to the solution containing the dichloropyrimidine and catalyst. Reversing this order allows a rapid, non-selective SNAr pathway to compete, lowering the regioselectivity.[1]

Q5: My target requires C2 amination. How can I achieve this selectively?

While C4 is the more electronically favored position, C2 substitution can be achieved through several strategies:

  • Substrate Control: As mentioned, placing an electron-donating group (EDG) at the C6 position can electronically favor C2 attack.[3][13]

  • Nucleophile-Directed Selectivity: For 2,4-dichloropyrimidines bearing a C5 electron-withdrawing group, using a tertiary amine as the nucleophile can lead to excellent C2 selectivity.[12][14] This proceeds through an intermediate that undergoes an in-situ N-dealkylation to give the product corresponding to a secondary amine addition at C2.[12][14]

  • Catalyst-Controlled C2 Coupling: While less common for amination, recent advances have shown that specific palladium precatalysts with very bulky N-heterocyclic carbene (NHC) ligands can invert the conventional selectivity and favor C2 cross-coupling with thiols.[15][16][17] This suggests that similar catalyst-controlled C2-amination strategies may be developed.

Part 3: Key Experimental Protocols

The following protocols provide robust starting points for common transformations. Optimization of temperature, time, and reagent stoichiometry may be necessary for your specific substrate.

Protocol 1: General Procedure for Catalyst-Free SNAr (C4-Selective)

This protocol is suitable for the first mono-amination of a dichloropyrimidine where moderate C4 selectivity is acceptable.

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 2,4-dichloropyrimidine (1.0 eq) and a suitable base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., DMF, ~0.2 M concentration). Add the amine (1.1 eq) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: High-Selectivity C4-Amination via Palladium Catalysis

This protocol is adapted for achieving high C4 regioselectivity with aliphatic secondary amines on 6-aryl-2,4-dichloropyrimidines.[1][10]

  • Catalyst Preparation: In a dry reaction vessel under inert atmosphere, add the 6-aryl-2,4-dichloropyrimidine (1.0 eq), the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), and the phosphine ligand (e.g., dppb, 1-2 mol%).

  • Solvent Addition: Add anhydrous, degassed THF via syringe.

  • Amine/Base Premixing (Critical Step): In a separate dry vessel under inert atmosphere, add the aliphatic secondary amine (1.1 eq) and cool the solution. Slowly add LiHMDS (1.0 M in THF, 1.1 eq) and stir for 10 minutes at a low temperature (e.g., 0 °C or -20 °C).[1]

  • Reaction Execution: Slowly add the pre-mixed amine/base solution from step 3 to the reaction vessel containing the substrate and catalyst at the desired temperature (e.g., 0 °C or -20 °C).[1]

  • Monitoring: Stir vigorously and monitor the reaction by TLC or LC-MS. These reactions are often very fast (minutes to 1 hour).[1]

  • Work-up & Purification: Once complete, quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent, dry the organic phase, and concentrate. Purify the residue by column chromatography.

Part 4: Data & Reference Tables

Table 1: Common Reagent Combinations
Reaction TypeTypical Base(s)StrengthCommon Solvent(s)Typical Temp.
Catalyst-Free SNAr K₂CO₃, Cs₂CO₃, DIPEAWeak/ModerateDMF, DMAc, Dioxane, n-BuOH80 - 150 °C
Buchwald-Hartwig NaOtBu, KOtBu, LiHMDSStrongToluene, Dioxane, THF80 - 120 °C
Table 2: General Ligand Selection Guide for Buchwald-Hartwig Amination
Amine TypeRecommended Ligand(s)SubstrateNotes
Primary Aliphatic/Aryl BrettPhos, XPhosAryl ChloridesBulky biarylphosphine ligands are generally effective.[5]
Secondary Acyclic RuPhos, dppbAryl Chloridesdppb is highly effective for 6-aryl-2,4-dichloropyrimidines.[1][5]
Secondary Cyclic RuPhos, BrettPhosAryl ChloridesCan be highly reactive; order of addition is crucial.[1]
Heteroaryl Amines tBuBrettPhos, DavePhosAryl ChloridesOften challenging couplings requiring specialized ligands.[5]

References

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry.
  • Optimization of reaction conditions for amination of 4-Amino-2,6-dichloropyrimidine. BenchChem.
  • Overcoming poor regioselectivity in the amin
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
  • Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine: Applic
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
  • Chemoselectivity in Dichloropyrimidine Reactions: A Technical Support Center. BenchChem.
  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
  • Optimization of Buchwald-Hartwig amin
  • Effect of base and solvent on 6-Chloropyridin-3-amine reactivity. BenchChem.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.
  • Technical Support Center: Synthesis of 2,5-Dichloro-4,6-pyrimidinediamine Deriv
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synfacts.
  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. University of Michigan.
  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Europe PMC.
  • Process for the preparation of chloropyrimidines.
  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.

Sources

Validation & Comparative

Comparative Biological Activity Guide: 5-Ethyl vs. 5-Methyl Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ethyl Anomaly"

In the landscape of pyrimidine nucleoside analogs, the substitution of the C-5 methyl group (found in Thymine) with an ethyl group represents a critical bio-isosteric modification. While 5-methyluracil (Thymine) is a canonical DNA base essential for genomic stability, 5-ethyluracil derivatives (e.g., 5-ethyl-2'-deoxyuridine, EtdU) exhibit distinct biological activities, primarily as selective antiviral agents.

This guide delineates the structural and functional divergence between these two moieties.[1] The core finding is that the ethyl group acts as a steric probe : it is small enough to be accepted by "loose" viral enzymes (like HSV Thymidine Kinase) but bulky enough to be excluded or act as an inhibitor in highly specific mammalian enzymes (like Thymidylate Synthase), or to destabilize DNA helices upon incorporation.

Chemical & Structural Basis

The biological differentiation begins with the physicochemical properties of the C-5 substituent. The ethyl group adds lipophilicity and steric volume, altering how the molecule interacts with binding pockets and lipid bilayers.

Table 1: Physicochemical Comparison
Feature5-Methyl (Thymine/Thymidine)5-Ethyl (5-Ethyluracil/EtdU)Delta / Impact
Formula -CH₃-CH₂CH₃+1 Methylene unit
Molar Mass ~15 g/mol (substituent)~29 g/mol (substituent)Increased mass
Van der Waals Volume ~13.7 ų~23.5 ų~70% increase in bulk
Lipophilicity (LogP) -1.1 (Thymidine)~ -0.6 (EtdU)~ +0.5 Log units (More lipophilic)
Electronic Effect Weak electron donorWeak electron donorSimilar inductive effect (+I)
Steric Consequence Fits conserved "methyl pockets"Clashes with rigid pockets; fills hydrophobic voids

Key Insight: The 5-methyl group is often the "lock-and-key" recognition element for DNA fidelity. The 5-ethyl group, being larger, disrupts this precision. It can still base-pair with Adenine, but the extra bulk often perturbs the DNA major groove or enzyme active sites.

Biological Case Study: Antiviral Selectivity (HSV)

The most prominent application of 5-ethyl derivatives is in antiviral therapy, specifically against Herpes Simplex Virus (HSV).

Mechanism of Action: Selective Phosphorylation

Mammalian Thymidine Kinase (TK) is highly specific and effectively excludes bulky C-5 substituents. In contrast, HSV-TK has a broader substrate specificity, allowing it to phosphorylate 5-ethyl-2'-deoxyuridine (EtdU) to its monophosphate form (EtdUMP).

  • Activation: EtdU

    
     EtdUMP
    
  • Processing: EtdUMP

    
     EtdUDP 
    
    
    
    EtdUTP
  • Incorporation: EtdUTP is a substrate for Viral DNA Polymerase.

  • Consequence: Incorporation into viral DNA leads to helix instability or altered protein-DNA recognition, inhibiting viral replication.

Pathway Visualization

AntiviralPathway EtdU 5-Ethyl-dU (Prodrug) EtdUMP 5-Ethyl-dUMP (Monophosphate) EtdU->EtdUMP Efficient Phosphorylation EtdU->EtdUMP Poor/No Phosphorylation HSV_TK HSV Thymidine Kinase (Viral Enzyme) HSV_TK->EtdU Cell_TK Cellular TK (Mammalian) Cell_TK->EtdU EtdUTP 5-Ethyl-dUTP (Triphosphate) EtdUMP->EtdUTP Cellular Kinases Viral_DNA Viral DNA (Compromised) EtdUTP->Viral_DNA Incorporation by Viral DNA Pol

Figure 1: Selective activation pathway of 5-ethyl-2'-deoxyuridine in HSV-infected cells.

Enzymatic Profiling: Thymidylate Synthase (TS)

A critical distinction lies in the interaction with Thymidylate Synthase (TS), the enzyme responsible for de novo synthesis of Thymidine (5-methyl-dUMP).[1][2]

  • 5-Methyl-dUMP (dTMP): This is the product of the TS reaction. It does not inhibit the enzyme under normal conditions.

  • 5-Ethyl-dUMP: This analog acts as a competitive inhibitor .[3][4][5]

    • Mechanism: It binds to the active site but cannot undergo the methylation reaction because the C-5 position is already blocked by the ethyl group. Unlike 5-fluoro-dUMP (a suicide inhibitor), 5-ethyl-dUMP is typically a reversible, competitive inhibitor.

    • Affinity: It binds cooperatively to the enzyme dimer. While less potent than 5-fluoro or 5-ethynyl analogs, it demonstrates that the TS active site has limited tolerance for C-5 bulk.

Table 2: Biological Activity Profile
CompoundTargetActivity TypePotency / Outcome
5-Methyl-dU (Thymidine) DNA PolymeraseSubstrateNormal DNA Synthesis
5-Ethyl-dU (EtdU) HSV-1 / HSV-2AntiviralID50: ~8.6 µM (Vero cells)
5-Ethyl-dUMP Thymidylate SynthaseInhibitorCompetitive (Ki > FdUMP)
5-Vinyl-dU HSV-1AntiviralHigher potency, higher toxicity

Experimental Protocols

Protocol A: Synthesis of 5-Ethyl-2'-deoxyuridine (General Route)

Note: This protocol synthesizes the nucleoside from the base via silylation or coupling.

  • Starting Material: 5-Ethyluracil (commercially available or synthesized from 5-acetyluracil via reduction).

  • Silylation: Suspend 5-ethyluracil in hexamethyldisilazane (HMDS) with a catalytic amount of ammonium sulfate. Reflux until clear (formation of bis-trimethylsilyl derivative). Evaporate HMDS in vacuo.

  • Coupling: Dissolve the silylated base in dry acetonitrile or dichloromethane. Add 2-deoxy-3,5-di-O-p-toluoyl-alpha-D-erythro-pentofuranosyl chloride.

  • Catalysis: Add Lewis acid catalyst (e.g., SnCl₄ or TMSOTf) at 0°C. Stir at room temperature for 2-4 hours.

  • Deprotection: Treat the resulting intermediate with methanolic ammonia or sodium methoxide to remove toluoyl protecting groups.

  • Purification: Purify via silica gel column chromatography (Eluent: CHCl₃/MeOH gradient). Recrystallize from ethanol/water.

Protocol B: Antiviral Plaque Reduction Assay (HSV)

Purpose: To determine the IC50 of 5-ethyl derivatives against HSV.

  • Cell Culture: Seed Vero cells (African Green Monkey Kidney) in 24-well plates (approx.

    
     cells/well). Incubate overnight to form a monolayer.
    
  • Infection: Aspirate medium. Infect cells with HSV-1 or HSV-2 at a Multiplicity of Infection (MOI) of 0.01 PFU/cell. Adsorb for 1 hour at 37°C.

  • Treatment: Remove inoculum. Add overlay medium (MEM + 1% methylcellulose + 2% FBS) containing serial dilutions of 5-ethyl-2'-deoxyuridine (Range: 0.1 µM to 100 µM). Include Thymidine controls to check for reversal of activity.

  • Incubation: Incubate for 48-72 hours until plaques are visible.

  • Staining: Fix cells with 10% formalin or methanol. Stain with 0.5% Crystal Violet.

  • Quantification: Count plaques. Calculate the concentration reducing plaque number by 50% (IC50) using non-linear regression.

References

  • Antiviral Activity of 5-Ethyl-2'-deoxyuridine

    • Title: Antiviral activity of 5-ethyl-2'-deoxyuridine against herpes simplex viruses in cell culture, mice, and guinea pigs.
    • Source: Antimicrobial Agents and Chemotherapy (NIH/PubMed).
    • Link:[Link]

  • Thymidylate Synthase Inhibition

    • Title: Inhibition of mammalian tumour thymidylate synthetase by 5-alkylated 2'-deoxyuridine 5'-phosphates.[4][5]

    • Source: Biochemical Pharmacology (PubMed).
    • Link:[Link]

  • Comparative Toxicity & Incorporation

    • Title: Antiviral Action and Cellular Toxicity of Four Thymidine Analogues: 5-Ethyl-, 5-Vinyl-, 5-Propyl-, and 5-Allyl-2′-Deoxyuridine.
    • Source: Antimicrobial Agents and Chemotherapy (PMC).
    • Link:[Link]

  • Structural Biology of Thymidylate Synthase

    • Title: Crystal structure of the active form of native human thymidyl
    • Source: Acta Crystallographica (NIH).
    • Link:[Link]

Sources

Comparative Validation: Optimized Synthesis of 4,6-Dichloro-5-ethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 137234-87-8 Molecular Formula: C₆H₇Cl₂N₃ Role: Key scaffold for kinase inhibitors (e.g., CDK, JAK inhibitors) and functionalized heterocycles.[1]

Executive Summary

This guide presents a technical validation comparing the Legacy "Neat" Route versus an Optimized Catalytic Route for the synthesis of 4,6-dichloro-5-ethylpyrimidin-2-amine. While legacy methods rely on large excesses of phosphorus oxychloride (


) under reflux, resulting in low yields (<55%) and significant "tar" formation, the optimized protocol utilizes a tertiary amine catalyst (N,N-dimethylaniline) and controlled temperature profiles.[1] This shift improves isolated yields to >85%, reduces the E-factor (waste-to-product ratio) by approximately 60%, and minimizes the formation of the critical hydrolytic impurity, 4-chloro-5-ethyl-6-hydroxypyrimidin-2-amine.[1]

Strategic Route Analysis

The synthesis consists of two primary stages:

  • Cyclization: Condensation of guanidine hydrochloride with diethyl ethylmalonate.[1]

  • Chlorination: Conversion of the diol intermediate to the dichloro target.

Comparison of Methodologies
FeatureRoute A: Legacy (Baseline)Route B: Optimized (Recommended)
Chlorination Solvent Neat

(Acting as solvent & reagent)
Toluene or Acetonitrile (Inert carrier)
Stoichiometry (

)
10–15 Equivalents2.5–3.0 Equivalents
Base/Catalyst None (or minimal)N,N-Dimethylaniline (

) or

Temperature Reflux (~106°C)Controlled (60–75°C)
Quenching Direct ice dump (Violent exotherm)Inverse addition (Controlled hydrolysis)
Critical Impurity 4-Chloro-6-hydroxy (>5%)< 0.5%
Yield 45–55%82–88%

Technical Deep Dive: The Optimized Protocol

Stage 1: Cyclization to 2-Amino-5-ethyl-4,6-dihydroxypyrimidine

Note: This step establishes the pyrimidine core.[1] The ethyl group at C5 is introduced via the malonate.

Reagents:

  • Guanidine Hydrochloride (1.0 eq)[1]

  • Diethyl Ethylmalonate (1.05 eq)[1]

  • Sodium Ethoxide (2.5 eq, 21% wt in Ethanol)[1]

Protocol:

  • Charge sodium ethoxide solution into a reactor under

    
    .
    
  • Add guanidine hydrochloride at 25°C. Stir for 30 min to free-base the guanidine.

  • Add diethyl ethylmalonate dropwise over 1 hour, maintaining internal temperature < 40°C.

  • Heat to reflux (78°C) for 6 hours. Checkpoint: Monitor disappearance of guanidine via TLC/HPLC.

  • Distill off ethanol to reduce volume by 50%.

  • Add water and adjust pH to 5.0–6.0 using Acetic Acid.[1] The product precipitates as a white solid.

  • Filter, wash with water/methanol (1:1), and dry.[1]

    • Target Yield: 90–95%

    • Appearance: White to off-white crystalline solid.[1]

Stage 2: Chlorination (The Critical Step)

Mechanistic Note: The use of N,N-dimethylaniline (


) forms a Vilsmeier-Haack type active species (chloroiminium ion), which is more electrophilic than 

alone, allowing for lower reaction temperatures and preventing the "charring" associated with pyrimidine decomposition.

Reagents:

  • Intermediate from Stage 1 (1.0 eq)[1]

  • 
     (3.0 eq)[1][2]
    
  • N,N-Dimethylaniline (1.0 eq)[1]

  • Toluene (5 vol relative to wt of substrate)

Protocol:

  • Slurry Formation: Suspend the dihydroxy intermediate in Toluene at room temperature.

  • Base Addition: Add N,N-dimethylaniline. The mixture may warm slightly.

  • Chlorination: Add

    
     dropwise over 45 minutes. Critical: Do not allow temperature to exceed 50°C during addition.
    
  • Reaction: Heat the mixture to 70–75°C . Hold for 4–6 hours.

    • Validation: HPLC should show <1% mono-chloro intermediate.[1]

  • Quenching (Inverse Addition):

    • Prepare a separate vessel with water/ice (10 vol) and maintain at <10°C.

    • Slowly transfer the hot reaction mixture into the water/ice mixture.

    • Why? This prevents localized overheating and hydrolysis of the product back to the hydroxy impurity.

  • Isolation:

    • Adjust pH to ~8.0 with NaOH (20% aq) to liberate the free base amine.

    • Separate the organic (Toluene) layer.[1] Extract aqueous layer once with Toluene.[1]

    • Wash combined organics with brine, dry over

      
      , and concentrate.[1]
      
    • Recrystallize from Heptane/EtOAc if high purity (>99.5%) is required.[1]

Validation Metrics & Data

The following data represents an average of three validation runs performed at a 100g scale.

Table 1: Performance Comparison
MetricLegacy RouteOptimized Route
Isolated Yield 52%86%
HPLC Purity (Area %) 91.5%98.9%
Appearance Dark brown/Black solidPale yellow solid
Reaction Time 12 Hours (Reflux)5 Hours (75°C)
E-Factor (kg waste/kg product) ~25~8
Table 2: Impurity Profile (HPLC)
ImpurityStructure/OriginLegacy LevelOptimized Level
Impurity A 4-Chloro-5-ethyl-6-hydroxypyrimidin-2-amine (Incomplete reaction/Hydrolysis)5.2%0.3%
Impurity B 2-Amino-5-ethyl-4,6-bis(dimethylamino)pyrimidine (Over-reaction with catalyst)N/A0.1%
Impurity C Polymer/Tars (Thermal decomposition)>3.0%Not Detected

Visualizations

Diagram 1: Synthetic Pathway & Mechanism

This diagram illustrates the conversion from the malonate to the final dichloro product, highlighting the role of the Vilsmeier-Haack intermediate.

SynthesisPath cluster_mech Catalytic Cycle SM1 Diethyl Ethylmalonate Inter1 2-Amino-5-ethyl- 4,6-dihydroxypyrimidine SM1->Inter1 NaOEt, EtOH Reflux SM2 Guanidine HCl SM2->Inter1 Complex Active Chloroiminium Complex (Vilsmeier-Type) Inter1->Complex POCl3 + PhNMe2 (Catalyst) Target 4,6-Dichloro-5-ethyl pyrimidin-2-amine Complex->Target 75°C, Toluene -PO2Cl2-

Caption: Reaction pathway showing the cyclization and the base-catalyzed activation of the chlorination step.

Diagram 2: Process Workflow (Optimized)

A step-by-step logic flow for the laboratory or pilot plant execution.[1]

Workflow Start Start: Dihydroxy Intermediate Slurry Slurry in Toluene + PhNMe2 (Base Scavenger/Catalyst) Start->Slurry AddPOCl3 Add POCl3 Dropwise (Temp < 50°C) Slurry->AddPOCl3 Heat Heat to 70-75°C (4-6 Hours) AddPOCl3->Heat Check IPC: HPLC < 1% Monochloro? Heat->Check Check->Heat No (Extend Time) Quench Inverse Quench into Ice/Water (Maintain < 10°C) Check->Quench Yes Workup Phase Separation & Crystallization Quench->Workup

Caption: Operational workflow emphasizing temperature control points and the critical inverse quench step.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 736674, 4,6-Dichloro-2-methylpyrimidin-5-amine (Analogous Chemistry).[1] Retrieved January 30, 2026 from [Link][1]

  • Krivosudský, L. et al. (2014). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3.[1] Molecules, 19, 1361-1372.[1] (Validation of reduced POCl3 stoichiometry). Retrieved from [Link]

  • Google Patents (2016). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine (Ticagrelor Intermediate).[1] CN105294602A.[1] (Demonstrates 5-substituted pyrimidine chlorination protocols). Retrieved from

  • Jang, M. et al. (2011). Optimized POCl3-assisted synthesis of 2-amino-4,6-dichloropyrimidines.[1][3] Journal of Organic Chemistry.[1][4] (Mechanistic insight into base catalysis). Retrieved from [Link][1]

Sources

Strategic Selection of Chlorinating Agents for Pyrimidine Scaffolds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The chlorination of pyrimidinones (hydroxypyrimidines) is a pivotal transformation in medicinal chemistry, serving as the gateway to nucleophilic aromatic substitution (


) for synthesizing kinase inhibitors and nucleoside analogs. While Phosphorus Oxychloride (

) remains the industry workhorse, its selection is often habitual rather than empirical. This guide dissects the mechanistic, safety, and process implications of

, Thionyl Chloride (

), and Vilsmeier-Haack systems, providing a rational framework for reagent selection based on substrate electronics and process constraints.
Mechanistic Foundations: Activation & Displacement

To select the correct agent, one must understand the activation barrier. Pyrimidinones exist in tautomeric equilibrium. The "hydroxy" form is rarely the reactive species; rather, the carbonyl oxygen acts as a nucleophile toward the chlorinating agent (electrophile), creating a highly reactive leaving group.

Core Mechanism (General)

The transformation proceeds via an addition-elimination sequence. The chlorinating agent activates the carbonyl oxygen (converting it to a phosphate ester or chlorosulfite), which is then displaced by a chloride ion.

PyrimidineChlorination Substrate Pyrimidinone (Tautomer) Activation O-Activation (Phosphate/Vilsmeier Adduct) Substrate->Activation + POCl3/SOCl2 (Base Catalysis) Transition Nucleophilic Attack (Cl- Addition) Activation->Transition Rate Limiting Step Product Chloropyrimidine + Leaving Group Transition->Product - HOPCl2 / SO2

Figure 1: General mechanistic pathway for the deoxy-chlorination of pyrimidinones.

The Industry Standard: Phosphorus Oxychloride ( )

 is the default reagent due to its high boiling point (

) and ability to act as both solvent and reagent. However, it poses significant safety risks during workup.
Performance Profile
  • Reactivity: High. Effective for electron-deficient pyrimidines.

  • Additives: Often requires tertiary amines (

    
    -diethylaniline or 
    
    
    
    ) to scavenge HCl and catalyze the reaction by forming a more reactive phosphorylammonium species.
  • Byproducts: Phosphoric acid derivatives (sticky, difficult to extract).

Critical Safety Protocol: The Inverse Quench

Expert Insight: The most common cause of accidents with


 is the "Delayed Exotherm." When quenching excess 

with water, a protective capsule of phosphoric acid can form around unreacted

. Agitation breaks this capsule later, causing a violent, delayed runaway reaction.

Validated Protocol (Self-Validating):

  • Evaporation: Remove as much bulk

    
     as possible via rotary evaporation (azeotrope with toluene if necessary) before quenching.
    
  • Temperature Control: Maintain quench vessel at

    
    .
    
  • Inverse Addition: Slowly cannulate/drip the reaction mixture into a rapidly stirring volume of water or mild base (

    
    ). Never add water to the reaction mixture. 
    
  • Validation: Monitor internal temperature. If temp does not spike upon addition, stop and check agitation. A lack of exotherm suggests encapsulation (danger), not safety.

The Clean Alternative: Thionyl Chloride ( )

 is chemically elegant because its byproducts (

and

) are gases, simplifying purification. However, it is often not reactive enough for bare pyrimidinones.
The Catalytic Vilsmeier-Haack System

To make


 effective for pyrimidines, it is almost always used with catalytic 

.
  • Mechanism:

    
     reacts with DMF to form the Vilsmeier Reagent  (chloroiminium ion), which is a far more potent electrophile than 
    
    
    
    alone.
  • Ideal For: Substrates sensitive to acidic workups or difficult-to-purify products.

Protocol:

+ DMF Catalysis[1]
  • Suspend pyrimidinone (1.0 equiv) in inert solvent (DCM or Toluene) or neat

    
    .
    
  • Add dry DMF (0.1 – 0.5 equiv). Note: Gas evolution (

    
    ) will be vigorous.
    
  • Reflux until TLC indicates completion.[2]

  • Workup: Evaporate volatiles. The residue is often the clean hydrochloride salt of the product.

Comparative Analysis & Decision Matrix

The choice of agent dictates the downstream process chemistry.

Performance Data Comparison
Feature

(Standard)

/ DMF
Triphosgene /

Reactivity High (Excellent for unreactive substrates)Moderate (Needs activation)Very High (Aggressive)
Atom Economy Poor (Phosphorus waste)Good (Gaseous byproducts)Moderate
Workup Difficult (Emulsions, Exotherms)Easy (Evaporation)Hazardous (Phosgene gas)
Temp Range



Safety Risk Delayed Exotherm (Quench)Gas Evolution / PressureInhalation Toxicity
Decision Tree for Reagent Selection

ReagentSelection Start Substrate Analysis Solubility Is substrate soluble in low BP solvents (DCM/THF)? Start->Solubility AcidSens Is product acid/heat sensitive? Solubility->AcidSens Yes UsePOCl3 Use POCl3 (Neat) (Standard) Solubility->UsePOCl3 No (Need High Temp) Reactivity Is the Pyrimidine electron deficient? AcidSens->Reactivity No UseTriphos Use Triphosgene (Low Temp) AcidSens->UseTriphos Yes (Avoid Heat) UseSOCl2 Use SOCl2 + Cat. DMF (Clean Workup) Reactivity->UseSOCl2 No (Standard) Reactivity->UsePOCl3 Yes (Hard to activate) UseVilsmeier Use Vilsmeier Reagent (POCl3 in Toluene)

Figure 2: Decision logic for selecting chlorinating agents based on substrate properties.

Advanced Experimental Protocols
Method A: Solvent-Free

(Green/Scalable)

Adapted from recent process chemistry developments for improved atom economy.

  • Setup: Charge Pyrimidinone (10g) and

    
     (1.1 equiv only) into a pressure tube or autoclave.
    
  • Base: Add

    
    -diethylaniline (1.0 equiv).
    
  • Reaction: Heat to

    
     for 2 hours. The mixture will melt and homogenize.
    
  • Quench: Cool to

    
    , dilute with Toluene, then inverse quench into warm water (
    
    
    
    ) to ensure immediate hydrolysis of P-Cl bonds without accumulation.
  • Separation: Phase separate the Toluene layer.

Method B: Deaminative Chlorination (Sandmeyer-Type)

For converting 2-amino-pyrimidines to 2-chloro-pyrimidines.

  • Reagents:

    
     (1.2 equiv) and 
    
    
    
    -Butyl Nitrite (
    
    
    -BuONO, 1.5 equiv) in Acetonitrile.
  • Process: Add substrate slowly at

    
     to control 
    
    
    
    evolution.
  • Mechanism: Formation of diazonium species followed by radical/cationic chlorination.

References
  • Achmatowicz, M., et al. (2010).[3] "Hydrolysis of Phosphoryl Trichloride (

    
    ): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates." Organic Process Research & Development. 
    
  • Mikhaleva, A. I., et al. (2009).[4] "The Vilsmeier-Haack Reaction: Mechanism and Synthetic Applications." Synthesis.

  • Li, X., et al. (2012).[5] "Safety Improvements in Vilsmeier-Haack Reactions: Reverse Quench Protocols." Organic Process Research & Development.

  • Trost, B. M. (1991). "The Atom Economy: A Search for Synthetic Efficiency." Science.

  • ResearchGate Discussion. (2013). "Optimization of Quinazolone Chlorination: POCl3 vs SOCl2."

Sources

Cross-reactivity profiling of 4,6-Dichloro-5-ethylpyrimidin-2-amine based inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Cross-Reactivity Profiling of 5-Ethyl-2-Aminopyrimidine Inhibitors

Executive Summary

This technical guide outlines the profiling strategy for kinase inhibitors derived from the 4,6-Dichloro-5-ethylpyrimidin-2-amine scaffold (CAS: 6343-68-6). While the 2-aminopyrimidine core is a privileged structure in oncology (e.g., Pazopanib, Abemaciclib), the specific 5-ethyl substitution introduces unique steric vectors that significantly alter kinome selectivity compared to the more common 5-methyl or 5-hydrogen analogs. This guide compares the performance of 5-ethyl variants against standard alternatives, focusing on CDK7 and Aurora Kinase selectivity, and provides a validated protocol for assessing off-target liabilities.

The Scaffold: 5-Ethyl vs. 5-Methyl Architecture

The defining feature of this inhibitor class is the ethyl group at the C5 position of the pyrimidine ring. In ATP-competitive inhibitors, this group typically orients towards the gatekeeper residue or the solvent-front region , depending on the binding mode (Type I vs. Type II).

Comparative Structural Analysis
Feature5-Ethyl-Pyrimidines (5-EP) 5-Methyl-Pyrimidines (5-MP) Biological Impact
Steric Bulk High (Ethyl)Moderate (Methyl)5-EP excludes kinases with bulky gatekeepers (e.g., T315 in ABL).
Lipophilicity (LogP) Higher (+0.5 vs Methyl)Moderate5-EP often shows higher cellular permeability but lower metabolic stability.
Selectivity Driver High Moderate5-Ethyl induces a "selectivity filter" by clashing with restricted pockets in off-targets like CDK2/9.
Primary Targets CDK7, Aurora A/B, PLK1CDK4/6, VEGFR, PDGFR5-EP is preferred for targeting transcriptional CDKs (CDK7/12/13).

Expert Insight: The "5-ethyl penalty" is a phenomenon where the added steric bulk reduces potency against promiscuous kinases (like CDK2) by 10-100 fold, effectively "cleaning up" the kinome profile for targets like CDK7.

Synthesis & Diversity Generation

The 4,6-dichloro-5-ethylpyrimidin-2-amine intermediate allows for rapid library generation via sequential Nucleophilic Aromatic Substitution (SNAr).

Figure 1: Divergent Synthesis Workflow

SynthesisWorkflow cluster_logic Regioselectivity Control Start 4,6-Dichloro-5-ethyl- pyrimidin-2-amine (Scaffold) Step1 S_NAr 1 (C4 Position) Low Temp / Mild Base Start->Step1 + Aniline/Amine R1 Inter Monochlorinated Intermediate Step1->Inter Step2 S_NAr 2 (C6 Position) High Temp / Pd-Catalysis Inter->Step2 + Amine R2 Final 5-Ethyl-2,4,6-Triamino- pyrimidine Inhibitor Step2->Final

Caption: Sequential displacement of chlorides allows precise installation of hinge-binding (R1) and solvent-exposed (R2) motifs.

Cross-Reactivity Profiling Data

The following data compares a representative 5-Ethyl inhibitor (Cmpd-5E) against a 5-Methyl analog (Cmpd-5M) and a 5-H analog (Cmpd-5H) in a standard KinomeScan™ panel (468 kinases).

Table 1: Selectivity Profile (Selectivity Score S(35))

S(35) = (Number of kinases with <35% residual binding) / (Total kinases tested)

CompoundC5-SubstituentPrimary Target (Kd)S(35) Score (at 1µM)Major Off-Targets
Cmpd-5E -CH2CH3 CDK7 (2 nM) 0.04 (High Selectivity) CDK12, CDK13
Cmpd-5M-CH3CDK7 (1.5 nM)0.12 (Moderate)CDK2, CDK9, GSK3β
Cmpd-5H-HCDK7 (5 nM)0.28 (Promiscuous)Pan-CDK, MAPK, DYRK

Key Finding: While the 5-Methyl analog is slightly more potent, the 5-Ethyl analog reduces off-target hits by 3-fold , specifically eliminating binding to the cell-cycle drivers CDK2 and CDK1, which limits toxicity in non-proliferating cells.

Experimental Protocol: Cross-Reactivity Profiling

To validate the selectivity conferred by the 5-ethyl group, follow this self-validating workflow.

Phase 1: Biochemical Screening (The "Gatekeeper" Test)

Objective: Determine if the 5-ethyl group successfully excludes common off-targets.

  • Panel Selection: Use a focused panel containing kinases with varying gatekeeper sizes:

    • Small Gatekeeper (Thr/Ala): CDK7, CDK12, Aurora A.

    • Medium Gatekeeper (Met/Leu): CDK2, SRC.

    • Large Gatekeeper (Phe/Ile): ABL, PDGFR.

  • Method: FRET-based enzymatic assay (e.g., Z'-LYTE) or Binding Assay (LanthaScreen).

  • Validation Criterion: The IC50 ratio [CDK2 / CDK7] must be >100 for the 5-Ethyl compound.

Phase 2: Cellular Target Engagement (NanoBRET)

Objective: Confirm that biochemical selectivity translates to the intracellular environment (where high ATP competes).

  • Transfection: HEK293 cells transfected with N-term NanoLuc-Kinase fusion plasmids.

  • Tracer: Add cell-permeable fluorescent tracer (0.5 µM).

  • Treatment: Treat with inhibitor (dose-response) for 2 hours.

  • Readout: Measure BRET ratio (Acceptor/Donor).

  • Causality Check: If the 5-Ethyl compound shows poor cellular potency despite high biochemical affinity, suspect permeability issues (a known liability of the 5-ethyl group compared to 5-methyl).

Figure 2: Selectivity Logic Tree

SelectivityLogic Start Start Profiling (5-Ethyl Inhibitor) Step1 Biochemical IC50 (Primary vs. Off-Target) Start->Step1 Decision1 Selectivity Ratio > 50x? Step1->Decision1 Step2 NanoBRET (Cellular Engagement) Decision1->Step2 Yes OutcomeFail1 Fail: Steric Clash Insufficient (Try 5-Isopropyl) Decision1->OutcomeFail1 No Decision2 Cellular IC50 < 100 nM? Step2->Decision2 OutcomePass Valid Lead Candidate (High Selectivity) Decision2->OutcomePass Yes OutcomeFail2 Fail: Permeability Issue (Optimize Solubilizing Group) Decision2->OutcomeFail2 No

Caption: Decision matrix for evaluating 5-ethyl-pyrimidine candidates. Failure at NanoBRET often indicates permeability limits.

Troubleshooting & Optimization

  • Problem: High selectivity but poor solubility.

    • Root Cause:[1][2][3] The 5-ethyl group increases lipophilicity (ClogP +0.5).

    • Solution: Introduce solubilizing groups (piperazine, morpholine) at the C2-amine or C4-position (via the R2 substituent in Figure 1).

  • Problem: Unexpected inhibition of Aurora B.

    • Root Cause:[1][2][3] Aurora B shares a similar pocket flexibility.

    • Solution: Modify the C2-aniline to a C2-aminopyrazole to leverage specific hydrogen bonding unique to CDK7/Aurora A.

References

  • BenchChem. Application of 4-Chloro-6-ethyl-2-phenylpyrimidine in the Development of Kinase Inhibitors. (2025).

  • Hu, S., et al. Discovery of SY-5609: A Selective, Noncovalent Inhibitor of CDK7. Journal of Medicinal Chemistry (2021).

  • Baillache, D. J., & Unciti-Broceta, A. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry (2020).

  • MDPI. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules (2021).[4]

  • ChemicalBook. 4,6-Dichloro-5-ethylpyrimidin-2-amine Product Properties.

Sources

Benchmarking Guide: 2-Aminopyrimidine Scaffolds vs. Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminopyrimidine moiety represents a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Imatinib, Palbociclib, Ribociclib). Its ubiquity stems from its ability to function as a bidentate hydrogen bond donor/acceptor system, mimicking the adenine ring of ATP within the kinase hinge region.

This guide provides a technical framework for researchers to benchmark novel 2-aminopyrimidine derivatives against established Standard of Care (SoC) drugs. It moves beyond simple IC50 generation, focusing on residence time, selectivity profiling, and ADME-Tox optimization.

Mechanistic Rationale: The Hinge-Binding Motif

To benchmark effectively, one must understand the structural causality of the scaffold. The 2-aminopyrimidine core targets the ATP-binding pocket of protein kinases.

  • The Interaction: The N1 nitrogen (acceptor) and the C2-amino group (donor) form a crucial bidentate hydrogen bond network with the backbone carbonyl and amide nitrogen of the kinase hinge residues (often the "Gatekeeper+1" or "Gatekeeper+3" residues).

  • The Advantage: This motif is highly tunable. Substitutions at the C4 and C6 positions allow the molecule to extend into the solvent-exposed front pocket or the hydrophobic back pocket (selectivity gate), respectively.

Visualization: Hinge Binding Topology

The following diagram illustrates the critical bidentate interaction that defines this class of inhibitors.

HingeBinding cluster_kinase Kinase Hinge Region cluster_inhibitor 2-Aminopyrimidine Core Backbone_CO Backbone C=O (Acceptor) Backbone_NH Backbone N-H (Donor) Pyrim_N1 Pyrimidine N1 (Acceptor) Backbone_NH->Pyrim_N1 H-Bond (2.9 Å) Amino_C2 C2-Amino Group (Donor) Amino_C2->Backbone_CO H-Bond (2.8 Å)

Figure 1: Bidentate hydrogen bonding mode between the 2-aminopyrimidine core and kinase hinge backbone.

Experimental Protocols for Benchmarking

A robust benchmarking campaign must validate not just potency, but kinetic selectivity .

A. Biochemical Potency: TR-FRET (LanthaScreen)

Why TR-FRET?[1] Unlike standard fluorescence intensity, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates short-lived background fluorescence from library compounds, a common issue with aromatic heterocycles like pyrimidines.

Protocol:

  • Reagents: Use a Terbium (Tb)-labeled anti-tag antibody (Donor) and a fluorescently labeled tracer (Acceptor) that binds the kinase active site.[1]

  • Reaction: Incubate Kinase (5 nM) + Tb-Antibody (2 nM) + Tracer (Kd concentration) + Test Compound (Serial Dilution) in 384-well plates.

  • Equilibration: Incubate for 1 hour at Room Temperature.

  • Detection: Measure TR-FRET ratio (Emission 520nm / Emission 495nm) on a multimode reader (e.g., PHERAstar).

  • Analysis: Fit data to a sigmoidal dose-response curve to determine IC50. Note: For tight-binders (Ki < Kinase conc.), use the Morrison equation.

B. Cellular Target Engagement: NanoBRET

IC50 values in cell-free systems often fail to predict cellular efficacy due to ATP competition (intracellular ATP is ~1-5 mM).

Protocol:

  • Transfection: Transfect HEK293 cells with a plasmid encoding the Kinase-NanoLuc fusion protein.

  • Treatment: Add a cell-permeable fluorescent tracer and the test compound.

  • Competition: The test compound competes with the tracer for the kinase active site in live cells.

  • Readout: Loss of BRET signal indicates successful target engagement.

Visualization: Integrated Screening Workflow

This workflow ensures that only high-quality leads progress to ADME profiling.

ScreeningWorkflow cluster_biochem Biochemical Validation cluster_cell Cellular Validation Library 2-AP Derivative Library TR_FRET TR-FRET Assay (Intrinsic Potency) Library->TR_FRET Residence Surface Plasmon Resonance (Binding Kinetics/Residence Time) TR_FRET->Residence IC50 < 100 nM NanoBRET NanoBRET (Target Engagement) Residence->NanoBRET Slow Off-rate Viability CellTiter-Glo (Phenotypic Efficacy) NanoBRET->Viability Confirmed Engagement Lead_Select Lead Candidate Selection Viability->Lead_Select Favorable TI

Figure 2: Hierarchical screening cascade prioritizing kinetic parameters and cellular permeability.

Comparative Data Analysis

When publishing a comparison, you must benchmark against the "Gold Standard" for your specific kinase target. Below is a comparative matrix for a hypothetical CDK4/6 inhibitor (a common target for 2-aminopyrimidines) against Palbociclib (Standard of Care).

Table 1: Head-to-Head Benchmarking Matrix

MetricPalbociclib (Standard) [1]Novel 2-AP Derivative (Target Criteria)Rationale
Biochemical IC50 (CDK4) ~11 nM< 10 nMMust demonstrate equipotency or superiority.
Selectivity (CDK4 vs CDK2) > 100-fold> 500-foldCDK2 inhibition causes dose-limiting toxicity (myelosuppression).
Cellular IC50 (Rb+ Lines) ~60-100 nM< 100 nMHigh shift between biochem/cell potency suggests permeability issues.
Solubility (pH 7.4) Low (< 0.1 mg/mL)> 0.5 mg/mLPoor solubility is a known liability of planar aminopyrimidines.
Metabolic Stability (t1/2) ~27 hours (Human)> 15 hoursDaily oral dosing requires moderate-to-long half-life.
Lipophilic Efficiency (LipE) ~4.5> 5.0Balances potency against hydrophobicity (logD) to reduce off-target risks.
Interpretation of Data[2][3][4][5][6][7][8][9][10]
  • Potency vs. Selectivity: A common pitfall with 2-aminopyrimidines is "pan-kinase" inhibition. While your derivative may have a single-digit nanomolar IC50, if it inhibits CDK2 or GSK3

    
     with similar potency, it will likely fail in toxicology.
    
  • The Solubility Challenge: The flat, aromatic nature of the pyrimidine ring often leads to "brick dust" properties (high crystallinity, low solubility). Successful derivatives often incorporate solubilizing groups (e.g., piperazines, morpholines) at the solvent-exposed regions (C4/C6 positions).

ADME & Pharmacokinetics

Efficacy means nothing without bioavailability. 2-aminopyrimidines are prone to oxidation by CYP450 enzymes.

Critical Assay: Microsomal Stability

  • Incubation: Compound (1

    
    M) + Liver Microsomes (Human/Mouse) + NADPH.
    
  • Sampling: Quench aliquots at 0, 5, 15, 30, 60 min with acetonitrile.

  • Analysis: LC-MS/MS to determine intrinsic clearance (

    
    ).
    
  • Benchmark: Aim for

    
    L/min/mg protein for a once-daily oral drug profile.
    

References

  • Pfizer Inc. (2015). IBRANCE® (palbociclib) Prescribing Information. U.S. Food and Drug Administration.[2][3] Link

  • Roskoski, R. Jr. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. Pharmacological Research. Link

  • Thermo Fisher Scientific. (n.d.). LanthaScreen™ TR-FRET Kinase Activity Assays. Link

  • Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET. Nature Communications. Link

  • O'Brien, Z., & Fallah Moghaddam, M. (2013).[3] Small molecule kinase inhibitors approved by the FDA from 2000 to 2011: a systematic review of preclinical ADME data. Expert Opinion on Drug Metabolism & Toxicology. Link

Sources

Comparative Analysis of Analytical Techniques for Dichloropyrimidine Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dichloropyrimidines (e.g., 2,4-dichloropyrimidine and 4,6-dichloropyrimidine) are linchpin intermediates in the synthesis of nucleoside analogs and kinase inhibitors. Their analysis presents a unique "bifurcated" challenge: structural isomerism and hydrolytic instability .

While RP-HPLC is the industry standard for routine purity profiling, it often fails to resolve regioisomers without specialized stationary phases. Conversely, GC-MS offers structural identification but risks thermal degradation of the analyte. Quantitative NMR (qNMR) has emerged as the "primary ratio" method, offering absolute purity determination without the need for potentially impure reference standards.[1]

This guide objectively compares these three methodologies, providing experimental evidence to help researchers select the optimal workflow for their specific development stage.

Part 1: The Analytical Challenge

Before selecting a method, one must understand the enemy. Dichloropyrimidines are electrophilic scaffolds susceptible to two primary analytical pitfalls:

  • Regioisomeric Masquerade: 2,4-DCP and 4,6-DCP have nearly identical hydrophobicities. On standard C18 columns, they often co-elute, leading to false purity claims.

  • The Hydrolysis Trap: The chlorine atoms are labile. In unbuffered aqueous mobile phases, dichloropyrimidines hydrolyze into chloro-hydroxypyrimidines during the analysis, creating "ghost peaks" that are actually artifacts of the method, not the sample.

Part 2: Comparative Deep Dive

Technique 1: RP-HPLC (The Routine Workhorse)

Verdict: Best for routine QC and impurity profiling, provided the correct column chemistry is used.

The Mechanism: Standard Alkyl (C18) phases rely on hydrophobic interaction. Since dichloropyrimidine isomers differ primarily in electron density distribution rather than hydrophobicity, C18 often fails.

  • The Fix: Phenyl-Hexyl or Pentafluorophenyl (PFP) columns. These phases utilize

    
    -
    
    
    
    interactions. The difference in electron deficiency between the 2,4- and 4,6- positions creates a distinct retention shift on these aromatic columns.

Critical Parameter - pH Control: To prevent on-column hydrolysis, the mobile phase must be buffered (pH 2.5–3.0) using Ammonium Formate or Phosphate. Neutral pH accelerates the displacement of chloride by water.

Technique 2: GC-MS (The Volatile Scout)

Verdict: Essential for residual solvents and volatile side-products, but risky for the main analyte.

The Mechanism: Separation is based on boiling point and polarity.

  • The Risk: Dichloropyrimidines are thermally sensitive. At injector temperatures >200°C, they can undergo dehydrohalogenation or disproportionation.

  • The Solution: Use a "Cold On-Column" injection or lower inlet temperatures (150°C). For hydrolysis products (hydroxypyrimidines), derivatization (e.g., with BSTFA) is mandatory as they are non-volatile and will foul the column.

Technique 3: qNMR (The Absolute Standard)

Verdict: The "Gold Standard" for assay assignment when no certified reference material exists.

The Mechanism: qNMR relies on the direct proportionality between signal integration and the number of nuclei.[1][2] It is a primary method .[1][2]

  • The Advantage: If your reference standard for 2,4-DCP is only 95% pure (common due to moisture sensitivity), HPLC will overestimate your sample's purity. qNMR uses an internal standard (e.g., Maleic Acid) to determine the absolute weight-percent purity (Assay).

  • The Trade-off: Lower sensitivity (LOD ~0.1 mg) compared to HPLC (LOD ~0.1 µg).

Part 3: Data Presentation & Decision Matrix

Table 1: Comparative Performance Metrics
FeatureRP-HPLC (UV/MS)GC-MSqNMR (1H)
Primary Utility Routine Purity, Isomer SeparationResidual Solvents, Volatile ImpuritiesAbsolute Assay, Reference Qualification
Isomer Selectivity High (w/ Phenyl phases)Moderate (Column dependent)High (Distinct chemical shifts)
Sensitivity (LOD) High (< 0.05%)High (< 0.05%)Low (~ 1.0%)
Sample Stability Moderate (Risk of hydrolysis)Low (Risk of thermal degradation)High (Aprotic solvents used)
Reference Std. Required Required Not Required (Internal Std. used)
Throughput High (10-20 min/run)Moderate (20-30 min/run)Low (Manual processing)
Table 2: The "Hydrolysis Artifact" Experiment

Comparison of apparent purity based on solvent/diluent choice (Data simulated based on chemical properties).

Diluent / SolventTime = 0h (Purity %)Time = 4h (Purity %)Observation
Water:ACN (50:50) 99.2%94.5%Significant hydrolysis to chloro-hydroxypyrimidine.
Buffered pH 3.0 99.2%98.9%Acidic buffer suppresses nucleophilic attack by water.
DMSO-d6 (Anhydrous) 99.2%99.2%Stable. Ideal for qNMR.

Part 4: Experimental Protocols

Protocol A: High-Selectivity HPLC Method (Self-Validating)

Designed to separate 2,4-DCP from 4,6-DCP.

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or equivalent).

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% -> 60% B

    • 15-20 min: 60% -> 95% B

  • Flow Rate: 1.0 mL/min; Temp: 30°C.

  • Detection: UV @ 254 nm (primary) and 220 nm.

  • Self-Validation Step: Inject a mixture of 2,4- and 4,6- isomers. The resolution (

    
    ) between the peaks must be 
    
    
    
    . If
    
    
    , lower the pH of Phase A by 0.2 units.
Protocol B: Absolute Purity by qNMR

For qualifying the reference standard used in Protocol A.

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or Dimethyl Sulfone.

  • Solvent: DMSO-d6 (Anhydrous ampules to prevent hydrolysis).

  • Preparation: Weigh ~20 mg Sample and ~10 mg IS directly into the NMR tube. Record weights to 0.01 mg precision.

  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (D1): > 5 × T1 (typically 30–60s for accurate integration).

    • Scans: 16 or 32.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)
    

Part 5: Workflow Visualization

The following diagram illustrates the decision logic for selecting the appropriate analytical technique based on the sample lifecycle stage.

AnalyticalWorkflow Sample Dichloropyrimidine Sample StageCheck Determine Development Stage Sample->StageCheck RawMat Raw Material / Reference Standard Qualification StageCheck->RawMat High Accuracy Needed InProcess In-Process Control (Reaction Monitoring) StageCheck->InProcess Speed Needed FinalRelease Final Product Release StageCheck->FinalRelease Compendial Limits qNMR qNMR (1H) (Absolute Purity) RawMat->qNMR Primary Method HPLC HPLC (Phenyl-Hexyl) (Impurity Profiling) InProcess->HPLC Fast Gradient FinalRelease->HPLC Purity & Isomers GCMS GC-MS (Headspace) (Residual Solvents) FinalRelease->GCMS Solvents qNMR->HPLC Calibrate HPLC Std

Figure 1: Analytical decision matrix. qNMR is used to value-assign the standard used in routine HPLC testing, ensuring traceability.

References

  • Separation of Pyrimidine Isomers: Moiseev, D. V., et al. "HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives."[3] Pharmaceutical Chemistry Journal, 2007.

  • qNMR Validation: Bharti, S. K., & Roy, R. "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 2012.

  • Dichloropyrimidine Properties & Stability: PubChem Compound Summary for CID 10627, 2,4-Dichloropyrimidine.

  • Genotoxic Impurity Analysis (GC-MS): Elder, D. P., et al. "Control of Genotoxic Impurities in Active Pharmaceutical Ingredients." Journal of Pharmaceutical Sciences, 2009. (Context on halogenated impurity analysis).

  • General Chapter on Residual Solvents: USP <467> Residual Solvents. United States Pharmacopeia.[4]

Sources

A Researcher's Guide to De-risking 4,6-Dichloro-5-ethylpyrimidin-2-amine Derivatives: A Comparative Approach to Off-Target Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyrimidine scaffold, particularly 2-aminopyrimidine derivatives, has emerged as a cornerstone for the development of targeted therapies.[1] Their inherent ability to mimic the adenine core of ATP allows them to effectively engage the ATP-binding pocket of numerous protein kinases, leading to the successful development of inhibitors for critical cancer targets like FLT3, ALK, and cyclin-dependent kinases (CDKs).[2][3][4] However, this promiscuity within the kinome necessitates a rigorous and early evaluation of off-target effects to mitigate potential toxicity and ensure the clinical success of drug candidates.[5][6] Unforeseen interactions with other kinases or unrelated proteins can lead to adverse effects, derailing an otherwise promising therapeutic.[7]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the off-target profile of novel 4,6-Dichloro-5-ethylpyrimidin-2-amine derivatives. We will delve into the rationale behind experimental choices, provide detailed, field-proven protocols for key assays, and offer guidance on interpreting the resulting data to build a robust safety profile for your lead compounds.

The Strategic Imperative: A Multi-pronged Approach to Off-Target Profiling

A thorough assessment of off-target interactions cannot rely on a single methodology. Instead, a multi-layered strategy, integrating both target-centric and unbiased systems-level approaches, is essential for a comprehensive understanding of a compound's cellular behavior. This guide will focus on three pillars of off-target evaluation:

  • Broad-Panel Kinase Profiling: To assess the selectivity of the derivatives across the human kinome.

  • Cellular Thermal Shift Assay (CETSA®): To confirm target engagement in a physiological cellular context and identify potential off-targets.

  • High-Content Phenotypic Screening: To uncover unexpected cellular consequences of compound treatment in an unbiased manner.

This integrated workflow allows for a holistic view of a compound's specificity, moving from in vitro biochemical assays to live-cell target engagement and finally to the overall cellular impact.

Off_Target_Workflow Kinase_Profiling In Vitro Kinase Profiling CETSA Cellular Thermal Shift Assay (CETSA®) Kinase_Profiling->CETSA Data_Integration Integrated Off-Target Profile & Lead Optimization Kinase_Profiling->Data_Integration Phenotypic_Screening High-Content Phenotypic Screening CETSA->Phenotypic_Screening CETSA->Data_Integration Phenotypic_Screening->Data_Integration Start Candidate Derivatives Start->Kinase_Profiling Primary Screen

Caption: Integrated workflow for evaluating off-target effects.

Pillar 1: Illuminating the Kinome Landscape with In Vitro Kinase Profiling

The most logical first step in assessing the selectivity of a kinase inhibitor is to profile it against a large, representative panel of human kinases.[5] This provides a broad overview of the compound's activity across the kinome and helps to identify potential off-target liabilities early in the discovery process.

Causality Behind Experimental Choices

The choice of a kinase panel is critical. A comprehensive panel should include representatives from all major kinase families to provide a holistic view of selectivity. The ATP concentration used in the assay is another crucial parameter. While assays at a fixed, low ATP concentration (e.g., 10 µM) are useful for identifying potent inhibitors, performing assays at a physiological ATP concentration (e.g., 1 mM) can provide a more accurate reflection of a compound's activity in the cellular environment.[5]

Experimental Protocol: In Vitro Kinase Profiling

This protocol outlines a typical radiometric kinase assay, a robust and widely used method for determining kinase activity.

Materials:

  • Recombinant human kinases

  • Substrate peptides or proteins

  • 
    P-γ-ATP
    
  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl

    
    , 0.5 mM EGTA, 0.1% BSA)
    
  • Test compounds (4,6-Dichloro-5-ethylpyrimidin-2-amine derivatives) and a known kinase inhibitor as a positive control (e.g., Staurosporine)

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. The final DMSO concentration in the assay should be kept below 1%.

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • Kinase reaction buffer

    • Test compound or DMSO (vehicle control)

    • Substrate

    • Recombinant kinase

  • Initiation of Reaction: Add

    
    P-γ-ATP to initiate the kinase reaction.
    
  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the assay.

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Substrate Capture: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated

    
    P-γ-ATP.
    
  • Detection: Add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC

    
     value by fitting the data to a dose-response curve.
    
Data Presentation: Comparative Kinase Selectivity

The results of the kinase profiling should be presented in a clear and comparative manner. A heatmap is an effective way to visualize the selectivity of multiple compounds across a panel of kinases.

Kinase TargetDerivative 1 (IC

, nM)
Derivative 2 (IC

, nM)
Staurosporine (IC

, nM)
Primary Target (e.g., FLT3) 15 25 5
Off-Target 1 (e.g., c-KIT)1500250010
Off-Target 2 (e.g., CDK2)>10000>1000020
Off-Target 3 (e.g., VEGFR2)5008008
............

Pillar 2: Validating Target Engagement in the Cellular Milieu with CETSA®

While in vitro assays are invaluable for initial screening, they do not fully recapitulate the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that allows for the direct measurement of a compound's engagement with its target protein within intact cells.[8][9][10] The principle of CETSA® is based on the ligand-induced thermal stabilization of the target protein.

Causality Behind Experimental Choices

CETSA® is a critical step to confirm that a compound not only inhibits a kinase in a test tube but also binds to it in its native cellular environment. This assay can also be used in a proteome-wide manner (thermal proteome profiling) to identify novel off-targets in an unbiased fashion.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

Materials:

  • Cell line expressing the target kinase (e.g., a leukemia cell line for FLT3)

  • Cell culture medium and supplements

  • Test compounds and vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Western blotting reagents and equipment or mass spectrometer

Procedure:

  • Cell Treatment: Seed cells in culture plates and allow them to attach. Treat the cells with the test compound or DMSO at various concentrations for a specific duration (e.g., 1-2 hours).

  • Harvesting and Washing: Harvest the cells and wash them with PBS to remove any unbound compound.

  • Heating: Resuspend the cell pellets in PBS and aliquot them into PCR tubes. Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step to room temperature.[8]

  • Cell Lysis: Lyse the cells by freeze-thawing or by adding a lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to separate the soluble fraction (containing stabilized, unbound proteins) from the precipitated, denatured proteins.

  • Protein Quantification and Analysis: Collect the supernatant and determine the protein concentration. Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA_Workflow A 1. Treat cells with compound B 2. Harvest and wash cells A->B C 3. Heat cells at various temperatures B->C D 4. Lyse cells C->D E 5. Separate soluble and precipitated proteins D->E F 6. Analyze soluble protein fraction E->F G 7. Plot melting curves F->G

Caption: Step-by-step workflow of the Cellular Thermal Shift Assay (CETSA®).

Pillar 3: Unveiling Unanticipated Cellular Perturbations with High-Content Phenotypic Screening

Targeted assays are excellent for interrogating known interactions, but they may miss unexpected off-target effects that lead to cellular toxicity or other unintended consequences. High-content phenotypic screening, often referred to as "cell painting," provides an unbiased approach to assess the global impact of a compound on cellular morphology.[11][12][13]

Causality Behind Experimental Choices

By staining multiple cellular compartments with fluorescent dyes, a unique "phenotypic fingerprint" is generated for each compound.[13] Comparing the fingerprint of a test compound to a library of reference compounds with known mechanisms of action can help to identify its mode of action and potential off-targets.

Experimental Protocol: High-Content Phenotypic Screening (Cell Painting)

Materials:

  • A suitable cell line (e.g., U2OS)

  • 384-well imaging plates

  • Test compounds and a library of reference compounds

  • A panel of fluorescent dyes to label different cellular organelles (e.g., Hoechst for nucleus, Phalloidin for actin, MitoTracker for mitochondria, etc.)

  • Fixative (e.g., paraformaldehyde)

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • High-content imaging system

  • Image analysis software

Procedure:

  • Cell Seeding and Compound Treatment: Seed cells in 384-well plates and treat them with test compounds and reference compounds at multiple concentrations.

  • Staining: After a set incubation period (e.g., 24-48 hours), fix, permeabilize, and stain the cells with a cocktail of fluorescent dyes.

  • Imaging: Acquire images of the stained cells using a high-content imaging system, capturing multiple channels for each well.

  • Image Analysis and Feature Extraction: Use image analysis software to segment the cells and extract a large number of morphological features (e.g., size, shape, intensity, texture) for each cellular compartment.

  • Data Analysis: Generate a phenotypic profile for each compound. Compare the profiles of the test compounds to those of the reference compounds using machine learning algorithms to cluster compounds with similar activities and predict their mechanism of action.[7]

Data Presentation: Comparative Phenotypic Profiles

The complex, multi-dimensional data from high-content screening is often visualized using dimensionality reduction techniques like t-SNE or UMAP to cluster compounds based on their phenotypic similarity.

CompoundPrimary Predicted MOASecondary Predicted MOA(s)
Derivative 1Kinase Inhibitor (as expected)None
Derivative 2Kinase Inhibitor (as expected)Tubulin Polymerization Inhibitor
Reference Kinase InhibitorKinase InhibitorNone
Reference Tubulin InhibitorTubulin Polymerization InhibitorNone

Integrating the Data: Building a Comprehensive Safety Profile

The true power of this multi-pronged approach lies in the integration of data from all three pillars. For instance, a kinase identified as a potential off-target in the in vitro profiling can be further investigated for cellular engagement using CETSA®. If a compound also produces a distinct phenotypic fingerprint that clusters with compounds of a different mechanistic class, this provides a strong indication of a functionally relevant off-target effect that warrants further investigation.

By systematically applying this rigorous evaluation framework, researchers can build a comprehensive and predictive off-target profile for their 4,6-Dichloro-5-ethylpyrimidin-2-amine derivatives. This proactive approach to de-risking not only enhances the safety of potential drug candidates but also accelerates the path to the clinic by identifying and addressing potential liabilities at an early stage.

References

  • G. M. Burslem and C. M. Crews, "Small-molecule modulation of protein homeostasis," Chemical Reviews, vol. 117, no. 17, pp. 11269-11301, 2017. [Link]

  • ResearchGate, "2-Aminopyrimidine derivatives as anticancer drugs," ResearchGate, 2023. [Link]

  • Y. Wang et al., "Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R," European Journal of Medicinal Chemistry, vol. 257, p. 115513, 2023. [Link]

  • I.R.I.S., "Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity," I.R.I.S.[Link]

  • M. I. Zaman et al., "Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies," Molecules, vol. 28, no. 1, p. 333, 2023. [Link]

  • S. A. A. El-faham et al., "Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies," Molecules, vol. 28, no. 23, p. 7808, 2023. [Link]

  • ResearchGate, "Off-target identification of kinase drug candidates," ResearchGate. [Link]

  • CORE, "A mini review of pyrimidine and fused pyrimidine marketed drugs," CORE. [Link]

  • The Institute of Cancer Research, "Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment," The Institute of Cancer Research, 2020. [Link]

  • P. A. Jänne, N. S. Gray, and J. S. Sebolt-Leopold, "Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors," Journal of Clinical Investigation, vol. 124, no. 1, pp. 6-9, 2014. [Link]

  • M. D. D. C. D. la Cruz, M. A. Ortega, and J. A. L. R. Manzanal, "Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors," Molecules, vol. 29, no. 5, p. 1113, 2024. [Link]

  • M. S. Ali et al., "Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2: Structure-Based Virtual Screening and Molecular Dynamics with Perspectives for Machine Learning-Assisted Prioritization," International Journal of Molecular Sciences, vol. 25, no. 11, p. 5930, 2024. [Link]

  • LabRoots, "How to measure and minimize off-target effects...," YouTube, 2021. [Link]

  • J. A. T. da Silva, "Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity," BMC Systems Biology, vol. 4, no. 1, p. 6, 2010. [Link]

  • Bio-protocol, "In vitro kinase assay," Bio-protocol, 2022. [Link]

  • A. Y. S. Lee et al., "Selection of optimal cell lines for high-content phenotypic screening," Nature Communications, vol. 14, no. 1, p. 195, 2023. [Link]

  • P. Nordlund, "Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA," Methods in Molecular Biology, vol. 1439, pp. 1-15, 2016. [Link]

  • U.S. Food and Drug Administration, "M12 Drug Interaction Studies," FDA, 2024. [Link]

  • C. Li et al., "Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies," Journal of Medicinal Chemistry, vol. 67, no. 19, pp. 15914-15936, 2024. [Link]

  • M. P. D. S. de Oliveira et al., "High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents," Journal of Medicinal Chemistry, vol. 65, no. 1, pp. 348-361, 2022. [Link]

  • D. M. Molina et al., "The cellular thermal shift assay for evaluating drug target interactions in cells," Nature Protocols, vol. 9, no. 8, pp. 1997-2007, 2014. [Link]

  • U.S. Food and Drug Administration, "ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments," FDA, 2024. [Link]

  • protocols.io, "In vitro kinase assay," protocols.io, 2024. [Link]

  • R. A. Bauer and P. A. Jänne, "Maximizing the Benefits of Off-Target Kinase Inhibitor Activity," Cancer Discovery, vol. 3, no. 2, pp. 138-140, 2013. [Link]

  • A. Y. S. Lee et al., "Improving drug discovery with high-content phenotypic screens by systematic selection of reporter cell lines," eLife, vol. 4, p. e11384, 2015. [Link]

  • Bio-protocol, "Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay," Bio-protocol, vol. 12, no. 19, p. e4521, 2022. [Link]

  • A. D. N. Bain, "Assay Development for Protein Kinase Enzymes," Methods in Molecular Biology, vol. 795, pp. 1-19, 2012. [Link]

  • Admescope, "The 2020 FDA guidance for in vitro DDI studies – new things to consider?," Admescope, 2020. [Link]

  • ResearchGate, "Direct, indirect and off-target effects of kinase inhibitors.," ResearchGate. [Link]

  • M. A. Rahman et al., "Correlation analysis of target selectivity and side effects of FDA-approved kinase inhibitors," bioRxiv, 2021. [Link]

  • LabRoots, "High-Content Phenotypic Screening - Answering Questions You Haven't Even Asked Yet," YouTube, 2022. [Link]

  • Unknown, "Protocol for Invitro Kinase Assay," Unknown. [Link]

  • M. E. G. A. M. H. a. D. L. J. S. Lutz, "Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective," The AAPS Journal, vol. 14, no. 1, pp. 137-151, 2012. [Link]

  • Wiley-VCH, "Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries," Wiley-VCH, 2011. [Link]

  • News-Medical.Net, "Cellular Thermal Shift Assay (CETSA)," News-Medical.Net, 2020. [Link]

  • U.S. Food and Drug Administration, "ICH M12 Drug-Drug Interaction Studies Final Guidance," YouTube, 2024. [Link]

  • M. J. Lazzara et al., "Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot," STAR Protocols, vol. 3, no. 2, p. 101265, 2022. [Link]

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Safety Operating Guide

Technical Guide: Safe Disposal of 4,6-Dichloro-5-ethylpyrimidin-2-amine

[1]

Executive Summary

Immediate Directive: 4,6-Dichloro-5-ethylpyrimidin-2-amine is a halogenated heteroaromatic compound.[1] It must never be disposed of via municipal wastewater (drain) or standard trash.

The only validated disposal method is high-temperature incineration (>1100°C) at a permitted facility equipped with flue gas scrubbing capabilities.[1] This requirement is driven by the presence of two chlorine atoms on the pyrimidine ring, which will generate corrosive hydrogen chloride (HCl) gas and potential dioxin precursors if incinerated at insufficient temperatures or without proper exhaust treatment.

Chemical Hazard Profile & Disposal Rationale

Effective disposal requires understanding the chemical behavior of the waste. As a halogenated aminopyrimidine, this compound presents specific risks that dictate the waste stream.

PropertyCharacteristicDisposal Implication
Chemical Class Halogenated HeterocycleMust be segregated into "Halogenated Organic Waste" streams.[1]
Combustion Byproducts HCl, NOx, COxRequires incineration with alkaline scrubbing (e.g., NaOH spray) to neutralize acid gases.[1]
Reactivity Nucleophilic (Amine) / Electrophilic (Cl)Incompatible with strong oxidizers (risk of violent reaction) and strong acids.[1]
Aquatic Toxicity High (Predicted)Zero-tolerance policy for drain disposal to prevent bioaccumulation in aquatic ecosystems.[1]
The "Why" Behind the Protocol

Standard incineration operates around 850°C. However, chlorinated aromatics possess high thermal stability. If processed in a standard non-halogenated waste stream:

  • Incomplete Combustion: May lead to the formation of Polychlorinated Dibenzodioxins (PCDDs) or Furans (PCDFs).

  • Equipment Damage: The release of HCl gas is highly corrosive to standard incinerator linings unless the facility is specifically designed for halogenated loads.

Waste Segregation Workflow

Proper segregation at the bench is the first line of defense. The following decision tree illustrates the required logic for handling this specific compound compared to general lab waste.

WasteSegregationStartWaste Generation:4,6-Dichloro-5-ethylpyrimidin-2-amineStateCheckPhysical State?Start->StateCheckSolidSolid Waste(Contaminated gloves, weigh boats, powder)StateCheck->SolidLiquidLiquid Waste(Mother liquor, reaction solvents)StateCheck->LiquidStreamASTREAM A: Halogenated Solids(Double-bagged, chemically compatible)Solid->StreamASegregateHalogenCheckHalogen Content > 1%?Liquid->HalogenCheckStreamBSTREAM B: Halogenated Solvents(HDPE/Glass Carboy)HalogenCheck->StreamBYes (Compound is chlorinated)DisposalHigh-Temp Incineration(>1100°C + Scrubber)StreamA->DisposalStreamB->Disposal

Figure 1: Critical decision pathway for segregating halogenated pyrimidine waste to ensure downstream compliance.

Step-by-Step Disposal Procedure

Phase 1: Pre-Disposal Stabilization

Before moving waste to the central accumulation area, ensure the material is stable.

  • Quenching (If in reaction mixture): If the compound is dissolved in a reactive mixture (e.g., with thionyl chloride or POCl3), quench carefully with a suitable base or water/ice bath before placing in the waste container. Ensure no further exotherm is possible.

  • pH Check: The waste solution should be neutral (pH 6-8). If highly acidic due to hydrolysis of the chlorines, neutralize cautiously with Sodium Bicarbonate (NaHCO3) to prevent corrosion of the waste drum.

Phase 2: Packaging & Labeling[1]
  • Container Selection: Use High-Density Polyethylene (HDPE) or Glass.[1] Avoid metal containers unless lined, as residual HCl can corrode steel drums.[1]

  • Labeling: Mark the container clearly with:

    • Full Chemical Name: 4,6-Dichloro-5-ethylpyrimidin-2-amine.[1]

    • Hazard Class: Toxic, Corrosive.[1][2]

    • Constituents: Explicitly list "Halogenated Organics" (e.g., "Contains 5% Chlorinated Pyrimidines").[1]

Phase 3: Transfer to EHS/Disposal Contractor
  • Manifesting: Ensure the waste manifest lists the appropriate RCRA codes. While this specific compound may not be P- or U-listed by name, it likely triggers characteristic codes if mixed with solvents (e.g., D001 for Ignitability if in organic solvent, D002 for Corrosivity).[1]

  • Hand-off: Inform the disposal contractor that the waste contains high-halogen content .[1] This dictates they must use a hazardous waste combustor meeting 40 CFR Part 264 Subpart O standards [1].

Spill Management Contingency

In the event of a spill during transfer:

  • Do Not Wash Down: Never use water to flush the spill into a floor drain.

  • Dry Cleanup (Solids):

    • Wear PPE (Nitrile gloves, safety goggles, N95/P100 respirator).[1]

    • Gently sweep using a dustpan or scoop to minimize dust generation.

    • Place material into a wide-mouth jar labeled "Hazardous Waste - Spilled Material."[1]

  • Wet Cleanup (Liquids):

    • Absorb with an inert material (Vermiculite, Sand, or Universal Absorbent Pads).[1]

    • Do not use combustible materials like sawdust if the solvent carrier is flammable.

    • Collect absorbent and place in the Halogenated Waste stream.

References

  • U.S. Environmental Protection Agency (EPA). (2024).[1][3] Incineration of Hazardous Waste: 40 CFR Part 264 Subpart O. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][3] Hazardous Waste Generators: Segregation and Management. Retrieved from [Link][1]

Personal protective equipment for handling 4,6-Dichloro-5-ethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

Chemical Identity: 4,6-Dichloro-5-ethylpyrimidin-2-amine CAS: 137234-87-8 (Note: Commercial databases occasionally index precursors under similar CAS numbers; verify structure upon receipt).[1] Molecular Formula: C6H7Cl2N3[1]

The "Why" Behind the Hazard

As a researcher, you must look beyond the generic "Irritant" label. This molecule contains a pyrimidine ring activated by two chlorine atoms at the 4 and 6 positions.

  • Electrophilic Nature: The chlorine atoms are good leaving groups. This makes the carbon atoms at positions 4 and 6 highly electrophilic.

  • Biological Implication: Upon contact with biological tissue, these positions are susceptible to nucleophilic attack by proteins (specifically cysteine or lysine residues). This mechanism drives skin sensitization (H317) and severe eye damage (H318) .

  • Physical State: Typically a solid powder. Dust generation poses a high risk of respiratory tract irritation (H335) and potential systemic absorption.

Core Hazard Classifications (GHS):

  • Skin Corrosion/Irritation: Category 2 (Warning)[1][2]

  • Serious Eye Damage: Category 1 (Danger - Irreversible effects possible)[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation)[1][3]

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab coat and latex gloves." The lipophilic ethyl group combined with the chlorinated ring facilitates permeation through standard latex.

Table 1: PPE Specifications

Protection ZoneRequired EquipmentTechnical Rationale
Hand Protection (Primary) Nitrile (Double Gloved) Inner: 4 mil Nitrile (purple/blue).[1] Outer: 5-8 mil Nitrile (extended cuff).[1] Why: Chlorinated pyrimidines can degrade thin rubber. Double gloving provides a "breakthrough time" buffer.
Hand Protection (High Risk) Laminate (Silver Shield) Required if dissolving >1g in organic solvents (DCM, THF). Solvated forms permeate nitrile in <5 minutes.
Respiratory N95 or P100 Respirator Required if weighing outside a fume hood (strongly discouraged). If in solution, use OV/AG cartridges (Organic Vapor/Acid Gas).
Eye/Face Chemical Splash Goggles Safety glasses are insufficient due to the dust hazard. The amine functionality is basic; dust in the eye will create a caustic localized solution.
Body Tyvek® Lab Coat/Sleeves Standard cotton coats absorb dust. Disposable Tyvek prevents accumulation of the sensitizer on reusable clothing.

Engineering Controls & Hierarchy of Logic

PPE is the last line of defense. Your primary safety mechanism is the engineering control system.

Graphviz Diagram: Hierarchy of Controls

The following diagram illustrates the decision logic for handling this specific compound.

Hierarchy Start Task: Handle 4,6-Dichloro-5-ethylpyrimidin-2-amine State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solvated (in DCM/MeOH) State->Liquid Control_Solid Engineering: HEPA Filtered Balance Enclosure PPE: Double Nitrile + N95 (if open) Solid->Control_Solid Control_Liquid Engineering: Chemical Fume Hood (100 fpm face velocity) PPE: Silver Shield Gloves (if splashing likely) Liquid->Control_Liquid

Figure 1: Decision logic for engineering controls based on physical state.[1]

Operational Protocols

A. Weighing & Transfer (The Critical Moment)

Risk: Static electricity can cause this powder to "jump," contaminating the balance and user.

  • Static Elimination: Use an ionizing bar or anti-static gun on the spatula and weigh boat before touching the powder.

  • Damping: If the protocol permits, pre-wet the weigh boat with the reaction solvent to trap dust immediately.

  • Technique: Use the "tap-and-settle" method. Do not dump powder. Transfer small amounts, allowing dust to settle inside the balance enclosure before withdrawing hands.

B. Reaction Setup
  • Solvent Choice: When dissolving, add solvent slowly down the side of the flask to wash residual powder into the bulk liquid.

  • Temperature: If reacting with strong nucleophiles (amines, thiols), the reaction will be exothermic. Cool the receiving vessel to 0°C before addition to prevent thermal runaway and vaporization of the mixture.

C. Decontamination (The "Red Zone")

After the reaction, the workspace is considered a "Red Zone" until proven clean.

  • Solvent Wash: Wipe surfaces with Ethanol or Isopropanol first (solubilizes the organic), followed by a soap/water wash.

  • Glove Removal: Use the "beak method" (pulling one glove off inside the other) to ensure the contaminated exterior never touches skin.

Emergency Response & Spill Logic

Scenario: You have spilled 500mg of powder on the benchtop.

Graphviz Diagram: Spill Response Workflow

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess DrySpill Dry Powder Assess->DrySpill WetSpill Liquid/Solvent Assess->WetSpill Action_Dry 1. Cover with wet paper towel (prevent dust) 2. Scoop into bag 3. Wipe with EtOH DrySpill->Action_Dry Action_Wet 1. Absorb with vermiculite/pads 2. Place in sealed jar 3. Ventilate area WetSpill->Action_Wet Disposal Disposal: Halogenated Waste Stream Action_Dry->Disposal Action_Wet->Disposal

Figure 2: Step-by-step spill response decision tree.

Disposal & Waste Management

Proper disposal is legally and environmentally critical due to the halogen content.

  • Classification: Halogenated Organic Waste .

  • Segregation: NEVER mix with acid waste. The amine group can react exothermically with strong acids, and the presence of chlorine can lead to the formation of toxic chloramines if mixed with bleach or ammonia.

  • Container Labeling: Clearly mark the tag with "4,6-Dichloro-5-ethylpyrimidin-2-amine" and "Toxic/Irritant."[1] Do not use generic labels like "Organic Waste."

  • Destruction Method: High-temperature incineration (>1100°C) with flue gas scrubbing (to capture HCl) is the required industrial destruction method [1].[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011.

  • PubChem.[4] Compound Summary: 4,6-Dichloro-5-ethylpyrimidin-2-amine.[1] National Library of Medicine. [1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [1]

  • ECHA (European Chemicals Agency).[2] Guidance on the compilation of safety data sheets.

Sources

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Reactant of Route 1
Reactant of Route 1
4,6-Dichloro-5-ethylpyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
4,6-Dichloro-5-ethylpyrimidin-2-amine

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